Product packaging for 6,8-Difluoro-2-methylquinolin-4-ol(Cat. No.:CAS No. 219689-64-2)

6,8-Difluoro-2-methylquinolin-4-ol

Cat. No.: B1331469
CAS No.: 219689-64-2
M. Wt: 195.16 g/mol
InChI Key: GFYSQYURFCGHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,8-Difluoro-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2NO B1331469 6,8-Difluoro-2-methylquinolin-4-ol CAS No. 219689-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSQYURFCGHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300461
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219689-64-2
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6,8-difluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative of interest in medicinal chemistry and drug development. The document details the most probable synthetic pathway, the underlying reaction mechanism, and provides a detailed, adaptable experimental protocol.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The introduction of fluorine atoms into the quinoline scaffold can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced efficacy and improved pharmacokinetic profiles. This compound is one such compound, and understanding its synthesis is crucial for further research and development.

Synthesis Pathway: The Conrad-Limpach Reaction

The most established and direct route for the synthesis of this compound is the Conrad-Limpach synthesis . This reaction involves a two-step process:

  • Condensation: The reaction of 2,4-difluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate.

  • Thermal Cyclization: The intramolecular cyclization of the enamine intermediate at high temperatures to yield the final product, this compound.

The overall reaction is depicted below:

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis for this compound proceeds as follows:

Step 1: Formation of the Enamine Intermediate

The synthesis begins with the nucleophilic attack of the amino group of 2,4-difluoroaniline on the keto group of ethyl acetoacetate. This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate.

Step 2: Thermal Cyclization

The crucial step is the thermal cyclization of the enamine intermediate. At high temperatures (typically around 250 °C), an intramolecular electrophilic attack occurs from the enamine double bond onto the benzene ring.[1] The fluorine atoms on the aniline ring are strong electron-withdrawing groups, which can influence the regioselectivity of the cyclization. The cyclization is followed by the elimination of ethanol and subsequent tautomerization to yield the thermodynamically stable this compound, which exists in equilibrium with its 4-quinolone tautomer.[1]

Experimental Protocols

4.1. Two-Step Conrad-Limpach Synthesis

Step A: Synthesis of Ethyl 3-(2,4-difluoroanilino)crotonate

  • Reagents and Materials:

    • 2,4-Difluoroaniline

    • Ethyl acetoacetate

    • Toluene (or another suitable solvent)

    • Dean-Stark apparatus

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate can often be used in the next step without further purification.

Step B: Synthesis of this compound

  • Reagents and Materials:

    • Ethyl 3-(2,4-difluoroanilino)crotonate (from Step A)

    • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

    • High-temperature reaction vessel

    • Heating mantle with a temperature controller

  • Procedure:

    • In a high-temperature reaction vessel, dissolve the crude ethyl 3-(2,4-difluoroanilino)crotonate in a high-boiling point solvent.

    • Heat the mixture to approximately 250 °C and maintain this temperature for a specified period (typically 30 minutes to 2 hours). The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

    • Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

4.2. One-Pot Synthesis using a Catalyst

An alternative approach involves a one-pot reaction using a dehydrating agent and cyclization catalyst, such as polyphosphoric acid (PPA).[2]

  • Reagents and Materials:

    • 2,4-Difluoroaniline

    • Ethyl acetoacetate

    • Polyphosphoric acid (PPA)

    • Three-necked flask

    • Mechanical stirrer and heating mantle

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, add 2,4-difluoroaniline, ethyl acetoacetate, and polyphosphoric acid.

    • Heat the mixture to a high temperature (e.g., 150 °C) with vigorous stirring.[2]

    • Maintain the temperature for a set period, monitoring the reaction's progress.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add the reaction mixture to ice-water to hydrolyze the PPA.

    • Neutralize the acidic solution with a base (e.g., 10% aqueous sodium hydroxide solution) to a pH of 7-8 to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry to obtain the crude this compound.

    • Purify the product by recrystallization.

Quantitative Data

As no direct synthesis of this compound was found in the literature, specific quantitative data is not available. However, based on similar syntheses of fluorinated quinolinols, the following can be expected:

ParameterExpected Value
Yield 70-90% (for the one-pot PPA-catalyzed method)[2]
Melting Point Expected to be a high-melting solid (>200 °C)
Appearance White to off-white solid

Visualizations

Synthesis Pathway of this compound via Conrad-Limpach Reaction

Synthesis_Pathway cluster_start Starting Materials Aniline 2,4-Difluoroaniline Intermediate Ethyl 3-(2,4-difluoroanilino)crotonate Aniline->Intermediate Condensation (-H2O) Ketoester Ethyl Acetoacetate Ketoester->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250°C, -EtOH)

Caption: The Conrad-Limpach synthesis of this compound.

Mechanism of the Conrad-Limpach Cyclization

Reaction_Mechanism Enamine Enamine Intermediate TransitionState Cyclization Transition State Enamine->TransitionState Heat CyclizedIntermediate Cyclized Intermediate TransitionState->CyclizedIntermediate Product This compound CyclizedIntermediate->Product -EtOH Tautomerization

Caption: Key steps in the thermal cyclization mechanism.

Conclusion

This technical guide outlines a robust and well-established synthetic pathway for this compound based on the Conrad-Limpach reaction. While a specific, optimized protocol for this exact molecule is not yet published, the provided adaptable procedures, based on closely related examples, offer a solid foundation for its successful synthesis in a laboratory setting. The detailed mechanism and visual representations further aid in understanding the chemical transformations involved. This information is intended to empower researchers in the fields of organic synthesis and drug discovery to access this and similar valuable fluorinated quinoline scaffolds.

References

Technical Whitepaper: Physicochemical Properties of 6,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of chemical databases (including PubChem and CAS) and the scientific literature did not yield any specific data for the compound 6,8-Difluoro-2-methylquinolin-4-ol. This suggests that the compound is not well-characterized or may be a novel chemical entity. The following guide, therefore, presents a theoretical approach to its synthesis based on established chemical principles for the formation of quinolin-4-ols. All experimental details are predictive and would require empirical validation.

Introduction

Quinolin-4-ol derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them valuable scaffolds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

This technical guide addresses the hypothetical compound this compound. While no empirical data for this specific molecule is publicly available, this document outlines a potential synthetic route and discusses the anticipated influence of its structural features on its physicochemical profile.

Physicochemical Properties (Theoretical)

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure.

PropertyPredicted Value/RangeJustification
Molecular Formula C₁₀H₇F₂NOBased on the chemical structure.
Molecular Weight 195.17 g/mol Calculated from the molecular formula.
Melting Point >250 °CQuinolin-4-ols often have high melting points due to intermolecular hydrogen bonding. For comparison, the related compound 6-fluoro-4-hydroxy-2-methylquinoline has a melting point of 273-277 °C.[1][2]
Boiling Point Not availableLikely to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF).The quinolin-4-ol core suggests tautomerization to the quinolin-4(1H)-one form, which can act as both a hydrogen bond donor and acceptor. The fluorine substituents will increase lipophilicity.
pKa ~8-10 (for the quinolinium nitrogen) and ~4-6 (for the 4-hydroxyl group)The quinoline nitrogen is basic, while the 4-hydroxyl group is acidic. The electron-withdrawing fluorine atoms are expected to decrease the basicity of the nitrogen and increase the acidity of the hydroxyl group compared to unsubstituted quinolin-4-ol.
LogP 1.5 - 2.5The presence of two fluorine atoms will increase the octanol-water partition coefficient compared to the non-fluorinated analogue.

Proposed Synthesis: Conrad-Limpach Reaction

A plausible and well-established method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[3][4] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the logical starting materials would be 2,4-difluoroaniline and ethyl acetoacetate.

The reaction proceeds in two main stages:

  • Condensation: Formation of an enamine intermediate from the reaction of 2,4-difluoroaniline and ethyl acetoacetate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to form the quinolin-4-ol ring system.

Detailed Experimental Protocol (Theoretical)

Materials:

  • 2,4-Difluoroaniline

  • Ethyl acetoacetate

  • Dowtherm A (or another high-boiling point solvent like diphenyl ether)

  • Ethanol

  • Hexanes or heptane

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Step 1: Formation of the Enamine Intermediate (Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate)

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethyl acetoacetate and acetic acid under reduced pressure. The resulting crude oil or solid is the enamine intermediate. This intermediate can be purified by recrystallization from ethanol/water or used directly in the next step.

  • Step 2: Thermal Cyclization to this compound

    • In a separate round-bottom flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.

    • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring. The addition should be done portion-wise to control the evolution of ethanol.

    • Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.

    • Monitor the completion of the cyclization by TLC.

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexanes or heptane to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with hexanes or heptane to remove the high-boiling point solvent.

    • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

Mandatory Visualizations

Proposed Synthetic Workflow

G Figure 1: Proposed Synthesis of this compound via Conrad-Limpach Reaction A 2,4-Difluoroaniline C Condensation (Reflux, cat. Acetic Acid) A->C B Ethyl Acetoacetate B->C D Enamine Intermediate C->D E Thermal Cyclization (~250 °C in Dowtherm A) D->E F This compound E->F

Figure 1: Proposed Synthesis of this compound via Conrad-Limpach Reaction

Biological Activity and Signaling Pathways

As there is no published literature on this compound, its biological activity and any associated signaling pathways are unknown. However, the quinolin-4-ol scaffold is present in various biologically active compounds. For instance, some fluorinated quinoline derivatives have been investigated as kinase inhibitors and antimicrobial agents. Should this compound be synthesized, it would be a candidate for screening in various biological assays to determine its potential therapeutic applications.

Conclusion

While this compound remains a hypothetical compound with no available experimental data, this technical guide provides a scientifically grounded framework for its potential synthesis and predicted physicochemical properties. The proposed Conrad-Limpach reaction offers a viable route for its preparation, which would be the first step in enabling the empirical characterization and biological evaluation of this novel fluorinated quinoline derivative. Researchers in the fields of medicinal chemistry and drug discovery may find this theoretical guide a useful starting point for the exploration of new chemical entities based on the quinolin-4-ol scaffold.

References

Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Crystal Structure Not Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the crystal structure analysis of 6,8-Difluoro-2-methylquinolin-4-ol has revealed no publicly available crystallographic data or detailed experimental protocols for this specific compound. While research on various quinoline derivatives exists, specific structural elucidation for this compound, including its crystal system, space group, unit cell dimensions, and atomic coordinates, is not documented in the searched scientific literature.

The investigation did, however, identify a structurally related compound, Ipflufenoquin, a fungicide developed by Nippon Soda Co., Ltd.[1][2]. Ipflufenoquin contains a 7,8-difluoro-2-methylquinolin-3-yl moiety, which differs from the requested this compound structure[1][3]. The chemical name for Ipflufenoquin is 2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol[1][3]. This compound has been a subject of study in the context of its fungicidal activity and environmental fate[4][5].

Due to the absence of specific crystal structure data for this compound, the creation of a detailed technical guide including quantitative data tables, experimental protocols for structure determination, and associated visualizations is not possible at this time.

For researchers and drug development professionals interested in the quinoline class of compounds, the following general workflow for crystal structure analysis would be applicable should crystals of this compound become available.

General Experimental Workflow for Crystal Structure Analysis

A typical workflow for determining the crystal structure of a novel compound like this compound would involve synthesis, crystallization, and X-ray diffraction analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening Optimization Optimization of Conditions (Temperature, Concentration) Screening->Optimization Growth Single Crystal Growth Optimization->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection (X-ray Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and Analysis Refinement->Validation

Fig. 1: General workflow for crystal structure determination.

This diagram outlines the logical progression from synthesizing the compound to analyzing its crystal structure. The process begins with the chemical synthesis and purification of the target molecule. Following successful characterization to confirm the compound's identity, various crystallization techniques are employed to obtain high-quality single crystals. These crystals are then subjected to X-ray diffraction to collect data, which is processed to solve and refine the three-dimensional atomic structure.

Should the crystal structure of this compound be determined and published in the future, a detailed technical guide could be produced. Researchers are encouraged to consult crystallographic databases for any future updates.

References

Solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratories. Additionally, a qualitative assessment of the expected solubility based on the general characteristics of quinoline derivatives is presented.

Introduction to this compound

This compound is a fluorinated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including solubility, lipophilicity, and metabolic stability. Understanding the solubility of this specific compound is crucial for its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.

Qualitative Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol25Data to be determinedData to be determinedHPLC/UV-Vis
Ethanol25Data to be determinedData to be determinedHPLC/UV-Vis
Acetone25Data to be determinedData to be determinedHPLC/UV-Vis
Acetonitrile25Data to be determinedData to be determinedHPLC/UV-Vis
Dichloromethane25Data to be determinedData to be determinedHPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedHPLC/UV-Vis
Ethyl Acetate25Data to be determinedData to be determinedHPLC/UV-Vis

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the solubility of this compound using the widely accepted shake-flask method, followed by quantification using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

General Workflow for Solubility Determination

The overall process for determining the solubility of the compound is outlined in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound B Add solvent A->B D Shake/Agitate at constant temperature B->D C Prepare calibration standards G Quantify concentration (HPLC or UV-Vis) C->G E Centrifuge/Filter to remove undissolved solid D->E F Dilute supernatant E->F F->G

Caption: Workflow for solubility determination.

Shake-Flask Method Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, DMSO). The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid artificially high solubility readings.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

Quantification by HPLC

G cluster_hplc HPLC Analysis A Prepare mobile phase B Equilibrate HPLC system A->B C Inject calibration standards B->C E Inject diluted sample B->E D Generate calibration curve C->D F Determine concentration from calibration curve D->F E->F

Caption: HPLC quantification workflow.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact ratio should be optimized to achieve good peak shape and retention time for this compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance for the compound, determined by a UV scan.

    • Injection Volume: Typically 10-20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted sample filtrate into the HPLC system.

    • Determine the peak area for the compound.

    • Use the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Quantification by UV-Vis Spectrophotometry

G cluster_uvvis UV-Vis Analysis A Determine λmax C Measure absorbance of standards A->C E Measure absorbance of diluted sample A->E B Prepare calibration standards B->C D Generate calibration curve C->D F Determine concentration from calibration curve D->F E->F

Caption: UV-Vis quantification workflow.

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis:

    • Measure the absorbance of the diluted sample filtrate at the λmax.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific biological activities. Research into these areas would be a valuable next step in characterizing the compound's potential as a therapeutic agent.

Conclusion

This technical guide provides a framework for researchers to determine the solubility profile of this compound in various organic solvents. While specific quantitative data is not yet available, the detailed experimental protocols provided herein will enable the generation of this critical information. A thorough understanding of the solubility of this compound is a fundamental prerequisite for its further investigation in drug discovery and development.

An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental data on the thermal stability and degradation of 6,8-Difluoro-2-methylquinolin-4-ol is not available in the public domain. This guide provides an analysis based on the expected behavior of quinolinol derivatives and data from structurally related compounds. The information herein should be considered as a predictive guide for experimental design.

Introduction

This compound is a fluorinated derivative of the quinolinol scaffold, a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their thermal stability, by modifying electronic effects and intermolecular interactions. Understanding the thermal stability and degradation pathways of this compound is crucial for its potential applications in drug development, where it can influence shelf-life, formulation strategies, and safety profiles. This document outlines the probable thermal behavior of this compound and provides general methodologies for its assessment.

Predicted Thermal Properties and Stability

The thermal stability of this compound is expected to be influenced by the robust quinoline ring system and the presence of fluorine substituents, which generally enhance thermal stability. The hydroxyl group at the 4-position can participate in intermolecular hydrogen bonding, which may contribute to a relatively high melting point and thermal stability.

While no specific data exists for this compound, the thermal behavior of related quinoline derivatives can offer insights. For instance, studies on oligo(4-hydroxyquinoline) have shown that thermal decomposition occurs in multiple stages at elevated temperatures. The degradation of such compounds often involves the breakdown of the heterocyclic ring system.

For comparison, selected thermal properties of a related, though structurally distinct, commercial fungicide, Ipflufenoquin (2-[2-(7,8-difluoro-2-methylquinolin-3-yl)oxy-6-fluorophenyl]propan-2-ol), are presented. It is important to note that the substitution pattern and the nature of the substituent are different, which will significantly impact the thermal properties.

Table 1: Physicochemical Properties of Related Quinolines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Thermal Data
Ipflufenoquin1314008-27-9C₁₉H₁₆F₃NO₂347.33Stable under normal storage conditions.[1][2]
2-Methylquinolin-4-ol607-67-0C₁₀H₉NO159.18No specific thermal data available.

Potential Degradation Pathways

The degradation of this compound under thermal stress is likely to proceed through several potential pathways:

  • Dehydration: If the compound exists in a hydrated form, the initial degradation step would involve the loss of water molecules.

  • Ring Opening: At higher temperatures, the quinoline ring system may undergo cleavage. The presence of fluorine atoms could influence the bond dissociation energies and the specific fragmentation patterns.

  • Oxidation: In the presence of air, oxidative degradation can occur, leading to the formation of various oxidized byproducts.

The specific degradation products would need to be identified through experimental techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation of this compound, the following standard techniques are recommended:

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To determine the decomposition temperatures and the mass loss profile.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the amount of residual mass.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Objective: To determine the melting point, glass transition temperature, and enthalpy of fusion or decomposition.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan.

    • An empty sealed pan is used as a reference.

    • Both pans are heated at a constant rate (e.g., 10 °C/min) in the DSC cell.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

Visualizations

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA Inert/Oxidative Atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Controlled Heating DecompositionTemp Decomposition Temperature TGA->DecompositionTemp MassLoss Mass Loss Profile TGA->MassLoss MeltingPoint Melting Point DSC->MeltingPoint ThermalEvents Endo/Exothermic Events DSC->ThermalEvents StabilityProfile Thermal Stability Profile DecompositionTemp->StabilityProfile MeltingPoint->StabilityProfile MassLoss->StabilityProfile ThermalEvents->StabilityProfile

Caption: Workflow for Thermal Stability Assessment.

The following diagram outlines the logical progression from compound characteristics to stability assessment.

logical_relationship cluster_properties Intrinsic Properties cluster_factors Influencing Factors cluster_assessment Stability Assessment Compound This compound Structure Quinolinol Scaffold Compound->Structure Substituents 6,8-Difluoro Substituents 2-Methyl Group 4-Hydroxyl Group Compound->Substituents RingStability Aromatic Ring Stability Structure->RingStability BondStrength C-F Bond Strength Substituents->BondStrength H_Bonding Intermolecular H-Bonding Substituents->H_Bonding ThermalStability Predicted High Thermal Stability BondStrength->ThermalStability H_Bonding->ThermalStability RingStability->ThermalStability DegradationPathways Potential Degradation via Ring Opening/Oxidation ThermalStability->DegradationPathways

Caption: Factors Influencing Thermal Stability.

Conclusion

While direct experimental data for this compound is currently lacking, a theoretical assessment based on its chemical structure suggests that it is likely to possess significant thermal stability. The presence of the quinoline core and fluorine substituents are expected to be key contributors to this stability. To fully characterize its thermal properties and degradation profile, experimental studies using TGA and DSC are essential. The methodologies and predictive insights provided in this guide are intended to serve as a foundation for such future investigations. For professionals in drug development, a thorough understanding of these properties will be critical for ensuring the quality, safety, and efficacy of any potential therapeutic product containing this molecule.

References

Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antibacterial, and antifungal properties. The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This technical guide focuses on the specific, yet underexplored, class of 6,8-Difluoro-2-methylquinolin-4-ol derivatives. Despite the therapeutic potential suggested by related structures, a comprehensive review of publicly available scientific literature reveals a significant gap in the synthesis and biological evaluation of this particular substitution pattern. This document will, therefore, outline the current landscape of related fluorinated quinoline research to provide a foundational context and highlight the untapped potential for future drug discovery efforts in this area.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents, such as the fluoroquinolone antibiotics.

Fluorination is a common strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the biological activity of a molecule. In the context of quinoline derivatives, fluorination has been shown to enhance antibacterial potency and alter the spectrum of activity.

This guide specifically addresses this compound derivatives. While extensive research exists on mono-fluorinated and other di-fluorinated quinoline isomers, this particular substitution pattern remains largely unexplored in published literature.

Current State of Research: A Landscape of Related Compounds

Due to the absence of specific studies on this compound derivatives, this section will summarize the biological activities of structurally related compounds to infer potential therapeutic applications.

Mono-Fluorinated 2-methylquinolin-4-ol Derivatives

Research into mono-fluorinated analogues provides a basis for understanding the potential impact of fluorine substitution.

  • 6-Fluoro-2-methylquinolin-4-ol: This compound is recognized as a versatile building block in the synthesis of bioactive molecules. It is utilized in the development of antimicrobial and anti-inflammatory agents, suggesting that the 6-fluoro substitution is amenable to producing biologically active compounds.[1]

  • 8-Fluoro-2-methylquinolin-4-ol: Similar to its 6-fluoro counterpart, this derivative serves as a key intermediate in the synthesis of novel compounds for various applications, including pharmaceuticals.

Di-Fluorinated Quinoline Derivatives with Different Substitution Patterns

The biological activities of other di-fluoro-quinoline isomers offer valuable insights into the potential of the 6,8-difluoro scaffold.

  • Ipflufenoquin (7,8-Difluoro-2-methyl-3-[...]-quinoline): This compound is a fungicide, demonstrating that di-fluoro-2-methylquinoline cores can exhibit potent biological activity. While the substitution pattern and the 4-position functional group differ, the fungicidal nature of Ipflufenoquin suggests that 6,8-difluoro derivatives could also be explored for antifungal applications.

Di-Halogenated Quinoline and Quinazolinone Derivatives

Studies on quinolines and related heterocycles with di-halogenation at the 6 and 8 positions can also provide clues.

  • 6,8-Dibromo-4(3H)quinazolinone Derivatives: Research on these compounds has demonstrated both antibacterial and antifungal activities. This suggests that the 6,8-disubstitution pattern on a related heterocyclic core can lead to potent antimicrobial agents.

Postulated Biological Activities and Future Directions

Based on the activities of structurally related compounds, it is reasonable to hypothesize that this compound derivatives could possess a range of biological activities worth investigating.

Hypothesized Activities:

  • Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and topoisomerase inhibition. The electron-withdrawing nature of the two fluorine atoms could influence interactions with biological targets.

  • Antibacterial Activity: The fluoroquinolone antibiotics are a testament to the antibacterial potential of fluorinated quinolines. It would be valuable to screen 6,8-difluoro derivatives against a panel of Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: The fungicidal properties of the related compound Ipflufenoquin suggest that this class of compounds may also inhibit fungal growth.

Future Research Workflow:

The lack of data on this compound derivatives presents a clear opportunity for novel research. A proposed workflow for exploring this chemical space is outlined below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_mechanistic Mechanistic Studies Synthesis Synthesis of a Library of This compound Derivatives InVitro In Vitro Screening (Anticancer, Antibacterial, Antifungal) Synthesis->InVitro Initial Library HitID Hit Identification InVitro->HitID Active Compounds SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Identified Hits LeadOpt Lead Optimization SAR->LeadOpt SAR Data MoA Mechanism of Action (Signaling Pathway Analysis) LeadOpt->MoA Optimized Leads InVivo In Vivo Efficacy and Toxicity Studies MoA->InVivo Characterized Leads

Caption: Proposed workflow for the discovery and development of novel this compound derivatives.

Conclusion

The biological activity of this compound derivatives represents a significant unexplored area in medicinal chemistry. While a direct body of research on this specific scaffold is not currently available in the public domain, the well-documented activities of structurally related mono- and di-fluorinated quinolines, as well as other di-halogenated heterocyclic compounds, strongly suggest that this class of molecules holds considerable promise for the development of new therapeutic agents. Future research efforts focused on the synthesis and systematic biological screening of a library of these derivatives are warranted and could lead to the discovery of novel anticancer, antibacterial, or antifungal lead compounds. This guide serves as a call to action for researchers in the field to explore this promising, yet uncharted, territory in drug discovery.

References

The Core Mechanism of Ipflufenoquin: A Technical Guide to a Novel DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipflufenoquin is a novel, broad-spectrum quinoline fungicide, classified by the Fungicide Resistance Action Committee (FRAC) under code 52.[1][2][3][4] Its unique mode of action involves the targeted inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][5] This disruption of essential nucleotide synthesis leads to the effective control of a wide range of plant pathogenic fungi. This technical guide provides an in-depth exploration of the mechanism of action of ipflufenoquin, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mode of action of ipflufenoquin is the potent and specific inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][6][7] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, a crucial process for the production of nucleotides required for DNA and RNA synthesis.[5][7]

Specifically, DHODH facilitates the oxidation of dihydroorotate to orotate. This reaction is the only redox step in this biosynthetic pathway and is linked to the mitochondrial electron transport chain.[6] Molecular docking simulations have revealed that ipflufenoquin binds within the quinone binding tunnel of the DHODH enzyme.[4] This binding event physically obstructs the natural electron acceptor, coenzyme Q10, thereby halting the enzymatic reaction.[4] The resulting depletion of the pyrimidine pool disrupts fundamental cellular processes, ultimately leading to the cessation of fungal growth and development.[6][7]

The activity of ipflufenoquin can be completely reversed by the addition of exogenous pyrimidines, such as uridine and uracil, which bypasses the inhibited DHODH enzyme and confirms its specific mode of action.[8]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol / Nucleus DHODH Dihydroorotate Dehydrogenase (DHODH) CoQ Coenzyme Q Pool DHODH->CoQ e- Orotate Orotate ETC Electron Transport Chain (Complex III) CoQ->ETC e- Dihydroorotate Dihydroorotate Dihydroorotate->Orotate UMP UMP Orotate->UMP ... Nucleotides Pyrimidine Nucleotides (dUMP, dCTP, dTTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Ipflufenoquin Ipflufenoquin Ipflufenoquin->DHODH Inhibits

Figure 1. Signaling pathway of ipflufenoquin's inhibitory action on DHODH.

Quantitative Data on Ipflufenoquin Activity

The efficacy of ipflufenoquin has been quantified against both the target enzyme and a range of fungal pathogens. The data highlights its potent inhibitory activity and broad-spectrum fungicidal properties.

Table 1: In Vitro Enzyme Inhibition and Antifungal Activity
ParameterTarget Organism/EnzymeValueReference
IC50 Aspergillus fumigatus DHODH774 nM[2]
MIC Aspergillus fumigatus12.5 mg/L[8]
Table 2: EC50 Values of Ipflufenoquin Against Various Plant Pathogenic Fungi
Fungal SpeciesCommon DiseaseHostEC50 (mg L-1)
Botrytis cinereaGray MoldStrawberry0.0007 - 0.01
Colletotrichum siamenseAnthracnoseStrawberry0.01 - 0.1
Pestalotiopsis clavisporaLeaf SpotStrawberry0.01 - 0.1
Fusarium oxysporumFusarium WiltStrawberry0.1 - 1.0
Alternaria alternataAlternaria RotStrawberry> 100
Rhizoctonia solaniRoot RotVarious> 100
Data sourced from a 2024 study on ipflufenoquin efficacy.[4]
Table 3: Predicted Binding Affinities to Fungal DHODH
Fungal SpeciesBinding Affinity (ΔG, kcal mol-1)
Chaetomium globosum-10.3
Botrytis cinerea-9.9
Colletotrichum fructicola-9.8
Fusarium oxysporum-9.7
Alternaria alternata-9.1
Rhizoctonia solani-8.1
Data from molecular docking simulations.[4]

Resistance Mechanisms

As a single-site inhibitor, there is a medium to high risk of resistance development to ipflufenoquin.[1] The primary mechanism of acquired resistance is through non-synonymous mutations in the pyrE gene, which encodes the DHODH enzyme.[5][9] These mutations can reduce the binding affinity of ipflufenoquin to its target.

Of significant concern is the potential for cross-resistance with the clinical antifungal drug olorofim, which shares the same molecular target.[1][2][5] Studies have shown that Aspergillus fumigatus strains that evolve resistance to ipflufenoquin in vitro are also resistant to olorofim.[5][9] However, some fungal species exhibit intrinsic or natural resistance to ipflufenoquin without any alterations in the amino acid sequence of the DHODH target site, suggesting that other resistance mechanisms, such as altered drug transport or metabolism, may also be involved.[1][5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of ipflufenoquin.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that effectively inhibits the vegetative growth of a fungus.

cluster_Prep Preparation cluster_Inoc Inoculation & Incubation cluster_Analysis Data Analysis p1 Prepare potato dextrose agar (PDA) p2 Autoclave and cool PDA to ~50°C p1->p2 p3 Prepare serial dilutions of ipflufenoquin in sterile water p2->p3 p4 Amend PDA with fungicide dilutions (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) p3->p4 p5 Pour amended and control (no fungicide) -PDA into Petri dishes p4->p5 i3 Place one plug in the center of each amended and control plate p5->i3 i1 Culture test fungus on PDA for ~7 days i2 Cut 5mm mycelial plugs from the edge of an actively growing colony i1->i2 i2->i3 i4 Incubate plates at 25°C in the dark i3->i4 a1 Measure colony diameter (mm) at set time points (e.g., 3, 5, 7 days) i4->a1 a2 Calculate percentage of mycelial growth inhibition relative to control a1->a2 a3 Perform regression analysis of inhibition vs. log of fungicide concentration a2->a3 a4 Determine the EC50 value a3->a4

Figure 2. Workflow for Mycelial Growth Inhibition Assay.

Methodology:

  • Media Preparation: Prepare potato dextrose agar (PDA) according to the manufacturer's instructions. Autoclave the medium and allow it to cool to approximately 50°C in a water bath.[10]

  • Fungicide Amendment: Prepare stock solutions and subsequent serial dilutions of ipflufenoquin. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 mg L⁻¹). Pour the amended and control (non-amended) PDA into 90 mm Petri dishes.[4]

  • Inoculation: From a 7-day-old culture of the test fungus grown on PDA, take 5 mm diameter mycelial plugs from the actively growing edge of the colony. Place a single plug, mycelium-side down, onto the center of each fungicide-amended and control plate.[10]

  • Incubation: Seal the plates with parafilm and incubate them at 25°C in the dark for 3 to 7 days, depending on the growth rate of the fungus.[3]

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals. Calculate the percentage of growth inhibition for each concentration relative to the control. The 50% effective concentration (EC₅₀) is then calculated by regressing the percentage of mycelial growth inhibition against the logarithm of the fungicide concentration.[1]

In Vitro DHODH Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of ipflufenoquin on the activity of the DHODH enzyme.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100, 1 mM KCN, and 150 µM Coenzyme Q₁₀). Prepare stock solutions of L-dihydroorotate (substrate), 2,6-dichloroindophenol (DCIP, colorimetric indicator), and ipflufenoquin (inhibitor) in a suitable solvent like DMSO.

  • Enzyme Reaction: In a 96-well microplate, add the reaction buffer, purified fungal DHODH enzyme, and varying concentrations of ipflufenoquin or DMSO (for control). Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding L-dihydroorotate and DCIP. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[7]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the DMSO control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Molecular Docking Simulation

This in silico method predicts the binding mode and affinity of ipflufenoquin to the DHODH enzyme.

cluster_Prep Preparation cluster_Dock Docking cluster_Analysis Analysis p1 Obtain 3D structure of target DHODH protein (e.g., from PDB or AlphaFold2 prediction) p2 Prepare protein: remove water molecules, add hydrogens, assign charges p1->p2 d1 Define the binding site (grid box) on the protein (e.g., around the quinone binding tunnel) p2->d1 p3 Obtain 3D structure of ipflufenoquin (ligand) p4 Prepare ligand: energy minimization, assign rotatable bonds p3->p4 p4->d1 d2 Run docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses d1->d2 a1 Analyze docking results: - Binding energy (ΔG) for each pose - Root-mean-square deviation (RMSD) d2->a1 a2 Select the best pose (lowest binding energy) a1->a2 a3 Visualize protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio a2->a3

Figure 3. Workflow for Molecular Docking Simulation.

Methodology:

  • Protein and Ligand Preparation: Obtain the three-dimensional structure of the fungal DHODH protein. If an experimental structure is unavailable, a high-quality model can be generated using homology modeling or prediction software like AlphaFold2.[4] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of ipflufenoquin is obtained and optimized for its lowest energy conformation.[11]

  • Grid Generation: Define a grid box that encompasses the active site of the DHODH enzyme, specifically the quinone binding tunnel, to define the search space for the docking algorithm.[11]

  • Docking Execution: Perform the molecular docking using software such as AutoDock Vina or PyRx.[11] The program will systematically sample different conformations and orientations of ipflufenoquin within the defined binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis and Visualization: Analyze the results to identify the binding pose with the lowest binding energy (ΔG), which represents the most stable predicted interaction.[4] Use molecular visualization software (e.g., PyMOL, Discovery Studio) to examine the detailed interactions between ipflufenoquin and the amino acid residues of the DHODH active site, such as hydrogen bonds and hydrophobic contacts.[12]

Conclusion

Ipflufenoquin represents a significant advancement in fungicide development, offering a novel mode of action by targeting the essential DHODH enzyme in the pyrimidine biosynthesis pathway. Its high potency and broad-spectrum activity make it an effective tool for managing a variety of fungal plant diseases. Understanding its precise mechanism, potential for resistance, and the methods for its evaluation is critical for its responsible and sustainable use in agriculture and for informing the development of future antifungal agents. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals working in this field.

References

In Silico Modeling of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Technical Guide to Virtual Screening and Lead Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust in silico modeling workflow for the discovery and optimization of novel inhibitors based on the 6,8-Difluoro-2-methylquinolin-4-ol scaffold. The methodologies outlined herein are tailored for identifying potent and selective kinase inhibitors, a prominent target class for this chemical series. This document details a systematic approach, from initial library design and virtual screening to lead optimization through advanced molecular dynamics and ADMET profiling.

Introduction to the this compound Scaffold

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific derivatization with two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a hydroxyl group at position 4, as seen in this compound, offers a unique combination of chemical properties. The electron-withdrawing nature of the fluorine atoms can significantly influence the physicochemical properties of the molecule, such as pKa and lipophilicity, potentially enhancing binding affinity and metabolic stability. This guide outlines a hypothetical in silico study targeting a representative protein kinase, demonstrating a comprehensive workflow for hit identification and lead optimization.

Computational Drug Discovery Workflow

A multi-step in silico workflow is employed to identify and refine potential inhibitors. This process begins with the creation of a focused virtual library, followed by a hierarchical screening approach to systematically narrow down the candidates for further investigation.

cluster_0 Virtual Library Generation cluster_1 Virtual Screening Cascade cluster_2 Lead Optimization cluster_3 In Silico Profiling cluster_4 Experimental Validation Lib_Gen Library Design around This compound Core Pharmacophore Pharmacophore-Based Screening Lib_Gen->Pharmacophore Virtual Library Docking Molecular Docking (HTVS, SP, XP) Pharmacophore->Docking Filtered Hits Scoring Post-Docking Scoring & Visual Inspection Docking->Scoring Docked Poses QSAR QSAR Modeling Scoring->QSAR Prioritized Hits MD_Sim Molecular Dynamics Simulations Scoring->MD_Sim Top Candidates QSAR->Lib_Gen Design Insights Free_Energy Binding Free Energy Calculations (MM/PBSA) MD_Sim->Free_Energy Stable Trajectories ADMET ADMET Prediction Free_Energy->ADMET Potent Binders Synthesis Chemical Synthesis ADMET->Synthesis Optimized Leads Bioassay Biochemical & Cellular Assays Synthesis->Bioassay Synthesized Compounds Bioassay->QSAR Experimental Data

Figure 1: In Silico Drug Discovery Workflow for Kinase Inhibitors.

Data Presentation

Virtual Screening and Molecular Docking Results

The initial virtual screening of a focused library of this compound derivatives against a hypothetical kinase target would yield data that can be summarized as follows. High-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking modes are typically used in a hierarchical manner.

Compound ID2D StructureDocking Score (XP)Predicted pIC50Key H-Bond Interactions (Hinge Region)
DFQ-001[Image of DFQ-001]-10.57.8Yes
DFQ-002[Image of DFQ-002]-9.87.2Yes
DFQ-003[Image of DFQ-003]-9.57.0Yes
DFQ-004[Image of DFQ-004]-8.76.5No

Note: Data presented is hypothetical for illustrative purposes.

Molecular Dynamics and Binding Free Energy

Top-ranked compounds from molecular docking are subjected to molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex. The binding free energy is then calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Compound IDAverage RMSD (Å) (Ligand)Binding Free Energy (ΔG_bind, kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)
DFQ-0011.2 ± 0.3-45.7 ± 3.1-55.2-15.8
DFQ-0021.5 ± 0.4-40.1 ± 2.8-48.9-12.4
DFQ-0031.4 ± 0.2-38.5 ± 3.5-46.3-11.9

Note: Data presented is hypothetical for illustrative purposes.

In Silico ADMET Prediction

Promising candidates are evaluated for their drug-likeness and potential liabilities using computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.

Compound IDMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsPredicted Caco-2 Permeability (nm/s)Predicted hERG Inhibition
DFQ-001350.32.814HighLow Risk
DFQ-002365.43.114HighLow Risk
DFQ-003348.32.914MediumLow Risk

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols

Pharmacophore Model Generation

A ligand-based pharmacophore model is generated from a set of known active kinase inhibitors with diverse scaffolds.

cluster_0 Pharmacophore Model Generation Workflow Start Select Diverse Active Ligands Conform Generate Conformational Models Start->Conform Align Align Ligands Conform->Align Features Identify Common Pharmacophoric Features (H-bond donors/acceptors, hydrophobic, aromatic) Align->Features Hypo Generate Pharmacophore Hypotheses Features->Hypo Validate Validate Model with Decoy Set Hypo->Validate Final Select Best Pharmacophore Model Validate->Final

Figure 2: Pharmacophore Model Generation Workflow.
  • Ligand Preparation: A set of at least 15-20 structurally diverse known kinase inhibitors with a range of activities (pIC50 values) are selected. The 3D structures of these ligands are generated and minimized using a molecular mechanics force field (e.g., OPLS3e).

  • Conformational Search: A conformational search is performed for each ligand to generate a representative set of low-energy conformations.

  • Pharmacophore Feature Identification: Common pharmacophoric features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable features are identified for each ligand.

  • Hypothesis Generation: The pharmacophore modeling software (e.g., Phase module of Schrödinger) is used to generate and score pharmacophore hypotheses based on the alignment of the features from the active ligands.

  • Model Validation: The best-ranked hypothesis is validated by its ability to distinguish active compounds from a set of decoy molecules. A good model should have a high enrichment factor and a good ROC curve.

Molecular Docking Protocol

Molecular docking is performed to predict the binding mode and affinity of the virtual library compounds at the ATP-binding site of the target kinase.

  • Protein Preparation: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, assigning protonation states, and performing a restrained energy minimization.

  • Grid Generation: A receptor grid is generated, defining the active site for docking. The grid is typically centered on the co-crystallized ligand or key active site residues.

  • Ligand Preparation: The 3D structures of the compounds in the virtual library are generated, and ionization states are determined at a physiological pH of 7.4.

  • Hierarchical Docking:

    • HTVS (High-Throughput Virtual Screening): The entire library is docked using a fast and less computationally intensive mode.

    • SP (Standard Precision): The top 10-20% of hits from HTVS are re-docked with a more accurate scoring function.

    • XP (Extra Precision): The top hits from SP docking are subjected to the most rigorous docking protocol for final scoring and ranking.

  • Pose Analysis: The predicted binding poses of the top-ranked compounds are visually inspected for key interactions with the kinase hinge region and other important active site residues.

Molecular Dynamics Simulation Protocol

MD simulations are performed to assess the stability of the protein-ligand complex and to obtain conformational ensembles for binding free energy calculations.

cluster_0 Molecular Dynamics Simulation Workflow Start Start with Docked Protein-Ligand Complex System Build System: Solvate with Water Box, Add Ions Start->System Minimize Energy Minimization System->Minimize Equilibrate_NVT NVT Equilibration (Constant Volume) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Constant Pressure) Equilibrate_NVT->Equilibrate_NPT Production Production MD Run (e.g., 100 ns) Equilibrate_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Figure 3: Molecular Dynamics Simulation Workflow.
  • System Preparation: The docked protein-ligand complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field: A suitable force field (e.g., AMBER or CHARMM) is used to describe the interatomic interactions.

  • Minimization: The system is subjected to energy minimization to remove steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated in two phases: NVT (constant volume) and NPT (constant pressure) ensembles.

  • Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to obtain a stable trajectory of the protein-ligand complex.

  • Trajectory Analysis: The trajectory is analyzed to calculate RMSD (root-mean-square deviation) of the ligand and protein backbone to assess stability, and RMSF (root-mean-square fluctuation) to identify flexible regions of the protein.

Binding Free Energy Calculation (MM/PBSA)

The MM/PBSA method is used to estimate the binding free energy from the MD simulation trajectory.

  • Snapshot Extraction: Snapshots of the protein, ligand, and complex are extracted from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, the following energy terms are calculated:

    • Molecular mechanics energy (van der Waals and electrostatic).

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

In Vitro Kinase Inhibition Assay (Experimental Validation)

The top candidate compounds identified through the in silico workflow should be synthesized and tested in biochemical assays to validate the computational predictions.

  • Reagents: Recombinant human kinase, ATP, and a suitable substrate peptide.

  • Assay Principle: A luminescence-based assay (e.g., Kinase-Glo®) can be used to quantify the amount of ATP remaining after the kinase reaction. Inhibition is measured as a decrease in kinase activity.

  • Procedure:

    • The kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and ATP in a reaction buffer.

    • The synthesized compounds are added at various concentrations.

    • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has outlined a comprehensive and state-of-the-art in silico workflow for the discovery and optimization of this compound derivatives as potential kinase inhibitors. By integrating a range of computational techniques, from high-throughput virtual screening to detailed molecular dynamics simulations and ADMET profiling, this approach enables the efficient identification of promising lead candidates with a higher probability of success in subsequent experimental validation. The methodologies and data presentation formats described herein provide a robust framework for researchers in the field of drug discovery.

An In-depth Technical Guide to Quinoline-Based Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in the development of therapeutic agents and agrochemicals.[1] The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] In the realm of agriculture, quinoline-based compounds have emerged as a significant class of fungicides, offering novel mechanisms of action to combat the growing challenge of fungicide resistance in plant pathogens.[3][4] This technical guide provides a comprehensive literature review of quinoline-based fungicides, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Synthesis of Quinoline-Based Fungicides

The synthesis of quinoline derivatives is a well-established field in organic chemistry, with several named reactions providing access to the core quinoline scaffold. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach syntheses are foundational.[5] More contemporary approaches often involve metal-catalyzed cross-coupling reactions to introduce diverse substituents and build molecular complexity.

A common strategy for creating novel quinoline-based fungicides involves the modification of a lead compound. For instance, a series of new fluorinated quinoline analogs were synthesized using Tebufloquin as the lead. The synthesis involved the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) to form the quinoline ring, followed by esterification at the 4-position.[6][7] Another approach involves the structural simplification of natural products like quinine to design and synthesize new quinoline derivatives with antifungal properties.[8][9]

Mechanism of Action

Quinoline-based fungicides exhibit diverse mechanisms of action, often targeting fundamental cellular processes in fungi. The primary modes of action identified in the literature include the disruption of cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the inhibition of specific enzymes involved in essential metabolic pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant breakthrough in understanding the mechanism of a modern quinoline fungicide comes from the study of quinofumelin . This novel fungicide has been shown to target the pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[3][10] This inhibition disrupts the de novo synthesis of uracil, a crucial component of nucleic acids, leading to fungal cell death.[3][10] The specificity of this target offers a new mode of action that can be effective against fungal strains resistant to other fungicides.[3]

DHODH_Inhibition_Pathway Carbamoyl_Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Uridine Monophosphate (UMP) Orotate->UMP Quinofumelin Quinofumelin Quinofumelin->DHODH

Figure 1: Mechanism of action of Quinofumelin via inhibition of DHODH.
Disruption of Cell Membrane and Oxidative Stress

Several quinoline derivatives exert their antifungal effect by compromising the fungal cell membrane. This can lead to increased membrane permeability and the leakage of essential cellular contents.[8][9] For example, preliminary mechanism studies on certain quinoline derivatives inspired by quinine revealed that they could cause abnormal morphology of cell membranes.[8][9]

The disruption of cellular integrity is often linked to the induction of oxidative stress. Many antifungal agents, including some quinolines, lead to an accumulation of reactive oxygen species (ROS) within the fungal cell.[11][12][13][14] This increase in ROS can damage vital cellular components such as lipids, proteins, and DNA, ultimately leading to apoptosis or programmed cell death.[11]

Oxidative_Stress_Pathway Quinoline Quinoline Fungicide Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria Induces ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Leads to Cell_Membrane Cell Membrane Damage ROS->Cell_Membrane Causes Apoptosis Apoptosis ROS->Apoptosis Induces Cell_Membrane->Apoptosis Triggers

Figure 2: Interplay of mitochondrial dysfunction, ROS, and cell death.
Mitochondrial Dysfunction

Mitochondria are crucial for fungal viability and pathogenesis, making them a key target for antifungal drugs.[15][16] Some quinoline-based fungicides have been shown to induce mitochondrial dysfunction, which can manifest as a loss of mitochondrial membrane potential.[17] This disruption of mitochondrial function is a significant contributor to the overall antifungal activity, often preceding the induction of oxidative stress and apoptosis.[18][19]

Structure-Activity Relationships (SAR)

The antifungal potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal activity and guiding the design of new, more effective compounds.[1][20][21][22]

For instance, in a series of fluorinated quinoline analogs, the introduction of a fluorine atom and a piperazine ring was found to broaden the spectrum of activity and increase intrinsic potency.[22] In another study, the presence of an ester group at the para position of a phenyl substituent on the quinoline ring enhanced antibacterial activity.[23] The substitution at the first position of the quinoline ring is often considered vital for antibacterial and antifungal activity.[22]

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of various quinoline-based fungicides against different fungal pathogens. The data is presented as either the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

Compound/DerivativeFungal SpeciesEC50 (µg/mL)Reference
Quinofumelin Sclerotinia sclerotiorum0.0004 - 0.0059[24]
Ac12 Sclerotinia sclerotiorum0.52[8][9]
Botrytis cinerea0.50[8][9]
3f-4 Sclerotinia sclerotiorum0.41[17]
3f-28 Sclerotinia sclerotiorum0.55[17]
VIa6 Valsa mali0.091 (µmol/mL)[25]
Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
QQ7 Candida albicansN/A (as effective as Clotrimazole)[23]
QQ8 Candida albicansN/A (as effective as Clotrimazole)[23]
7c Cryptococcus neoformans15.6[26]
7d Cryptococcus neoformans15.6[26]
2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) Candida spp.Comparable to fluconazole[21]
2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) Candida spp.Comparable to fluconazole[21]
2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10) Candida spp.Comparable to fluconazole[21]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of quinoline-based fungicides.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This method is widely used to determine the efficacy of a fungicide in inhibiting the growth of mycelial fungi.[24][27]

Protocol:

  • Preparation of Fungicide Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Amended Media: Add appropriate volumes of the stock solution to a molten fungal growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentrations of the fungicide. A control group with only the solvent is also prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the fungicide-amended and control PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where 'dc' is the average diameter of the colony in the control group, and 'dt' is the average diameter of the colony in the treatment group.

  • EC50 Determination: The EC50 value, which is the concentration of the fungicide that causes 50% inhibition of mycelial growth, is determined by probit analysis of the inhibition data.

Mycelial_Growth_Inhibition_Workflow Start Start Prep_Stock Prepare Fungicide Stock Solutions Start->Prep_Stock Prep_Media Prepare Fungicide- Amended Media Prep_Stock->Prep_Media Inoculate Inoculate Plates with Mycelial Plugs Prep_Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine_EC50 Determine EC50 Calculate->Determine_EC50 End End Determine_EC50->End

Figure 3: Workflow for mycelial growth inhibition assay.
In Vivo Fungicidal Activity Assay

This assay evaluates the protective and curative efficacy of a fungicide on a host plant. The following is a general protocol for rice blast.[28]

Protocol:

  • Plant Cultivation: Grow susceptible rice seedlings to a specific stage (e.g., two-leaf stage).

  • Fungicide Application:

    • Protective Activity: Spray the rice seedlings with a solution of the test compound at various concentrations. After the spray has dried, inoculate the plants with a spore suspension of the pathogen (Magnaporthe oryzae).

    • Curative Activity: Inoculate the rice seedlings with a spore suspension of the pathogen. After a set incubation period (e.g., 24 hours), spray the plants with a solution of the test compound.

  • Inoculation: Spray a spore suspension of the fungal pathogen onto the plants until runoff.

  • Incubation: Place the inoculated plants in a high-humidity chamber at an appropriate temperature and light/dark cycle to allow for disease development.

  • Disease Assessment: After a specific period (e.g., 7 days), assess the disease severity by counting the number of lesions or by using a disease severity scale.

  • Efficacy Calculation: Calculate the control efficacy of the fungicide compared to an untreated control.

Conclusion

Quinoline-based fungicides are a promising class of compounds with diverse mechanisms of action that are crucial for managing fungal diseases in agriculture. Their ability to target novel pathways, such as the pyrimidine biosynthesis pathway, provides valuable tools to combat fungicide resistance. The continued exploration of structure-activity relationships will undoubtedly lead to the development of even more potent and selective quinoline fungicides. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds, from initial in vitro screening to in vivo efficacy trials. As research in this area progresses, quinoline-based fungicides are poised to play an increasingly important role in sustainable crop protection.

References

Methodological & Application

Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the gram-scale production of 6,8-Difluoro-2-methylquinolin-4-ol, a key intermediate in the synthesis of various biologically active compounds. The described method is based on the well-established Conrad-Limpach reaction, followed by a high-temperature thermal cyclization. This application note includes a step-by-step experimental protocol, a summary of required reagents and expected yields, and safety considerations.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including their use as kinase inhibitors and antimicrobial agents. Specifically, fluorinated quinolines often exhibit enhanced biological activity. This compound serves as a crucial building block for the synthesis of more complex molecules, such as 6,8-Difluoro-2-methylquinolin-4-amine. The synthetic route presented herein offers a reliable and scalable method for producing this valuable intermediate.

The synthesis proceeds in two main stages: the condensation of 2,4-difluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate, followed by a thermal cyclization in a high-boiling point solvent to yield the desired product.

Synthetic Pathway

The overall synthetic scheme is depicted below. The reaction begins with the condensation of 2,4-difluoroaniline and ethyl acetoacetate. This is followed by the thermal cyclization of the resulting intermediate to yield this compound.

Synthetic_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2,4-Difluoroaniline 2,4-Difluoroaniline Intermediate Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate 2,4-Difluoroaniline->Intermediate + Ethyl acetoacetate (Acid catalyst, Heat) Ethyl_acetoacetate Ethyl acetoacetate Final_Product This compound Intermediate->Final_Product High-boiling solvent (~250 °C)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Difluoroaniline99%Commercially Available
Ethyl acetoacetate99%Commercially Available
Dowtherm A (or Mineral Oil)High TemperatureCommercially Available
EthanolAnhydrousCommercially Available
TolueneACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Step 1: Synthesis of Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate

This step involves the condensation of 2,4-difluoroaniline with ethyl acetoacetate to form the enamine intermediate.

Step1_Workflow start Start reactants Combine 2,4-difluoroaniline, ethyl acetoacetate, and ethanol in a round-bottom flask. start->reactants catalyst Add a catalytic amount of concentrated HCl. reactants->catalyst reflux Reflux the mixture for 2-4 hours. catalyst->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool concentrate Remove ethanol under reduced pressure. cool->concentrate end Obtain crude intermediate oil. concentrate->end

Caption: Workflow for the synthesis of the intermediate.

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoroaniline (25.8 g, 0.2 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).

  • Add 150 mL of anhydrous ethanol to the flask.

  • With stirring, add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation to yield the crude ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the high-temperature thermal cyclization of the intermediate to form the final product.

Step2_Workflow start Start setup Add high-boiling solvent (e.g., Dowtherm A) to a three-neck flask equipped for high temperatures. start->setup heat_solvent Heat the solvent to ~250 °C. setup->heat_solvent add_intermediate Slowly add the crude intermediate from Step 1 to the hot solvent. heat_solvent->add_intermediate react Maintain the temperature at ~250 °C for 30-60 minutes. add_intermediate->react cool_precipitate Cool the reaction mixture to allow the product to precipitate. react->cool_precipitate filter Filter the solid product. cool_precipitate->filter wash Wash the solid with toluene and then hexanes. filter->wash dry Dry the product under vacuum. wash->dry end Obtain this compound dry->end

Caption: Workflow for the thermal cyclization and purification.

Protocol:

  • In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add 300 mL of a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the solvent to approximately 250 °C.

  • Slowly add the crude ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate from the previous step to the hot solvent with vigorous stirring. Control the addition rate to maintain the temperature. Ethanol will distill off during the addition.

  • After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a solid.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with hot toluene (2 x 100 mL) to remove the high-boiling solvent, followed by hexanes (2 x 100 mL).

  • Dry the product in a vacuum oven at 60-80 °C to a constant weight.

Data Presentation

ParameterValue
Starting Material (2,4-Difluoroaniline)
Molecular Weight129.11 g/mol
Amount25.8 g (0.2 mol)
Reagent (Ethyl acetoacetate)
Molecular Weight130.14 g/mol
Amount26.0 g (0.2 mol)
Product (this compound)
Molecular FormulaC₁₀H₇F₂NO
Molecular Weight195.17 g/mol
Theoretical Yield39.0 g
Expected Yield 60-75%
Expected Appearance Off-white to light brown solid

Safety Precautions

  • 2,4-Difluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Ethyl acetoacetate: This is a flammable liquid. Keep away from heat, sparks, and open flames.

  • High-Temperature Reaction: The thermal cyclization step is conducted at a very high temperature (~250 °C). Use appropriate high-temperature equipment and take necessary precautions to avoid burns. Ensure the setup is stable and properly clamped.

  • Dowtherm A / Mineral Oil: These high-boiling solvents can cause irritation upon contact. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use. This protocol should only be performed by trained chemists in a properly equipped laboratory.

Application Note: Quantification of Ipflufenoquin Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ipflufenoquin is a novel broad-spectrum quinoline fungicide used to control various mold diseases on fruits and vegetables.[1] Regulatory bodies and food safety standards necessitate reliable and sensitive analytical methods for the quantification of its residues in environmental and agricultural samples. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely accepted technique for pesticide residue analysis due to its high sensitivity, selectivity, and accuracy.[2][3] This document provides a detailed protocol for the extraction and quantification of ipflufenoquin in soil, adapted from validated enforcement methodologies.

Principle The method involves the extraction of ipflufenoquin from a solid matrix using an acidified acetonitrile/water solution. After centrifugation and filtration, the sample extract is diluted and directly analyzed by an HPLC-MS/MS system. The separation is achieved on a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source in positive polarity. The use of two specific mass transitions for ipflufenoquin ensures high selectivity and confirmation of the analyte's identity.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Acetic Acid (LC-MS grade).

  • Reference Standard: Ipflufenoquin analytical standard.

  • Equipment:

    • High-speed centrifuge.

    • Mechanical shaker.

    • Vortex mixer.

    • Analytical balance.

    • Polypropylene centrifuge tubes (50 mL).

    • Syringe filters (0.2 µm or 0.45 µm PTFE).[4]

    • Autosampler vials (2 mL).

Preparation of Solutions
  • Extraction Solvent (Acetonitrile:Water:Acetic Acid, 80:20:5, v/v/v): Combine 800 mL of acetonitrile, 200 mL of water, and 50 mL of acetic acid. Mix thoroughly.

  • Dilution Solvent (Acetonitrile:Water, 50:50, v/v): Combine 500 mL of acetonitrile and 500 mL of water. Mix well.[4]

  • Mobile Phase A (0.1% Acetic Acid in Acetonitrile): Add 1 mL of acetic acid to 1000 mL of acetonitrile.[4][7]

  • Mobile Phase B (0.1% Acetic Acid in Water): Add 1 mL of acetic acid to 1000 mL of water.[4][7]

  • Standard Stock Solution: Accurately weigh the ipflufenoquin analytical standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 100 µg/mL). Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the dilution solvent (Acetonitrile:Water, 50:50) to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).[5]

Sample Preparation Protocol (Soil Matrix)
  • Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of the extraction solvent (Acetonitrile:Water:Acetic Acid, 80:20:5).

  • Cap the tube and shake vigorously on a mechanical shaker at approximately 200 rpm for 30 minutes.[4]

  • Centrifuge the sample for 5 minutes at 3000 rpm to separate the solid and liquid phases.[4]

  • Isolate the supernatant (the liquid extract).

  • Take a 5 mL aliquot of the supernatant and dilute it to 10 mL with the dilution solvent (Acetonitrile:Water, 50:50).[4]

  • Filter the diluted extract through a 0.45-µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

Note: For plant and livestock commodities, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed, which involves an initial extraction with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample extract 2. Add Extraction Solvent & Shake weigh->extract centrifuge 3. Centrifuge extract->centrifuge dilute 4. Dilute Supernatant centrifuge->dilute filter 5. Filter into Vial dilute->filter analyze 6. HPLC-MS/MS Analysis filter->analyze

A generalized workflow for ipflufenoquin residue extraction.
HPLC-MS/MS Instrumental Analysis

The analysis is performed on a system such as a Shimadzu LC-20AD HPLC coupled to a Sciex Triple Quad 6500+ mass spectrometer or equivalent.[4]

G cluster_lc LC System autosampler Autosampler column HPLC Column (C18) autosampler->column Injection pump HPLC Pump (Mobile Phase) pump->column Gradient ms Mass Spectrometer (ESI Source, QqQ) column->ms Eluent data Data System ms->data

Configuration of the HPLC-MS/MS analytical system.

Data Presentation

Table 1: HPLC Parameters
ParameterSetting
HPLC System Shimadzu LC-20AD or equivalent[4]
Column Phenomenex Kinetex 2.6 µm C18, 100 Å (3 mm x 100 mm)[4]
Column Temperature 40°C[4]
Mobile Phase A 0.1% Acetic Acid in Acetonitrile[4]
Mobile Phase B 0.1% Acetic Acid in Water[4]
Gradient Program 0.00-0.15 min (30% A), 5.00-5.90 min (95% A), 6.00-7.00 min (30% A)[4]
Flow Rate 0.4 mL/min[2]
Injection Volume 10 µL[4]
Approx. Retention Time 4.1 - 4.6 minutes[4]
Table 2: Mass Spectrometer Parameters for Ipflufenoquin
ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Source Temperature 500°C[4]
IonSpray Voltage 3500 V[5]
Curtain Gas (CUR) 35[5]
Collision Gas (CAD) 12 (Medium)[5][7]
MRM Transition (Quantitation) m/z 348.1 → 330.1[4][5]
MRM Transition (Confirmation) m/z 348.1 → 180.1[4][5]
Declustering Potential (DP) 50 V[5]
Collision Energy (CE) 30 V[5]
Table 3: Method Validation Summary
ParameterResultMatrix
Limit of Quantification (LOQ) 0.002 µg/g (ppm)[4]Soil
0.01 ppmCrops
Linearity Calibration curve with ≥ 7 concentrations[5]N/A
Accuracy (Mean Recovery) 70-120% at LOQ and 10xLOQ levelsSoil
Precision (RSD) ≤20% at LOQ and 10xLOQ levels[4]Soil
Specificity Confirmed by monitoring two ion pair transitions[4][5]N/A

Conclusion The described HPLC-MS/MS method is suitable for the selective and sensitive quantification of ipflufenoquin residues in complex matrices such as soil. The protocol demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting typical regulatory guidelines for pesticide residue analysis.[4] The use of a confirmatory ion transition provides a high degree of confidence in the analytical results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety and environmental monitoring.

References

Application Note: Protocol for Testing the Antifungal Efficacy of Ipflufenoquin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ipflufenoquin is a novel broad-spectrum fungicide belonging to the quinoline class.[1] Its unique mode of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4] This mechanism disrupts the production of nucleotides essential for fungal growth and proliferation.[4] As a single-site inhibitor, understanding its efficacy spectrum and the potential for resistance is crucial.[2] This document provides detailed protocols for the comprehensive in vitro and in vivo evaluation of ipflufenoquin's antifungal activity.

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide reproducible methods for assessing antifungal agents.[5][6]

Part 1: In Vitro Efficacy Assessment

Objective

To determine the intrinsic antifungal activity of ipflufenoquin against a panel of clinically and agriculturally relevant fungal pathogens by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M27 and M38 standards for yeasts and filamentous fungi, respectively.[5][7]

Materials:

  • Ipflufenoquin (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea, Corynespora cassiicola)

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of ipflufenoquin in DMSO. Further dilute in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer to a cell density that, when diluted into the final test wells, results in an inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

    • Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) until adequate sporulation occurs. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x ipflufenoquin working solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. This dilutes the drug and inoculum to their final 1x concentrations.

    • Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is observed in the control well.[5]

  • MIC Determination: The MIC is the lowest concentration of ipflufenoquin that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free growth control well.[9]

Experimental Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined to assess whether ipflufenoquin has a fungicidal (killing) or fungistatic (inhibiting) effect.

Procedure:

  • Following MIC determination, select wells showing no visible growth (at and above the MIC).

  • Mix the contents of each well thoroughly.

  • Subculture 10-20 µL from each selected well onto a new SDA plate.[5]

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is defined as the lowest drug concentration that results in no growth or fewer than three colonies (approximately 99-99.5% killing activity) on the agar plate.[5]

Data Presentation: In Vitro Susceptibility

Table 1: Hypothetical In Vitro Efficacy of Ipflufenoquin Against Various Fungal Pathogens.

Fungal Species Type Known Sensitivity MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Interpretation
Botrytis cinerea Plant Pathogen Sensitive[2] 0.125 0.25 2 Fungicidal
Aspergillus fumigatus Human Pathogen Sensitive[10] 0.25 0.5 2 Fungicidal
Candida albicans Human Pathogen - 0.5 4 8 Fungistatic
Sclerotinia sclerotiorum Plant Pathogen Sensitive[3] 0.125 0.5 4 Fungicidal
Corynespora cassiicola Plant Pathogen Resistant[2] >64 >64 - Resistant

| Rhizoctonia solani | Plant Pathogen | Resistant[3] | >64 | >64 | - | Resistant |

Note: An MFC/MIC ratio of ≤4 is generally considered fungicidal, while a ratio >4 suggests fungistatic activity.

cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay A Fungal Culture (Agar Plate) C Prepare Inoculum (Yeast/Spores) A->C Harvest B Prepare Ipflufenoquin Stock Solution D Serial Dilution in 96-Well Plate B->D E Inoculate Plate C->E D->E F Incubate (24-72h) E->F G Read MIC (Visual/Spectrophotometric) F->G H Subculture from Clear Wells to Agar G->H I Incubate Agar Plate (48h) H->I J Read MFC (Colony Count) I->J

Caption: Workflow for in vitro antifungal susceptibility testing.

Part 2: Mechanism of Action Confirmation

Objective

To confirm that ipflufenoquin's antifungal activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Experimental Protocol: Pyrimidine Rescue Assay

This assay tests if the inhibitory effects of ipflufenoquin can be reversed by supplying an external source of pyrimidines, which would bypass the DHODH-inhibited step.

Procedure:

  • Prepare two sets of 96-well plates for a standard MIC assay as described in Part 1.

  • Test Set: Supplement the RPMI-1640 medium with a final concentration of 1 mM uridine.

  • Control Set: Use standard, non-supplemented RPMI-1640 medium.

  • Perform the MIC assay for a sensitive fungal strain (e.g., A. fumigatus) in both sets of plates.

  • Incubate and determine the MIC for ipflufenoquin in the presence and absence of uridine.

  • Interpretation: A significant increase (e.g., >4-fold) in the MIC value in the presence of uridine indicates that the compound's primary target is within the pyrimidine biosynthesis pathway.

Data Presentation: Pyrimidine Rescue

Table 2: Hypothetical MIC Shift for Ipflufenoquin Against A. fumigatus in a Rescue Assay.

Condition MIC (µg/mL) Fold Change Interpretation
Standard RPMI-1640 0.25 - Potent Inhibition

| RPMI-1640 + 1 mM Uridine | 32 | 128x | Growth Rescued; DHODH Inhibition Confirmed |

precursors Precursors (Carbamoyl phosphate, Aspartate) dho Dihydroorotate precursors->dho orotate Orotate dho->orotate DHODH ump UMP orotate->ump pyrimidines Pyrimidines (UTP, CTP) ump->pyrimidines ipflu Ipflufenoquin ipflu->orotate rescue Exogenous Uridine/Uracil rescue->ump

Caption: DHODH inhibition by ipflufenoquin and pyrimidine rescue.

Part 3: In Vivo Efficacy Assessment

Objective

To evaluate the therapeutic efficacy of ipflufenoquin in a murine model of systemic fungal infection.

Experimental Protocol: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo potential of antifungal agents.[11] This protocol provides a conceptual framework. All animal experiments must be conducted under approved ethical guidelines.

Materials:

  • Immunocompetent mice (e.g., BALB/c, 6-8 weeks old)

  • Candida albicans strain

  • Ipflufenoquin formulated for injection (e.g., in a vehicle like 5% DMSO, 5% Tween 80 in saline)

  • Positive control antifungal (e.g., fluconazole)

  • Sterile saline

Procedure:

  • Acclimatization: Acclimate animals for at least one week before the experiment.

  • Infection: Infect mice via intravenous (tail vein) injection with approximately 1 x 10⁶ CFU of C. albicans in 100 µL of sterile saline.

  • Grouping and Treatment: Randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control (daily)

    • Group 2: Ipflufenoquin - Low Dose (e.g., 10 mg/kg, daily)

    • Group 3: Ipflufenoquin - High Dose (e.g., 50 mg/kg, daily)

    • Group 4: Fluconazole (e.g., 20 mg/kg, daily)

  • Treatment Administration: Begin treatment 4 hours post-infection and continue once daily for 5-7 days. Administer treatments via oral gavage or intraperitoneal injection.

  • Monitoring and Endpoints:

    • Survival: Monitor animals daily for up to 21 days post-infection and record survival.

    • Fungal Burden (Satellite Group): Euthanize a separate cohort of animals (n=5 per group) at a predetermined time point (e.g., Day 3 post-infection). Aseptically remove kidneys, weigh them, and homogenize in sterile saline. Perform serial dilutions of the homogenate, plate on SDA, and incubate to determine the fungal load (CFU/gram of tissue).[12]

Data Presentation: In Vivo Efficacy

Table 3: Hypothetical Survival Data in a Murine Model of Systemic Candidiasis.

Treatment Group (Dose) Median Survival (Days) Survival at Day 21 (%)
Vehicle Control 4 0%
Ipflufenoquin (10 mg/kg) 9 30%
Ipflufenoquin (50 mg/kg) >21 80%

| Fluconazole (20 mg/kg) | >21 | 90% |

Table 4: Hypothetical Fungal Burden in Kidneys at Day 3 Post-Infection.

Treatment Group (Dose) Mean Fungal Burden (Log10 CFU/g tissue ± SD)
Vehicle Control 6.8 ± 0.4
Ipflufenoquin (10 mg/kg) 5.1 ± 0.6
Ipflufenoquin (50 mg/kg) 3.5 ± 0.5

| Fluconazole (20 mg/kg) | 3.2 ± 0.4 |

cluster_groups Randomization & Treatment (n=10/group) cluster_endpoints Endpoint Analysis A Animal Acclimatization (BALB/c Mice) B Systemic Infection (IV injection of C. albicans) A->B G1 Vehicle Control B->G1 G2 Ipflufenoquin (Low Dose) B->G2 G3 Ipflufenoquin (High Dose) B->G3 G4 Positive Control B->G4 E1 Survival Monitoring (21 Days) G1->E1 E2 Fungal Burden (Kidney CFU @ Day 3) G1->E2 G2->E1 G2->E2 G3->E1 G3->E2 G4->E1 G4->E2

Caption: Logical workflow for the in vivo efficacy study.

References

Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The strategic incorporation of fluorine atoms into the quinoline ring system has been a highly successful strategy in drug discovery, often leading to enhanced metabolic stability, binding affinity, and overall pharmacological potency. This document provides detailed application notes and protocols for the investigation of 6,8-Difluoro-2-methylquinolin-4-ol, a member of the fluoroquinolone class of compounds. While specific data for this exact molecule is limited in publicly available literature, its structural similarity to well-characterized 6,8-difluoro-4-quinolone antibacterial agents allows for informed extrapolation of its potential applications and experimental investigation.

The 6,8-difluoro substitution pattern is of particular interest as it is a key feature in several potent antibacterial agents. The presence of two fluorine atoms on the benzene ring of the quinoline nucleus can significantly influence the electronic properties and lipophilicity of the molecule, potentially impacting its target interactions and pharmacokinetic profile. The 2-methyl group may also contribute to target binding and specificity. This document serves as a guide for researchers to explore the therapeutic potential of this and structurally related compounds.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally similar 6,8-difluoro-4-quinolone derivatives, this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the following areas:

  • Antibacterial Agents: This is the most prominent potential application. Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 6,8-difluoro substitution is a hallmark of several potent antibacterial quinolones.

  • Anticancer Agents: Certain quinolone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.

  • Antiviral Agents: The quinolone scaffold has been explored for the development of antiviral drugs, with some derivatives showing activity against viruses such as HIV and influenza.

  • Anti-inflammatory Agents: Some quinolone derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for quinolone synthesis, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis. A plausible synthetic route is outlined below.

General Synthetic Workflow

Synthetic Workflow A 2,4-Difluoroaniline C Condensation A->C B Ethyl acetoacetate B->C D Cyclization C->D High Temperature E This compound D->E Antibacterial Screening Workflow A Synthesized Compound B Stock Solution Preparation A->B C Broth Microdilution Assay B->C E Agar Well Diffusion Assay B->E D Determination of MIC C->D G Data Analysis & SAR D->G F Measurement of Inhibition Zone E->F F->G SAR Logical Relationship Core This compound (Core Scaffold) Mod1 Modification at C7 Core->Mod1 Mod2 Modification at N1 Core->Mod2 Mod3 Modification of 2-Methyl Group Core->Mod3 Activity Biological Activity (e.g., Antibacterial) Mod1->Activity Mod2->Activity Mod3->Activity

Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the synthesis, biological activity, and specific applications of 6,8-Difluoro-2-methylquinolin-4-ol as a drug discovery scaffold is limited in publicly available literature. This document, therefore, provides a comprehensive guide based on the known properties and applications of closely related fluoroquinoline analogs, particularly the fungicide Ipflufenoquin (a 7,8-difluoro-2-methylquinoline derivative), and general principles of quinoline chemistry and pharmacology. The protocols and potential applications described herein are intended to serve as a starting point for research and development efforts.

Introduction: The Potential of the Fluoroquinoline Scaffold

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of fluorine atoms into the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency, improved metabolic stability, and altered target specificity.

The this compound scaffold presents a unique combination of features:

  • A 4-hydroxyquinoline core: This moiety is known to be a key pharmacophore in various bioactive molecules.

  • Difluoro substitution at positions 6 and 8: This is anticipated to influence the electronic properties and binding interactions of the molecule.

  • A methyl group at position 2: This can provide a handle for further chemical modification and influence the overall shape and lipophilicity.

This application note will explore the potential of this compound as a versatile scaffold for the discovery of novel therapeutic agents. We will provide a proposed synthetic route, protocols for evaluating biological activity, and a discussion of potential therapeutic targets.

Proposed Synthesis of this compound

A plausible and well-established method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction .[2][3][4] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization. A proposed synthetic scheme for this compound is outlined below.

Diagram of the Proposed Synthetic Pathway:

synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Final Product 3,5-Difluoroaniline 3,5-Difluoroaniline Condensation Condensation 3,5-Difluoroaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Intermediate Intermediate Condensation->Intermediate Ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate Cyclization Cyclization This compound This compound Cyclization->this compound Intermediate->Cyclization

Caption: Proposed synthesis of this compound via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Difluoroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3,5-difluoroaniline (1 equivalent) in ethanol. Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., a drop of concentrated HCl). Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate, can be purified by column chromatography or used directly in the next step.

  • Cyclization: Add the intermediate to a high-boiling point solvent such as Dowtherm A or to polyphosphoric acid. Heat the mixture to a high temperature (typically 240-260°C for Dowtherm A or 100-140°C for PPA) for 30-60 minutes.[2] Monitor the reaction by TLC.

  • Work-up and Isolation of the Product:

    • For Dowtherm A: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid and wash with hexane.

    • For PPA: Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring. The product will precipitate. Filter the solid and wash with water until the filtrate is neutral.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Potential Therapeutic Applications and Biological Screening Protocols

Based on the known activities of related fluoroquinolines, the this compound scaffold holds promise in several therapeutic areas. Below are potential applications and corresponding screening protocols.

Antifungal Activity

Rationale: The structurally related compound, Ipflufenoquin, is a potent fungicide that acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[5][6] It is plausible that derivatives of this compound could exhibit similar antifungal properties.

Workflow for Antifungal Drug Discovery:

antifungal_workflow Scaffold This compound Scaffold Library Synthesize Derivative Library Scaffold->Library Primary_Screen Primary Antifungal Screening (e.g., Broth Microdilution) Library->Primary_Screen Hit_ID Hit Identification (Potent Compounds) Primary_Screen->Hit_ID Hit_ID->Library Inactive Secondary_Screen Secondary Screening (e.g., Spectrum of Activity, Cytotoxicity) Hit_ID->Secondary_Screen Active MOA Mechanism of Action Studies (e.g., DHODH Inhibition Assay) Secondary_Screen->MOA Lead_Opt Lead Optimization (SAR Studies) MOA->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical cancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factor Transcription Factors Signaling_Cascade->Transcription_Factor Cell_Cycle Cell Cycle Progression, Proliferation, Survival Transcription_Factor->Cell_Cycle Quinoline_Derivative Quinoline Derivative (Potential Inhibitor) Quinoline_Derivative->Signaling_Cascade Inhibition sar_logic Scaffold Core Scaffold: This compound Modification Systematic Chemical Modification (at positions 2, 4, 5, 7) Scaffold->Modification Screening Biological Screening (Potency, Selectivity) Modification->Screening Data_Analysis Data Analysis (QSAR Modeling) Screening->Data_Analysis SAR_Insights Generation of SAR Insights Data_Analysis->SAR_Insights Lead_Optimization Design of Improved Analogs (Lead Optimization) SAR_Insights->Lead_Optimization Lead_Optimization->Modification Iterative Process

References

Application Notes and Protocols for the Development of Analytical Standards for 6,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for the development of analytical standards for 6,8-Difluoro-2-methylquinolin-4-ol, a novel quinolinol derivative with potential applications in pharmaceutical research and development. The establishment of a highly pure and well-characterized analytical standard is a critical prerequisite for accurate quantification, impurity profiling, and stability testing, ensuring the quality and consistency of research data and potential drug products. This document outlines the key steps, from synthesis and purification to characterization and stability assessment, providing detailed protocols for researchers, scientists, and drug development professionals.

Synthesis and Purification

Potential Impurities:

Based on common quinoline synthesis routes, potential impurities may include:

  • Starting materials (e.g., 2,4-difluoroaniline)

  • Reaction intermediates

  • Isomeric byproducts

  • Residual solvents

  • Degradation products

A thorough impurity profile is essential for the development of a robust analytical standard.

Characterization of the Analytical Standard

A multi-technique approach is necessary for the unambiguous characterization of this compound.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of the analytical standard. A gradient method is recommended to ensure the separation of the main component from potential impurities.

Protocol 1: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[1]

  • Gradient:

    Time (min) % B
    0.0 30
    5.0 95
    6.0 95
    6.1 30

    | 7.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectrophotometry).

2.2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Protocol 2: LC-MS/MS for Identity Confirmation

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • LC Conditions: As described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Source Temperature: 500°C.

    • Ion Transitions: Monitor for the parent ion (e.g., m/z corresponding to [M+H]+) and at least two daughter ions for confirmation.[1] The exact m/z values would need to be determined experimentally.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of the molecule. Due to the presence of fluorine, both ¹H and ¹⁹F NMR are highly recommended.[2][3][4]

Protocol 3: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number, environment, and coupling of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • ¹⁹F NMR: Crucial for observing the fluorine atoms and their couplings, which is a key structural feature of the molecule.[3][4]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the overall structure.

2.4. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which should be in close agreement with the theoretical values for the proposed molecular formula.

2.5. Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained during the characterization of the analytical standard.

Analytical TechniqueParameterSpecificationResult
HPLC Purity≥ 99.5%
LC-MS [M+H]⁺Theoretical m/zObserved m/z
Elemental Analysis %CTheoretical %Observed %
%HTheoretical %Observed %
%NTheoretical %Observed %
%FTheoretical %Observed %
¹H NMR Chemical Shifts (ppm)Consistent with proposed structure
¹⁹F NMR Chemical Shifts (ppm)Consistent with proposed structure

Stability Assessment

ICH-compliant stability studies are essential to determine the shelf-life and appropriate storage conditions for the analytical standard.[5]

Protocol 4: Stability Study

  • Storage Conditions:

    • Long-term: 2-8°C.

    • Accelerated: 40°C / 75% RH.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 3, 6 months.

  • Analytical Tests: At each time point, the standard should be re-analyzed for purity (HPLC) and appearance.

  • Acceptance Criteria: No significant degradation (e.g., < 0.2% decrease in purity) should be observed.

Visualizations

Diagram 1: Workflow for Analytical Standard Development

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Qualification Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Identity) Purification->MS NMR NMR (Structure) Purification->NMR EA Elemental Analysis Purification->EA Stability Stability Studies HPLC->Stability Documentation Certificate of Analysis Stability->Documentation

Caption: Workflow for the development and qualification of an analytical standard.

Diagram 2: Role of Analytical Standard in Drug Development

cluster_0 Drug Substance & Product Development cluster_1 Quality Control Assays AS Analytical Standard (this compound) Assay Assay/Potency AS->Assay Reference Impurity Impurity Profiling AS->Impurity Reference DS Drug Substance (API) DP Drug Product (Formulation) Assay->DS Assay->DP Impurity->DS Impurity->DP Dissolution Dissolution Testing Dissolution->DP Stability_Testing Stability Testing Stability_Testing->DP

Caption: The central role of an analytical standard in quality control throughout drug development.

Conclusion

The development of a well-characterized analytical standard for this compound is a fundamental activity that underpins all subsequent research and development. The protocols and guidelines presented in these application notes provide a robust framework for establishing a high-quality reference material, ensuring the accuracy, reproducibility, and reliability of scientific data. Adherence to these methodologies will facilitate the seamless progression of this compound through the drug development pipeline.

References

Field Application Techniques for Ipflufenoquin in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel fungicide belonging to the quinoline class of chemicals. Its mode of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This unique mechanism of action (FRAC Group 52) makes it a valuable tool for managing fungal pathogens, particularly those that have developed resistance to other fungicide classes. This document provides detailed application notes and protocols for the field use of ipflufenoquin in key agricultural systems.

Data Presentation

Table 1: Efficacy of Ipflufenoquin Against Key Fungal Pathogens
CropTarget PathogenCommon NameApplication RateEfficacyReference
StrawberryBotrytis cinereaGrey Mould12.5 to 200 mg L⁻¹87%–98% growth inhibition[1]
AppleVenturia inaequalisApple ScabNot specified in trialsExerted curative effects[2]
Pome FruitVenturia inaequalisApple Scab15 mL/100 LEquivalent to or better than commercial standards[3]
AlmondsBrown rot blossom blight, shot hole, anthracnose, scab, Alternaria leaf spotVarious0.065 lb ai/AProposed labeling
Pome FruitScab and powdery mildewVarious0.04 lb ai/AProposed labeling
Table 2: Recommended Application Parameters for Ipflufenoquin
CropTarget DiseaseApplication RateApplication MethodMaximum Applications per SeasonRe-application IntervalRestricted Entry Interval (REI)
StrawberriesGrey Mould (Botrytis cinerea)25 mL/100 L (max 1,200 L/ha) or 250 mL/ha (500-1000 L/ha)Boom sprayer, directed vertical sprayer, handheld sprayer37-10 days4 hours
Pome Fruit (Apples, Pears)Apple Scab (Venturia inaequalis), Powdery Mildew0.04 lb ai/AAerial, airblast, ground, chemigation, handheldNot specifiedNot specified4 hours
AlmondsBrown rot blossom blight, shot hole, anthracnose, scab, Alternaria leaf spot0.065 lb ai/AAerial, airblast, ground, chemigation, handheldNot specifiedNot specified4 hours

Experimental Protocols

Protocol 1: Field Efficacy Trial of Ipflufenoquin for the Control of Grey Mould (Botrytis cinerea) in Strawberries

1. Objective: To evaluate the efficacy of ipflufenoquin in controlling grey mould on strawberries under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).
  • Replicates: 4.
  • Plot Size: 5m x 1.5m, with a 1m buffer between plots to minimize spray drift.
  • Treatments:
  • Untreated Control.
  • Ipflufenoquin at 250 mL/ha.
  • Standard commercial fungicide (e.g., fenhexamid) at the recommended label rate (Reference).

3. Materials and Equipment:

  • Strawberry plants (a susceptible cultivar).
  • Ipflufenoquin formulation.
  • Reference fungicide.
  • Calibrated backpack sprayer with a boom and appropriate nozzles to ensure uniform coverage.
  • Personal Protective Equipment (PPE): long-sleeved shirt, long pants, shoes plus socks, chemical-resistant gloves.
  • Plot marking stakes and tape.
  • Data collection sheets or electronic device.

4. Procedure:

  • Site Selection and Preparation: Choose a field with a history of grey mould. Prepare the field according to standard local practices for strawberry cultivation.
  • Plot Establishment: Mark out the plots according to the experimental design.
  • Application Timing: Apply the first treatment at 10% bloom. Subsequent applications should be made at 7-10 day intervals, for a total of 3 applications.
  • Sprayer Calibration: Calibrate the sprayer to deliver a spray volume of 500-1000 L/ha.
  • Application: On the day of application, mix the required amount of fungicide with water in the sprayer tank. Apply the treatments to the designated plots, ensuring thorough coverage of the foliage and flowers.
  • Data Collection:
  • Disease Incidence: At 7 days after the final application, randomly select 50 marketable-sized fruit per plot and record the number of fruit with grey mould symptoms.
  • Disease Severity: For the infected fruit, assess the percentage of the fruit surface covered by mould using a 0-5 scale (0 = no infection, 1 = 1-10%, 2 = 11-25%, 3 = 26-50%, 4 = 51-75%, 5 = >75%).
  • Phytotoxicity: Visually assess each plot for any signs of phytotoxicity (e.g., leaf burn, stunting) at 3 and 7 days after each application.
  • Yield: Harvest all marketable fruit from the central 3m of each plot and record the total weight.

5. Data Analysis:

  • Analyze disease incidence, severity, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
  • Calculate the percentage of disease control for each treatment relative to the untreated control.

Protocol 2: Field Efficacy Trial of Ipflufenoquin for the Control of Apple Scab (Venturia inaequalis) in Apples

1. Objective: To evaluate the curative efficacy of ipflufenoquin against apple scab.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).
  • Replicates: 4 blocks, with single-tree plots.
  • Plot Size: One apple tree per plot, with at least one buffer tree between treated trees.
  • Treatments:
  • Untreated Control.
  • Ipflufenoquin at 0.04 lb ai/A.
  • Standard curative fungicide (e.g., myclobutanil) at the recommended label rate (Reference).

3. Materials and Equipment:

  • Mature apple trees (a scab-susceptible cultivar).
  • Ipflufenoquin formulation.
  • Reference fungicide.
  • Calibrated airblast sprayer or handheld sprayer for single-tree applications.
  • PPE as specified in Protocol 1.
  • Data collection materials.

4. Procedure:

  • Site Selection: Select an orchard with a known history of apple scab.
  • Application Timing: Monitor for primary infection periods (ascospores release during wetting events). Apply treatments curatively, within 72 hours after the start of an infection period. Applications should begin at the green tip stage and continue as needed based on infection period monitoring.
  • Sprayer Calibration: Calibrate the sprayer to ensure thorough coverage of the entire tree canopy.
  • Application: Prepare the spray solution and apply to the designated trees.
  • Data Collection:
  • Disease Incidence and Severity on Leaves: 14 days after the final application, randomly select 20 terminal shoots per tree and assess the incidence and severity of scab on the five youngest unfolded leaves.
  • Disease Incidence and Severity on Fruit: At harvest, randomly select 100 fruit per tree and assess the incidence and severity of scab lesions.
  • Phytotoxicity: Visually inspect trees for any adverse effects after each application.

5. Data Analysis:

  • Analyze the data using ANOVA and a mean separation test as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Pyrimidine_Biosynthesis_Pathway De Novo Pyrimidine Biosynthesis Pathway and Ipflufenoquin's Mode of Action cluster_precursors Precursors cluster_pathway Biosynthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate CO2 CO2 CO2->Carbamoyl_Phosphate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Ipflufenoquin Ipflufenoquin Ipflufenoquin->DHODH DHODH->Orotate

Caption: Ipflufenoquin inhibits the enzyme DHODH in the pyrimidine biosynthesis pathway.

Field_Trial_Workflow Experimental Workflow for Fungicide Efficacy Trial Site_Selection Site Selection (History of Disease) Plot_Establishment Plot Establishment (Randomized Complete Block Design) Site_Selection->Plot_Establishment Sprayer_Calibration Sprayer Calibration Plot_Establishment->Sprayer_Calibration Treatment_Application Treatment Application (e.g., 10% Bloom) Sprayer_Calibration->Treatment_Application Data_Collection Data Collection (Disease Incidence/Severity, Yield, Phytotoxicity) Treatment_Application->Data_Collection Data_Analysis Data Analysis (ANOVA, Mean Separation) Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for conducting a fungicide field efficacy trial.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of quinoline derivatives. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.

Introduction to Cytotoxicity Assays for Quinoline Derivatives

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[3][4][5] Understanding the underlying mechanisms of cytotoxicity, such as the activation of specific signaling pathways, is also crucial for the development of targeted cancer therapies.[6][7]

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[3]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[8]
2-phenylquinolin-4-amine (7d)HT-29 (Colon)9.19[8]
2-phenylquinolin-4-amine (7i)HT-29 (Colon)11.34[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/mL[4][9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Lymphoma)43.95 µg/mL[4][9]
BAPPNHepG2 (Liver)3.3 µg/mL[10]
BAPPNHCT-116 (Colon)23 µg/mL[10]
BAPPNMCF-7 (Breast)3.1 µg/mL[10]
BAPPNA549 (Lung)9.96 µg/mL[10]
Quinoline Derivative 13Caco-2 (Colon)Comparable to Doxorubicin[11]
Quinoline Derivative 14Caco-2 (Colon)Comparable to Doxorubicin[11]
CuL ComplexMCF-7 (Breast)43.82 µg/mL[12]

Table 2: Apoptosis Induction by Quinoline Derivatives

Compound/DerivativeCell LineAssayObservationReference
Tetrahydrobenzo[h]quinolineMCF-7Annexin V-FITC/PI19.14% early apoptosis, 11.53% late apoptosis[3]
Compound 4cMDA-MB-231Annexin V-FITC/PISignificant increase in early and late apoptosis[13]
PQQHL-60Annexin VInduction of apoptosis[6]
HTI 21-Caspase ActivationCaspase-dependent apoptosis[14]
HTI 22-Caspase ActivationCaspase-dependent apoptosis[14]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[15]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][16]

  • Absorbance Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Steps seed Seed Cells in 96-well Plate incubate_attach Incubate Overnight seed->incubate_attach add_compounds Add Quinoline Derivatives incubate_attach->add_compounds incubate_treat Incubate for 24-72h add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for 4h add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use a low serum concentration (e.g., 1%) in the culture medium to reduce background LDH levels.[19]

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis solution (e.g., 1% Triton X-100).[20]

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 450 nm or 490 nm using a microplate reader.[20]

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100

LDH_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction seed_treat Seed Cells & Add Compounds incubate Incubate seed_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read_absorbance Read Absorbance incubate_rt->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Several assays can be used to detect and quantify apoptosis induced by quinoline derivatives.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic and late apoptotic cells.[3]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[8][21]

Protocol:

  • Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives can induce cytotoxicity through various signaling pathways. A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some quinoline derivatives have also been shown to inhibit the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer.[6][7]

Apoptosis_Signaling_Pathway cluster_pathways Apoptosis Induction by Quinoline Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway quinoline Quinoline Derivatives bax Bax (upregulated) quinoline->bax bcl2 Bcl-2 (downregulated) quinoline->bcl2 receptor Death Receptors quinoline->receptor mito Mitochondrial Disruption bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

PI3K_Akt_mTOR_Pathway cluster_pi3k PI3K-Akt-mTOR Inhibition quinoline Quinoline Derivatives pi3k PI3K quinoline->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.

References

Application Notes & Protocols: Studying the Environmental Fate of Ipflufenoquin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ipflufenoquin is a broad-spectrum quinoline fungicide used to control various fungal diseases in crops such as pome fruits and almonds. Its mode of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Understanding the environmental fate of ipflufenoquin—its persistence, degradation, mobility, and transformation—is critical for assessing its potential impact on non-target organisms and ecosystems. These application notes provide detailed protocols for researchers and environmental scientists to study the key processes governing the environmental behavior of ipflufenoquin.

Physicochemical Properties

A baseline understanding of ipflufenoquin's physicochemical properties is essential for predicting its environmental distribution. These properties influence its solubility in water, potential for volatilization, and tendency to adsorb to soil particles.

Table 1: Physicochemical Properties of Ipflufenoquin

PropertyValueInterpretationSource
Water Solubility 9.2 - 10.3 mg/L (at 20°C, pH 7)Low solubility
Vapor Pressure 5.45 x 10⁻⁸ torr (at 20°C)Not expected to substantially volatilize
Log Kₒw 3.9Potential to bioaccumulate, but BCF studies show low potential in fish
Henry's Law Constant 9.88 x 10⁻⁸ atm·m³/molVolatilization from water or soil is not a major dissipation route

Abiotic Degradation Protocols

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. For ipflufenoquin, photolysis is a significant degradation pathway, while it is stable to hydrolysis.

Protocol: Hydrolysis Study

Objective: To determine the rate of ipflufenoquin hydrolysis in aqueous solutions at different pH levels, simulating various environmental conditions.

Methodology:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Fortification: Add a known concentration of ¹⁴C-labeled or non-labeled ipflufenoquin to each buffer solution in sterile, dark containers (to prevent photolysis).

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for a period of up to 30 days.

  • Sampling: Collect duplicate samples from each pH level at specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days).

  • Analysis: Analyze the samples for the concentration of the parent ipflufenoquin and any potential hydrolysis products using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). If using radiolabeled material, Liquid Scintillation Counting (LSC) can quantify total radioactivity.

  • Data Analysis: Calculate the hydrolysis half-life (DT₅₀) for each pH.

Expected Outcome: Ipflufenoquin is considered hydrolytically stable at pH 4, 7, and 9. No significant degradation is expected over the study period.

Protocol: Aqueous Photolysis Study

Objective: To determine the rate and pathway of ipflufenoquin degradation in an aqueous environment when exposed to simulated sunlight. This is a primary route of its degradation.

Methodology:

  • Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) containing a known concentration of ipflufenoquin.

  • Irradiation: Place the solution in photolysis-grade quartz tubes and expose it to a light source that simulates natural sunlight (e.g., a Xenon arc lamp). Run a parallel set of "dark" controls wrapped in aluminum foil.

  • Incubation: Maintain a constant temperature throughout the experiment.

  • Sampling: Collect duplicate samples from both irradiated and dark control tubes at various time points.

  • Analysis: Quantify the concentration of ipflufenoquin and identify transformation products using HPLC-MS/MS.

  • Data Analysis: Calculate the photolytic half-life (DT₅₀) by plotting the concentration of ipflufenoquin versus time. Characterize the structure of major photoproducts.

Key Transformation Products: The photolytic pathway can involve the cleavage of the ether moiety to form QH-1 , followed by hydrolysis to QH-2 .

Aqueous_Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare Sterile Aqueous Solution (pH 7) + Ipflufenoquin prep_controls Prepare Dark Controls expose_light Expose to Simulated Sunlight (Xenon Lamp) prep_solution->expose_light incubate_dark Incubate Controls in Darkness prep_controls->incubate_dark sampling Collect Samples at Time Intervals (t = 0, 1, 3, 7... days) expose_light->sampling incubate_dark->sampling analysis HPLC-MS/MS Analysis (Quantify Parent and Identify Products) sampling->analysis data_proc Calculate DT₅₀ & Characterize Pathway analysis->data_proc

Caption: Workflow for an aqueous photolysis study of ipflufenoquin.

Biotic Degradation in Soil

Biotic degradation studies assess the rate at which microorganisms in soil and water break down a pesticide. Ipflufenoquin is persistent, degrading very slowly in both aerobic and anaerobic conditions.

Protocol: Aerobic Soil Metabolism

Objective: To determine the rate and transformation pathway of ipflufenoquin in soil under aerobic (oxygen-present) conditions.

Methodology:

  • Soil Collection & Characterization: Collect fresh soil from a relevant agricultural region. Characterize its properties (texture, pH, organic carbon content, microbial biomass).

  • Acclimation: Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for several days to stabilize microbial activity.

  • Application: Treat the soil with ¹⁴C-labeled ipflufenoquin, ensuring a homogenous distribution.

  • Incubation: Incubate the treated soil samples in a flow-through system that maintains aerobic conditions by supplying a gentle stream of CO₂-free, humidified air.

  • Trapping Volatiles: Pass the effluent air through traps (e.g., ethylene glycol for organic volatiles, sodium hydroxide for ¹⁴CO₂) to capture any volatile degradation products.

  • Sampling: Collect triplicate soil samples at predetermined intervals (e.g., 0, 7, 14, 30, 60, 90, 120 days).

  • Extraction & Analysis:

    • Extract residues from soil using an appropriate solvent (e.g., acidified acetonitrile).

    • Analyze extracts by HPLC to quantify the parent compound and metabolites.

    • Analyze volatile traps by LSC.

    • Determine non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis: Calculate the DT₅₀ and DT₉₀ values for ipflufenoquin. Identify major metabolites (those exceeding 10% of applied radioactivity).

Expected Outcome: Ipflufenoquin degrades slowly, with half-lives often exceeding 100 days. Mineralization to CO₂ is typically very low (<1%). The metabolite QP-1-7 may be observed, but generally at levels below 2% of the applied radioactivity. Bound residues may increase over time.

Table 2: Summary of Ipflufenoquin Degradation Half-Lives (DT₅₀)

Study TypeMatrixHalf-Life (DT₅₀) in DaysConditionsSource
Aerobic Metabolism Soil542 - 3,570Laboratory, Dark
Anaerobic Metabolism Soil636 - 1,860Laboratory, Dark
Aerobic Aquatic Water/Sediment271 - 573Laboratory, Dark
Anaerobic Aquatic Water/Sediment520 - 708Laboratory, Dark
Aqueous Photolysis Water8.7 - 12.3Laboratory, Light
Soil Photolysis Soil Surface111 - 406Laboratory, Light

Mobility Studies

Mobility studies, such as adsorption/desorption experiments, determine the potential for a pesticide to move through the soil profile and potentially reach groundwater.

Protocol: Soil Adsorption/Desorption (Batch Equilibrium)

Objective: To quantify the partitioning of ipflufenoquin between soil and water, yielding the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).

Methodology:

  • Soil Selection: Use a range of characterized soils (typically 4-5) with varying textures, pH, and organic carbon content.

  • Solution Preparation: Prepare a series of ipflufenoquin solutions in 0.01 M CaCl₂ at different concentrations.

  • Adsorption Phase:

    • Add a known volume of each pesticide solution to a known mass of soil in a centrifuge tube.

    • Shake the slurries on a mechanical shaker until equilibrium is reached (determined in preliminary tests, typically 24-48 hours).

    • Centrifuge the tubes to separate the soil and water phases.

    • Analyze the supernatant (water phase) for the equilibrium concentration of ipflufenoquin.

  • Desorption Phase:

    • Remove the remaining supernatant from the adsorption phase.

    • Add an equivalent volume of fresh 0.01 M CaCl₂ solution (pesticide-free) to the soil pellet.

    • Shake again until equilibrium is re-established.

    • Centrifuge and analyze the supernatant for the desorbed ipflufenoquin. Repeat for multiple desorption steps if required.

  • Data Analysis:

    • Calculate the amount of ipflufenoquin adsorbed to the soil by difference.

    • Calculate Kd (ratio of sorbed to dissolved concentration) and Koc (Kd normalized to the soil's organic carbon content).

Expected Outcome: Ipflufenoquin is expected to show slight to moderate mobility based on its Koc values.

Residue Analysis Protocol

A robust and validated analytical method is crucial for all environmental fate studies. The QuEChERS method followed by HPLC-MS/MS is a widely accepted and effective approach for analyzing ipflufenoquin residues in various matrices.

Objective: To accurately extract and quantify residues of ipflufenoquin and its key metabolites (e.g., QP-1-7, QP-2) from environmental samples like soil, water, or plant material.

Methodology (based on QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Sample Homogenization: Weigh a representative subsample (e.g., 10 g of soil) into a centrifuge tube.

  • Extraction:

    • Add an internal standard.

    • Add acidified acetonitrile and shake vigorously for 1 minute.

    • Add magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) salts, which aids in partitioning and removes water.

    • Shake again and centrifuge at high speed.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (the acetonitrile layer).

    • Transfer it to a dSPE tube containing primary-secondary amine (PSA) sorbent and MgSO₄. PSA removes interfering matrix components like organic acids and sugars.

    • Vortex and centrifuge.

  • Final Extract Preparation: The resulting supernatant is the final extract, which can be directly injected or diluted for analysis.

  • Instrumental Analysis (HPLC-MS/MS):

    • Chromatography: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing a modifier like acetic acid or formic acid).

    • Detection: Tandem mass spectrometry (MS/MS) operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for quantification and confirmation.

Table 3: Example HPLC-MS/MS Parameters for Ipflufenoquin Analysis

AnalytePrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)Source
Ipflufenoquin 348330180
Metabolite QP-2 348153196

Method Validation: The analytical method must be validated for each matrix to determine its Limit of Quantification (LOQ), Limit of Detection (LOD), accuracy (recoveries), and precision (RSD). For soil, an LOQ of 0.002 µg/g has been validated.

Residue_Analysis_Workflow start Sample Collection (Soil, Water, etc.) homogenize Homogenize Sample (e.g., 10g) start->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup dSPE Cleanup (Transfer Supernatant, add PSA + MgSO₄) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analysis HPLC-MS/MS Analysis (Quantify Residues) centrifuge2->analysis end Report Results analysis->end

Caption: General workflow for ipflufenoquin residue analysis using QuEChERS and HPLC-MS/MS.

Overall Environmental Fate

The collected data from these studies can be integrated to understand the overall environmental behavior of ipflufenoquin. It is characterized by high persistence in soil and sediment, with aqueous photolysis being the only significant pathway for degradation. Its mobility is limited, reducing the likelihood of extensive leaching into groundwater.

Environmental_Fate_Pathway cluster_env Environmental Compartments cluster_products Transformation Products soil Soil water Surface Water soil->water Runoff qp17 QP-1-7 (Minor Metabolite) soil->qp17 Slow Aerobic/ Anaerobic Metabolism bound Bound Residues soil->bound Adsorption (Slow Process) sediment Sediment water->sediment Deposition qh1 QH-1 water->qh1 Aqueous Photolysis (Major Pathway) air Atmosphere ipf Ipflufenoquin Application ipf->soil Direct Application ipf->water Spray Drift / Runoff ipf->air Volatilization (Negligible) co2 CO₂ (Mineralization) qp17->co2 Very Slow qh2 QH-2 qh1->qh2 Hydrolysis

Caption: Environmental fate and transformation pathways of ipflufenoquin.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6,8-Difluoro-2-methylquinolin-4-ol synthesis. The primary synthesis route discussed is the Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and effective method for the synthesis of this compound is the Conrad-Limpach reaction. This two-step process involves the initial condensation of 3,5-difluoroaniline with a β-ketoester, such as ethyl acetoacetate, to form a β-aminoacrylate intermediate (an enamine). This intermediate is then subjected to a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.

Q2: Why is a high temperature required for the cyclization step?

A2: The cyclization step in the Conrad-Limpach synthesis requires a significant energy input to overcome the activation barrier for the intramolecular ring closure. This step involves the formation of a new heterocyclic ring, which temporarily disrupts the aromaticity of the aniline ring. High temperatures, typically around 250°C, provide the necessary thermal energy for this electrocyclic reaction to proceed at a reasonable rate.

Q3: What is the role of the solvent in the cyclization reaction?

A3: The choice of solvent is critical for achieving high yields in the thermal cyclization step. High-boiling point, inert solvents are essential for maintaining the high temperatures required for the reaction. These solvents also help to ensure even heat distribution and prevent localized overheating, which can lead to decomposition of the starting material and product. Commonly used solvents include mineral oil, Dowtherm A, and diphenyl ether.

Q4: Can other isomers be formed during the synthesis?

A4: Yes, a potential side reaction is the formation of the 2-hydroxyquinoline isomer, known as the Knorr product. This can occur if the initial condensation between the aniline and the β-ketoester happens at the ester group instead of the keto group. The reaction conditions, particularly the temperature of the initial condensation, can influence the ratio of the desired 4-hydroxyquinoline to the 2-hydroxyquinoline isomer.

Q5: How can I monitor the progress of the reaction?

A5: The progress of both the initial condensation and the cyclization can be monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate with an appropriate solvent system, you can observe the disappearance of the starting materials and the appearance of the intermediate and final product spots.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the enamine intermediate - Incomplete reaction between 3,5-difluoroaniline and ethyl acetoacetate.- Reaction temperature is too high, leading to side reactions.- Increase the reaction time for the initial condensation.- Ensure the reaction temperature for the condensation is kept moderate (e.g., room temperature to slightly elevated) to favor the formation of the desired enamine.
Low yield of the final product - Cyclization temperature is too low.- Insufficient reaction time for cyclization.- Use of an inappropriate solvent for the high-temperature cyclization.- Decomposition of the product at high temperatures.- Ensure the cyclization temperature reaches at least 250°C.[1]- Extend the duration of the high-temperature cyclization.- Use a high-boiling point, inert solvent like mineral oil or Dowtherm A.- Minimize the time the product is held at the maximum temperature after the reaction is complete.
Formation of a significant amount of the 2-hydroxyquinoline isomer (Knorr product) - The initial condensation reaction temperature was too high, favoring attack at the ester carbonyl.- Conduct the initial condensation of 3,5-difluoroaniline and ethyl acetoacetate at a lower temperature (e.g., room temperature) to favor the kinetic product (the desired enamine).
Product is difficult to purify - Presence of unreacted starting materials or side products.- The product may be an oil or a solid with poor crystallization properties.- Optimize the reaction conditions to maximize the conversion to the desired product.- For solid products, try recrystallization from a suitable solvent or a mixture of solvents.- For oily products, consider column chromatography for purification.
Reaction does not proceed to completion - Insufficient heating or reaction time.- Deactivation of the aniline by the fluorine substituents.- Ensure the reaction is heated to the correct temperature for a sufficient amount of time.- Consider the use of a catalyst for the cyclization step, although the traditional Conrad-Limpach is often performed without one.

Experimental Protocols

The synthesis of this compound is typically carried out in two main steps:

Step 1: Synthesis of the Enamine Intermediate (Ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate)

  • In a round-bottom flask, combine 3,5-difluoroaniline and a slight excess of ethyl acetoacetate.

  • The reaction can be performed neat or with a minimal amount of a suitable solvent like ethanol.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours.

  • Monitor the reaction progress by TLC until the 3,5-difluoroaniline is consumed.

  • Remove any volatile components (like ethanol and water) under reduced pressure. The resulting crude enamine can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a suitable high-temperature reaction vessel, add the crude enamine intermediate to a high-boiling point solvent (e.g., mineral oil, Dowtherm A).

  • Heat the mixture with vigorous stirring to approximately 250°C.

  • Maintain this temperature for the recommended reaction time (typically 30 minutes to a few hours), monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool.

  • The product may precipitate upon cooling. If so, it can be collected by filtration and washed with a non-polar solvent (like hexanes or toluene) to remove the high-boiling point solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data from a Representative Conrad-Limpach Synthesis (for a similar product)

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used
4-nitroaniline138.120.072110.0 g
Ethyl 3-ethoxybut-2-enoate158.200.1832.529.0 g
Solvent (e.g., ethyl benzoate)---150 mL
Product: 2-methyl-6-nitro-4-quinolone 190.16 - - Yield dependent on conditions

Note: This table is based on the synthesis of a similar quinolone derivative and should be adapted for the specific synthesis of this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization 3_5_difluoroaniline 3,5-Difluoroaniline enamine_intermediate Ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate 3_5_difluoroaniline->enamine_intermediate + ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine_intermediate Condensation enamine_intermediate_2 Enamine Intermediate final_product This compound enamine_intermediate_2->final_product ~250°C High-boiling solvent

Caption: Overall synthesis pathway for this compound via the Conrad-Limpach reaction.

Troubleshooting_Workflow start Low Yield of Final Product check_cyclization_temp Is Cyclization Temperature ≥ 250°C? start->check_cyclization_temp increase_temp Increase Temperature check_cyclization_temp->increase_temp No check_reaction_time Is Reaction Time Sufficient? check_cyclization_temp->check_reaction_time Yes increase_temp->check_reaction_time increase_time Increase Reaction Time check_reaction_time->increase_time No check_solvent Is a High-Boiling Inert Solvent Used? check_reaction_time->check_solvent Yes increase_time->check_solvent change_solvent Use Mineral Oil or Dowtherm A check_solvent->change_solvent No check_enamine_quality Is the Enamine Intermediate Pure? check_solvent->check_enamine_quality Yes change_solvent->check_enamine_quality purify_enamine Purify Enamine Intermediate check_enamine_quality->purify_enamine No end_node Yield Improved check_enamine_quality->end_node Yes purify_enamine->end_node

Caption: Troubleshooting decision tree for addressing low yield in the synthesis of this compound.

References

Troubleshooting ipflufenoquin degradation in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the environmental fate of ipflufenoquin.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation rate of ipflufenoquin in environmental samples?

A1: Ipflufenoquin is a highly persistent fungicide in both soil and water. In laboratory soil studies under dark aerobic conditions, degradation is very slow, with over 80% of the parent compound remaining after 120 days in most soil types. Field studies have reported DT₅₀ (time to 50% dissipation) values ranging from 28 to 767 days, while lab studies show a normalized DT₅₀ range of 428 to 1903 days. Therefore, observing little to no degradation in a typical lab study is the expected outcome.

Q2: What are the primary degradation pathways for ipflufenoquin?

A2: The most significant degradation pathway for ipflufenoquin is aqueous photolysis (degradation by light in water). It is considered stable to hydrolysis at environmentally relevant pH levels (pH 4, 7, and 9). In soil, microbial and chemical degradation are minimal. The main photolytic pathway involves the cleavage of the ether moiety to form the metabolite QH-1, which is then hydrolyzed to QH-2. In soil, a minor metabolite, QP-1-7, has been observed, but it typically does not exceed 2% of the applied radioactivity.

Q3: What key environmental factors influence ipflufenoquin's degradation?

A3: The primary factor is exposure to light, which drives photolysis in aqueous environments. Other factors that generally influence pesticide degradation, such as temperature, pH, and microbial activity, have a minimal effect on ipflufenoquin due to its inherent stability. It does not readily transform or degrade through common chemical or microbial pathways.

Q4: What is the standard analytical method for ipflufenoquin residue analysis?

A4: The most common and accepted method for analyzing ipflufenoquin residues in environmental and crop samples is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method is suitable for quantifying both the parent compound and its key metabolites.

Troubleshooting Guide for Experimental Issues

Issue 1: Rapid Degradation in Aqueous Samples

Q: My ipflufenoquin concentrations are decreasing much faster than the literature suggests in my water/sediment study. What could be the cause?

A: This is most likely due to photodegradation. Ipflufenoquin is stable to hydrolysis but degrades in the presence of light.

  • Troubleshooting Steps:

    • Protect Samples from Light: Ensure your experimental vessels (e.g., flasks, tubes) are made of amber glass or are fully covered with aluminum foil to block light exposure.

    • Control Lighting Conditions: Conduct your experiments under controlled, dark conditions, especially for control samples not intended to measure photolysis.

    • Review Experimental Setup: Check if any heat sources in your incubator are also emitting light.

    • Verify Standard Stability: Ensure your analytical standards are stored in the dark and in appropriate solvents to prevent degradation before analysis.

Issue 2: Low or Inconsistent Analyte Recovery

Q: I am experiencing low and variable recovery of ipflufenoquin from my soil/sediment samples. How can I improve my extraction?

A: Low recovery is often related to the extraction and cleanup steps. Ipflufenoquin is a stable molecule, so losses are typically physical rather than chemical during sample processing.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: The standard method uses acidified acetonitrile. Ensure your acetonitrile is of high purity and correctly acidified. The acid helps to disrupt analyte-matrix interactions.

    • Ensure Thorough Homogenization: Soil and sediment samples can be heterogeneous. Thoroughly mix the bulk sample before taking a subsample for extraction. Ensure vigorous shaking during the extraction step to maximize solvent-sample contact.

    • Evaluate Cleanup Step: The cleanup step using dispersive solid-phase extraction (dSPE) with PSA (primary-secondary amine) is critical for removing interferences. However, if too much PSA is used or the matrix is highly acidic, it could potentially remove the target analyte. Consider optimizing the amount of dSPE sorbent.

    • Check for Matrix Effects: If you are not using matrix-matched standards for calibration, you may be experiencing ion suppression or enhancement in the MS source, which can be misinterpreted as low recovery. Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.

    • Validate the Method: Perform a matrix spike recovery experiment by adding a known amount of ipflufenoquin to a blank soil/sediment sample before extraction. The recovery rate should ideally be within 70-120%.

Issue 3: High Variability in Replicate Samples

Q: My analytical results show high variability between replicates from the same treatment. What are the potential sources of this inconsistency?

A: High variability can stem from sample handling, the analytical procedure, or the experimental conditions themselves.

  • Troubleshooting Steps:

    • Sample Homogeneity: As mentioned above, ensure soil samples are well-mixed and free of large debris before subsampling.

    • Consistent Environmental Conditions: For incubation studies, ensure uniform temperature and moisture across all replicates. For aqueous studies, ensure uniform light exposure (if studying photolysis) or complete darkness for all samples.

    • Precise Fortification: When spiking samples, ensure the spiking solution is added directly to the sample matrix and allowed to briefly equilibrate before adding extraction solvents. Inconsistent spiking is a common source of variability.

    • Procedural Consistency: Ensure every step of the extraction and cleanup process is performed identically for all samples. Automated liquid handlers can improve precision if available.

    • Extract Stability: Analyze extracts as soon as possible after preparation. If storage is necessary, store them at low temperatures (e.g., -20°C) in the dark. A study on soil extracts showed stability for at least 28 days when stored frozen.

Issue 4: Failure to Detect Metabolites

Q: I am analyzing for ipflufenoquin and its metabolites (e.g., QP-1-7, QH-1, QH-2) but cannot detect the metabolites. Is there an issue with my method?

A: This is not necessarily an issue. The known metabolites of ipflufenoquin are typically formed at very low concentrations.

  • Troubleshooting Steps:

    • Check Formation Conditions: The photolysis metabolites QH-1 and QH-2 will only form in aqueous samples exposed to light. The soil metabolite QP-1-7 forms under aerobic conditions but rarely exceeds 2% of the parent concentration, which may be below your instrument's detection limit.

    • Verify Instrument Sensitivity: Confirm that your LC-MS/MS has a sufficiently low limit of detection (LOD) and limit of quantitation (LOQ) for the metabolite standards. The LOQ for ipflufenoquin in soil can be as low as 0.002 ppm (2 µg/kg). Your metabolite LOQ would need to be in a similar range.

    • Optimize MS/MS Transitions: Ensure you are using the optimal and most sensitive precursor-product ion transitions for each metabolite. These may need to be determined by infusing pure standards.

    • Consider the Study Duration: Significant metabolite formation, even if minor, may require longer incubation or exposure times than your current experimental design.

Data Presentation

Table 1: Physicochemical and Degradation Properties of Ipflufenoquin
PropertyValueSource
IUPAC Name 2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluoro-α,α-dimethylbenzenemethanol
Molecular Formula C₂₀H₁₆F₃NO₂N/A
Mode of Action Dihydroorotate dehydrogenase inhibitor (DHODHI)
Hydrolytic Stability Stable at pH 4, 7, and 9
Aqueous Photolysis DT₅₀ 8.7 - 12.0 days (at 40°N latitude)
Soil Aerobic DT₅₀ 428 - 1903 days (laboratory, normalized)
Soil Field DT₅₀ 28 - 767 days (field measured)
Table 2: Typical LC-MS/MS Parameters for Analysis
ParameterSettingRationale/CommentSource
Analysis Mode HPLC-MS/MSHigh selectivity and sensitivity for residue analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveGood ionization efficiency for ipflufenoquin.N/A
Parent Compound (m/z) 348Corresponds to [M-OH+H]⁺ or similar adduct.
Quantitation Ion (m/z) 330Primary fragment for quantification.
Confirmation Ion (m/z) 180Secondary fragment for identity confirmation.
LOQ (Crops) 0.01 mg/kg (ppm)Standard enforcement method LOQ.
LOQ (Soil) 0.002 mg/kg (ppm)Validated method LOQ for soil matrices.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction from Soil Samples

This protocol is adapted from validated methods for ipflufenoquin residue analysis.

  • Sample Preparation: Weigh 10-20 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC): For recovery tests, add a known volume of ipflufenoquin standard solution directly to the soil and briefly vortex.

  • Hydration: Add an appropriate amount of deionized water to the sample to create a consistent paste/slurry.

  • Extraction:

    • Add 10 mL of acidified acetonitrile (e.g., 1% acetic acid in acetonitrile).

    • Add internal standard if used.

    • Shake vigorously for 1-2 minutes using a vortex mixer or mechanical shaker.

  • Salting-Out:

    • Add a salt mixture, typically magnesium sulfate and sodium acetate (or sodium chloride). A common combination is 4 g MgSO₄ and 1 g NaCl.

    • Immediately shake vigorously for 1 minute to prevent agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte) and a lower water/soil layer.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE tube.

    • The dSPE tube should contain primary-secondary amine (PSA) sorbent (to remove organic acids and other interferences) and anhydrous magnesium sulfate (to remove residual water).

    • Vortex for 30 seconds, then centrifuge at high speed for 2-5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Filter through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for LC-MS/MS analysis.

Visualizations

Diagrams of Workflows and Pathways

Troubleshooting_Workflow cluster_extraction Extraction Details cluster_analysis Analysis Details start Problem Encountered (e.g., Low Recovery, High Variability) check_sample Step 1: Review Sample Handling & Storage start->check_sample Inconsistent Results? check_extraction Step 2: Evaluate Extraction & Cleanup Protocol start->check_extraction Low Recovery? check_analysis Step 3: Assess Analytical (LC-MS/MS) Method start->check_analysis check_conditions Step 4: Verify Experimental Conditions (Light, Temp) start->check_conditions Unexpected Degradation? resolve Problem Resolved check_sample->resolve solvent Correct Solvent/pH? check_extraction->solvent matrix_effects Matrix Effects? (Use Matrix-Matched Stds) check_analysis->matrix_effects check_conditions->resolve shaking Sufficient Shaking? solvent->shaking dspe dSPE Cleanup Optimal? shaking->dspe dspe->resolve instrument_sens Instrument Sensitivity (LOQ)? matrix_effects->instrument_sens instrument_sens->resolve Degradation_Pathway cluster_photolysis Aqueous Photolysis (Major Pathway) cluster_soil Soil Metabolism (Minor Pathway) parent Ipflufenoquin photo_inter QH-1 (Ether Cleavage) parent->photo_inter Light (hv) soil_meta QP-1-7 (<2% Formation) parent->soil_meta Aerobic Microbial Action bound Bound Residues (Unextracted) parent->bound Soil Adsorption hydrolysis Hydrolysis (Stable at pH 4, 7, 9) parent->hydrolysis Negligible photo_final QH-2 (Hydrolysis) photo_inter->photo_final

Technical Support Center: Optimization of HPLC Separation for 6,8-Difluoro-2-methylquinolin-4-ol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6,8-Difluoro-2-methylquinolin-4-ol and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing) - Secondary silanol interactions between the basic quinolone structure and the silica-based column packing.[1][2] - Column overload.[1] - Inappropriate mobile phase pH.[1] - Column contamination or degradation.[3][4]- Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. - Reduce sample concentration or injection volume.[1] - Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Use a guard column and ensure proper sample filtration.[3] Flush the column or replace if necessary.
Poor Peak Shape (Fronting) - Column overload.[3] - Sample solvent stronger than the mobile phase.[3]- Dilute the sample.[3] - Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Low Resolution/Peak Co-elution - Inadequate mobile phase strength.[5][6] - Improper mobile phase pH affecting analyte ionization.[5] - Suboptimal column chemistry.[7] - Inefficient gradient elution profile.[8]- Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A lower percentage of organic solvent generally increases retention and may improve separation.[6] - Optimize the mobile phase pH to maximize the difference in retention times between the parent compound and its metabolites.[5] - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).[7] - Employ a shallower gradient to better separate closely eluting peaks.[8]
Irreproducible Retention Times - Inconsistent mobile phase preparation.[9] - Fluctuations in column temperature. - Pump malfunction or leaks.[3] - Column equilibration issues.- Prepare fresh mobile phase daily and ensure accurate composition.[9] - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[3] - Ensure the column is fully equilibrated with the mobile phase before each injection.
High Backpressure - Blockage in the system (e.g., guard column, frits).[3][4] - Particulate matter from the sample. - Mobile phase precipitation.- Replace the guard column and in-line filters. Backflush the column if necessary.[4] - Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. - Ensure mobile phase components are fully miscible and filtered.
Low Sensitivity/Poor Signal-to-Noise - Suboptimal detector wavelength. - Matrix effects (ion suppression in LC-MS).[10][11][12][13] - Low sample concentration.- Determine the optimal UV absorbance wavelength for the parent compound and its metabolites by scanning across a range of wavelengths. Fluoroquinolones typically have strong absorbance around 280 nm.[11] - Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.[10][14] Dilute the sample to minimize matrix effects.[12] - Concentrate the sample or increase the injection volume (if it does not compromise peak shape).

Frequently Asked Questions (FAQs)

1. What is a good starting point for an HPLC method for this compound and its metabolites?

A good starting point is a reversed-phase separation on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[14] The mobile phase can consist of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium formate in water) and an organic modifier like acetonitrile or methanol. A typical gradient might run from 10% to 90% organic modifier over 20-30 minutes. Detection is commonly performed using UV at approximately 280 nm or with a fluorescence detector for enhanced sensitivity.[11][14]

2. How can I improve the separation of structurally similar metabolites?

To improve the resolution of closely related metabolites, you can try several strategies:

  • Optimize Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes, leading to significant changes in retention and selectivity.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.

  • Use a Different Stationary Phase: A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column.

  • Employ a Shallow Gradient: A slower increase in the organic modifier concentration can provide better separation of closely eluting compounds.[8]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.[7]

3. What are matrix effects and how can I minimize them when analyzing biological samples?

Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[13] This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[13] To minimize matrix effects:

  • Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids and proteins.[11][12]

  • Dilute the Sample: This can reduce the concentration of matrix components relative to the analyte.[12]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.

  • Modify Chromatography: Adjusting the gradient to separate the analyte from the majority of the matrix components can also be effective.

4. How do I choose the appropriate detector for my analysis?

  • UV-Vis Detector: A Diode Array Detector (DAD) or a variable wavelength detector is a good general-purpose detector for fluoroquinolones, which have strong UV absorbance.[11][15] It is robust and relatively inexpensive.

  • Fluorescence Detector (FLD): Fluoroquinolones are naturally fluorescent, and an FLD can offer significantly higher sensitivity and selectivity compared to UV detection.[10]

  • Mass Spectrometer (MS): For metabolite identification and quantification in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. It provides high sensitivity, selectivity, and structural information.

5. What are the likely metabolic pathways for this compound?

While specific data for this compound is limited, based on the metabolism of other fluoroquinolones, the likely biotransformation pathways involve:

  • Phase I Metabolism (Oxidation): Primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[16][17] Common reactions include oxidation of the piperazine ring (if present) to form oxo-metabolites.[17]

  • Phase II Metabolism (Conjugation): The parent compound or its Phase I metabolites can undergo conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1][13][18] Common conjugation reactions for fluoroquinolones include glucuronidation and sulfation.[6][13][17]

Experimental Protocols

General HPLC Method for Separation of this compound and its Metabolites

This protocol provides a starting point for method development. Optimization will be required based on the specific metabolites of interest and the sample matrix.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 20 minutes, hold at 90% B for 5 minutes, return to 10% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Sample Preparation from Plasma
  • To 200 µL of plasma, add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

  • Vortex and centrifuge again.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection & Data Analysis sp1 Plasma Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 hplc1 Injection into HPLC sp5->hplc1 hplc2 C18 Reversed-Phase Separation hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 d1 UV or MS Detection hplc3->d1 d2 Chromatogram Generation d1->d2 d3 Peak Integration & Quantification d2->d3

Caption: Experimental workflow for the analysis of this compound and its metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound p1_enzyme Cytochrome P450 Enzymes (Liver) parent->p1_enzyme Oxidation p2_enzyme UGTs / SULTs (Liver) parent->p2_enzyme Direct Conjugation p1_metabolite Oxidative Metabolites (e.g., Hydroxylation) p1_metabolite->p2_enzyme Conjugation p1_enzyme->p1_metabolite p2_metabolite1 Glucuronide Conjugates excretion Excretion (Urine/Feces) p2_metabolite1->excretion p2_metabolite2 Sulfate Conjugates p2_metabolite2->excretion p2_enzyme->p2_metabolite1 p2_enzyme->p2_metabolite2

Caption: Generalized metabolic pathway for a difluoro-substituted quinolone derivative.

References

Reducing by-product formation in the synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and effective method is a Conrad-Limpach reaction. This involves the condensation of 3,5-difluoroaniline with ethyl acetoacetate to form an enamine intermediate (ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate). This intermediate is then subjected to a high-temperature thermal cyclization to yield the desired this compound.[1]

Q2: What are the primary challenges and potential by-products in this synthesis?

A2: The main challenges are associated with the high-temperature cyclization step (around 250°C) and the regioselectivity of the reaction.[2][3] Key issues include:

  • Formation of the 5,7-difluoro regioisomer: Due to the meta-substitution of the starting aniline, cyclization can occur at either of the ortho positions, leading to a mixture of 6,8-difluoro and 5,7-difluoro isomers.

  • Thermal degradation: The high temperatures required can lead to the decomposition of starting materials, intermediates, and the final product, often resulting in tar formation and reduced yields.

  • Incomplete cyclization: The enamine intermediate may not fully cyclize, leading to its presence as a significant impurity in the crude product.

Q3: Why is a high-boiling point solvent like diphenyl ether used for the cyclization?

A3: A high-boiling solvent is necessary to achieve the high temperatures (typically ~250°C) required for the thermal intramolecular electrophilic substitution (cyclization) to occur.[1][2] Solvents like diphenyl ether or Dowtherm A provide a stable medium at these elevated temperatures, facilitating the desired ring closure.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete condensation of starting materials.2. Inefficient cyclization of the enamine intermediate.3. Thermal degradation of product at high temperatures.1. Ensure a 1:1 molar ratio of 3,5-difluoroaniline and ethyl acetoacetate. A catalytic amount of acid (e.g., acetic acid) can be added to promote condensation. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the aniline.2. Maintain the cyclization temperature consistently around 250°C. Lower temperatures will result in incomplete reaction, while significantly higher temperatures increase degradation.3. Minimize the reaction time at the cyclization temperature. Once the reaction is complete (as monitored by TLC), cool the mixture promptly.
Presence of a Major By-product with Similar Polarity to the Product Formation of the 5,7-difluoro-2-methylquinolin-4-ol regioisomer.The formation of the regioisomer is often difficult to completely avoid. Optimization of the cyclization temperature may slightly favor one isomer over the other. Careful column chromatography with a suitable eluent system (e.g., dichloromethane/methanol gradient) is the most effective way to separate the isomers.
Dark, Tarry Crude Product Thermal degradation of reactants, intermediates, or the final product.1. Ensure the high-boiling solvent is of high purity and free of contaminants that could promote side reactions.2. Reduce the duration of the high-temperature cyclization step to the minimum time required for completion.3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Significant Amount of Unreacted Enamine Intermediate in Crude Product The cyclization temperature was too low or the reaction time was too short.Increase the cyclization temperature to 250-260°C and monitor the reaction progress by TLC until the enamine spot is no longer visible.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate (Enamine Intermediate)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.05 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 mol%).

  • Heat the mixture to 110-120°C with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC or GC-MS to ensure the complete consumption of the 3,5-difluoroaniline.

  • After completion, allow the mixture to cool to room temperature. The crude enamine can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Thermal Cyclization to this compound
  • In a separate flask, heat a high-boiling solvent such as diphenyl ether to 250°C under an inert atmosphere (e.g., nitrogen).

  • Slowly add the crude or purified ethyl 3-((3,5-difluorophenyl)amino)but-2-enoate from Protocol 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250-260°C for 30-60 minutes. Monitor the disappearance of the enamine intermediate by TLC.

  • Once the reaction is complete, cool the mixture to below 100°C and add hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification 3,5-Difluoroaniline 3,5-Difluoroaniline Enamine Intermediate Enamine Intermediate 3,5-Difluoroaniline->Enamine Intermediate Acetic Acid (cat.) 110-120°C Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Enamine Intermediate Cyclization Thermal Cyclization Enamine Intermediate->Cyclization Diphenyl Ether 250-260°C Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification Recrystallization or Column Chromatography Final Product This compound Purification->Final Product G Start Low Yield or Impure Product Check_Condensation Check Condensation Step (TLC/GC-MS) Start->Check_Condensation Incomplete_Condensation Incomplete Condensation Check_Condensation->Incomplete_Condensation Optimize_Condensation Increase reaction time or add catalytic acid Incomplete_Condensation->Optimize_Condensation Yes Check_Cyclization Check Cyclization Step (TLC) Incomplete_Condensation->Check_Cyclization No Optimize_Condensation->Check_Condensation Incomplete_Cyclization Incomplete Cyclization Check_Cyclization->Incomplete_Cyclization Optimize_Cyclization Increase temperature to 250-260°C or increase reaction time Incomplete_Cyclization->Optimize_Cyclization Yes Tarry_Product Tarry Product? Incomplete_Cyclization->Tarry_Product No Optimize_Cyclization->Check_Cyclization Degradation Thermal Degradation Tarry_Product->Degradation Yes Regioisomer Regioisomer present? Tarry_Product->Regioisomer No Reduce_Time_Temp Reduce reaction time at high temp Use inert atmosphere Degradation->Reduce_Time_Temp Reduce_Time_Temp->Check_Cyclization Purify_Isomers Purify by Column Chromatography Regioisomer->Purify_Isomers Yes Final_Product Pure Product Regioisomer->Final_Product No Purify_Isomers->Final_Product

References

Technical Support Center: Enhancing the Storage Stability of Ipflufenoquin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of ipflufenoquin formulations. Our aim is to equip researchers with the knowledge to maintain the stability and efficacy of their experimental formulations.

Troubleshooting Guide: Addressing Formulation Instability

This guide is designed to help you diagnose and resolve common stability issues observed in ipflufenoquin formulations, particularly suspension concentrates (SC).

Observed Issue Potential Cause(s) Recommended Action(s)
Physical Separation/Sedimentation Inadequate suspension system, particle size growth (crystallization), improper storage temperature.- Optimize Thickener: Evaluate the concentration and type of thickening agent. Xanthan gum is a common choice for suspension concentrates. - Milling and Particle Size: Ensure the active ingredient is milled to a fine and uniform particle size to improve suspension. - Temperature Control: Store the formulation within the recommended temperature range. Avoid freeze-thaw cycles.
Change in Viscosity (Thickening or Thinning) Interaction between ipflufenoquin and formulation adjuvants, microbial contamination, temperature fluctuations.- Adjuvant Compatibility: Screen for compatibility between ipflufenoquin and all formulation excipients (wetting agents, dispersing agents, etc.). - Preservative Efficacy: Incorporate a suitable preservative to prevent microbial growth, which can alter formulation rheology. - Consistent Storage: Maintain a consistent and controlled storage temperature.
Degradation of Active Ingredient (Reduced Potency) Exposure to light (photodegradation), elevated temperatures, incompatible adjuvants.- Light Protection: Store formulations in opaque containers, such as high-density polyethylene (HDPE) bottles, to prevent photodegradation.[1] - Accelerated Stability Testing: Conduct accelerated stability studies at elevated temperatures (e.g., 54°C for 14 days) to predict long-term stability and identify potential degradation issues early. - Inert Adjuvants: Select adjuvants that are chemically inert and do not react with ipflufenoquin.
Crystal Growth Partial solubility of ipflufenoquin in the formulation's aqueous phase, temperature cycling.- Solubility Assessment: Carefully assess the solubility of ipflufenoquin in the formulation matrix. - Crystal Growth Inhibitors: Consider the inclusion of crystal growth inhibitors in the formulation. - Stable Temperature: Store at a stable temperature to minimize temperature-driven crystallization.
pH Shift Degradation of ipflufenoquin or other formulation components, microbial activity.- Buffering Agents: Incorporate a suitable buffering system to maintain a stable pH. Ipflufenoquin is known to be hydrolytically stable across a range of pH values (4, 7, and 9). - Component Stability: Ensure all formulation components are stable at the target pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a typical ipflufenoquin suspension concentrate (SC) formulation?

A1: A well-formulated ipflufenoquin suspension concentrate is expected to be stable for at least two years when stored under normal conditions.[1] However, the actual shelf life will depend on the specific formulation composition, packaging, and storage conditions.

Q2: What are the primary degradation pathways for ipflufenoquin in a formulation?

A2: The primary degradation pathway for ipflufenoquin is photodegradation.[1] Exposure to light can lead to the breakdown of the active ingredient. It is also important to consider potential thermal degradation if the formulation is exposed to high temperatures for extended periods. One identified minor photodegradation product is QP-2.

Q3: How does temperature affect the stability of ipflufenoquin formulations?

A3: Elevated temperatures can accelerate the chemical degradation of ipflufenoquin and may also affect the physical stability of the formulation, leading to changes in viscosity or phase separation. Conversely, freezing and thawing cycles can lead to particle agglomeration and sedimentation in suspension concentrates. It is crucial to store formulations at controlled room temperature unless otherwise specified.

Q4: What type of packaging is recommended for storing ipflufenoquin formulations?

A4: Opaque, high-density polyethylene (HDPE) containers are commonly used for ipflufenoquin formulations.[1] This type of packaging provides protection from light, which is critical to prevent photodegradation, and is generally inert, minimizing the risk of interactions with the formulation.

Q5: Can formulation adjuvants impact the stability of ipflufenoquin?

A5: Yes, formulation adjuvants can significantly impact stability. While adjuvants like wetting agents, dispersing agents, and thickeners are essential for the physical stability of a suspension concentrate, they must be compatible with ipflufenoquin. Incompatible adjuvants could potentially lead to chemical degradation of the active ingredient or negatively affect the physical properties of the formulation over time. It is essential to conduct thorough compatibility and stability studies with all formulation components.

Q6: What analytical methods are suitable for assessing the stability of ipflufenoquin in formulations?

A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying ipflufenoquin and its degradation products.[2] This technique allows for the accurate determination of the active ingredient concentration and the detection of any potential degradants that may form during storage.

Experimental Protocols

Accelerated Storage Stability Testing

This protocol is designed to predict the long-term stability of an ipflufenoquin formulation by subjecting it to elevated temperature conditions.

Objective: To assess the chemical and physical stability of an ipflufenoquin formulation under accelerated storage conditions.

Materials:

  • Ipflufenoquin formulation

  • Opaque, sealed containers (e.g., HDPE bottles) of the same material as the intended final packaging

  • Temperature-controlled oven

  • Analytical instrumentation for ipflufenoquin quantification (e.g., HPLC-MS/MS)

  • Viscometer

  • Particle size analyzer

Procedure:

  • Initial Analysis (Time 0):

    • Take a representative sample of the ipflufenoquin formulation.

    • Analyze the concentration of ipflufenoquin using a validated analytical method.

    • Measure and record the physical properties of the formulation, including viscosity, pH, and particle size distribution.

    • Visually inspect the formulation for any signs of phase separation, sedimentation, or crystallization.

  • Storage:

    • Place the sealed containers of the formulation in a temperature-controlled oven set to 54 ± 2°C.

  • Final Analysis (After 14 days):

    • After 14 days, remove the containers from the oven and allow them to equilibrate to room temperature.

    • Visually inspect the formulation for any changes in appearance.

    • Re-analyze the concentration of ipflufenoquin.

    • Re-measure the physical properties (viscosity, pH, particle size).

  • Data Evaluation:

    • Compare the initial and final results. A significant degradation of the active ingredient or a substantial change in physical properties indicates potential long-term stability issues.

Quantitative Data Summary: Accelerated Stability Testing

Parameter Time 0 After 14 Days at 54°C Acceptance Criteria
Ipflufenoquin Concentration (%) [Initial Concentration][Final Concentration]Typically ≤ 5% loss of active ingredient
Viscosity (cP) [Initial Viscosity][Final Viscosity]No significant change from initial value
pH [Initial pH][Final pH]No significant change from initial value
Particle Size (D50, µm) [Initial D50][Final D50]No significant increase indicating crystal growth
Visual Appearance Homogeneous suspensionHomogeneous suspensionNo phase separation, caking, or crystal formation

Visualizations

Experimental_Workflow_Stability_Testing Experimental Workflow for Ipflufenoquin Formulation Stability Testing A Formulation Preparation B Initial Analysis (T=0) - Active Ingredient Assay - Physical Properties A->B C Accelerated Storage (e.g., 54°C for 14 days) B->C D Real-Time Storage (Ambient Temperature) B->D E Interim & Final Analysis - Active Ingredient Assay - Physical Properties C->E D->E F Data Analysis & Stability Assessment E->F

Caption: Workflow for assessing ipflufenoquin formulation stability.

Troubleshooting_Logic Troubleshooting Logic for Formulation Instability Start Instability Observed Physical Physical Instability? (Separation, Viscosity Change) Start->Physical Chemical Chemical Instability? (Degradation) Start->Chemical OptimizeSuspension Optimize Suspension System (Thickener, Particle Size) Physical->OptimizeSuspension Yes CheckAdjuvants Check Adjuvant Compatibility Physical->CheckAdjuvants Yes Chemical->CheckAdjuvants Yes ProtectFromLight Protect from Light (Opaque Packaging) Chemical->ProtectFromLight Yes ControlTemp Control Storage Temperature Chemical->ControlTemp Yes

Caption: Decision tree for troubleshooting ipflufenoquin formulation instability.

References

Technical Support Center: Minimizing the Environmental Impact of Quinoline-Based Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the environmental impact of quinoline-based fungicides. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with quinoline-based fungicides?

A1: The primary environmental concerns include their potential for persistence in soil and water, toxicity to non-target organisms such as aquatic life and soil microorganisms, and the possibility of their degradation products also exhibiting toxicity.[1][2][3] Quinoline itself is known for its high solubility in water, which increases its mobility in the environment and the risk of contaminating various ecosystems.[2]

Q2: What are the main degradation pathways for quinoline-based fungicides in the environment?

A2: The two main degradation pathways are microbial biodegradation and photodegradation.[4][5] Biodegradation is carried out by various microorganisms that can use quinoline as a source of carbon and nitrogen.[4][6][7] Photodegradation involves the breakdown of the fungicide by sunlight, particularly UV radiation.[5][8]

Q3: Can the degradation of quinoline-based fungicides lead to more toxic byproducts?

A3: It is possible. While biodegradation often leads to detoxification, some transformation products can be more toxic than the parent compound.[3] For instance, hydroxylation of quinoline can lead to detoxification of its genotoxic potential, but some hydroxylated derivatives have shown toxicity in certain bioassays.[1][9] Therefore, it is crucial to assess the toxicity of the degradation metabolites.

Q4: How can I safely dispose of laboratory waste containing quinoline-based fungicides?

A4: Laboratory waste should be treated as hazardous material. Follow your institution's specific guidelines for chemical waste disposal. Generally, this involves collecting the waste in designated, labeled containers and having it removed by a certified hazardous waste disposal service. Avoid disposing of this waste down the drain, as it can contaminate water systems.

Q5: Are there more environmentally friendly alternatives to traditional quinoline-based fungicides?

A5: Research is ongoing to develop more eco-friendly fungicides. This includes designing compounds that are more readily biodegradable, have higher specificity to target pathogens to reduce non-target effects, and are derived from natural products.[10][11][12] For example, some novel quinoline derivatives have shown high efficacy against target fungi with potentially lower environmental impact.[13][14]

Troubleshooting Guides

Biodegradation Experiments

Q: My quinoline-based fungicide is showing a low degradation rate in my soil microcosm experiment. What are the possible causes and solutions?

A: Low degradation rates can be attributed to several factors:

  • Suboptimal Environmental Conditions: Temperature, pH, and moisture content significantly influence microbial activity. Ensure these are within the optimal range for the soil microorganisms. For many quinoline-degrading bacteria, the optimal temperature is around 30°C and a neutral to slightly alkaline pH is preferred.[4]

  • Low Microbial Abundance or Activity: The soil may lack a sufficient population of microorganisms capable of degrading the specific fungicide. Consider bioaugmentation by introducing known quinoline-degrading microbial strains.

  • Nutrient Limitation: Microbial degradation can be limited by the availability of essential nutrients. Amending the soil with a carbon or nitrogen source can sometimes enhance biodegradation.

  • High Fungicide Concentration: High concentrations of the fungicide can be toxic to the degrading microorganisms.[7] Try testing a range of lower concentrations to determine the optimal level for biodegradation.

  • Poor Bioavailability: The fungicide may be strongly adsorbed to soil particles, making it unavailable to microorganisms. Analyze the soil's organic matter and clay content, as these can influence sorption.

HPLC Analysis of Fungicide Residues

Q: I am observing peak tailing in my HPLC analysis of quinoline fungicide residues. How can I resolve this?

A: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the stationary phase. Try adjusting the mobile phase pH to suppress these interactions. Adding a competitive base to the mobile phase can also help.[15]

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.[16]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for your analyte. Experiment with different solvent ratios or a different buffer system.[17]

  • Extra-column Effects: Band broadening can occur in the tubing connecting the injector, column, and detector. Ensure that the tubing is as short and narrow as possible.[17]

Ecotoxicity Assays

Q: I am getting inconsistent results in my Daphnia magna toxicity assays for a quinoline-based fungicide. What could be causing this variability?

A: Variability in ecotoxicity assays can arise from several sources:

  • Health and Age of Test Organisms: Ensure that the Daphnia magna are of a consistent age (e.g., neonates <24 hours old) and are cultured under standardized conditions to maintain their health and sensitivity.

  • Water Quality: The physicochemical properties of the test water (e.g., pH, hardness, temperature) can influence the toxicity of the fungicide. Use a standardized, reconstituted laboratory water and monitor these parameters throughout the experiment.

  • Test Compound Stability: The fungicide may be degrading or adsorbing to the test vessel walls over the course of the experiment. Analyze the test concentrations at the beginning and end of the assay to confirm exposure levels.

  • Contamination: Ensure all glassware and equipment are thoroughly cleaned to avoid contamination from other chemicals.

  • Observer Bias: If mortality is assessed manually, ensure that the criteria for determining immobility are clearly defined and consistently applied by all observers.

Data Presentation

Table 1: Microbial Degradation of Quinoline-Based Fungicides

Microbial StrainQuinoline CompoundConcentration (mg/L)Degradation Efficiency (%)Time (hours)Reference
Rhodococcus sp. JH145Quinoline10010028[4]
Bacillus subtilis (immobilized)Quinoline10010030[6]
Bacillus subtilis (free cells)Quinoline10010045[6]
Ochrobactrum sp. C2Quinoline25010024
Novel Soil Bacterial StrainsBoscalidNot Specified85-9536
Curvularia lunata IM 4417Quinoline256048[3]
Curvularia lunata IM 4417Quinoline1002048[3]

Table 2: Ecotoxicity of Quinoline and its Derivatives

CompoundTest OrganismEndpointValue (mg/L)Reference
QuinolineDaphnia magnaEC5031.8[3]
QuinolineAliivibrio fischeriEC506.7[3]
2-hydroxyquinolineDaphnia magnaEC5063.4[3]
2-hydroxyquinolineAliivibrio fischeriEC500.9[3]
QuinolineE. coliEC5049.4[3]
2-hydroxyquinolineP. fluorescenceEC5075.0[3]

Experimental Protocols

1. Aerobic Biodegradation of a Quinoline-Based Fungicide in Soil

  • Objective: To determine the rate of biodegradation of a quinoline-based fungicide in soil under aerobic conditions.

  • Materials:

    • Test soil, sieved (<2 mm)

    • Test quinoline-based fungicide

    • Sterile deionized water

    • Microcosm vessels (e.g., 250 mL glass jars with screw caps)

    • Incubator

    • Analytical equipment for fungicide quantification (e.g., HPLC)

  • Procedure:

    • Soil Preparation: Adjust the moisture content of the soil to 50-60% of its water-holding capacity.

    • Spiking: Prepare a stock solution of the fungicide in a suitable solvent. Add the stock solution to the soil to achieve the desired test concentration. Thoroughly mix the soil to ensure uniform distribution of the fungicide. Allow the solvent to evaporate in a fume hood.

    • Microcosm Setup: Add a known amount of the spiked soil (e.g., 50 g) to each microcosm vessel. Prepare triplicate microcosms for each sampling time point. Also, prepare sterile control microcosms using autoclaved soil to assess abiotic degradation.

    • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Ensure adequate aeration by periodically opening the caps or using caps with gas-permeable membranes.

    • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from both the test and control groups.

    • Extraction: Extract the fungicide from the soil samples using an appropriate solvent and extraction method (e.g., sonication, accelerated solvent extraction).

    • Analysis: Quantify the concentration of the fungicide in the extracts using a validated analytical method, such as HPLC.

    • Data Analysis: Calculate the degradation rate and half-life of the fungicide in the soil.

2. Photodegradation of a Quinoline-Based Fungicide in Water

  • Objective: To determine the rate of photodegradation of a quinoline-based fungicide in an aqueous solution when exposed to simulated sunlight.

  • Materials:

    • Test quinoline-based fungicide

    • Purified water (e.g., HPLC grade)

    • Quartz or borosilicate glass test tubes

    • Solar simulator or a light source with a known spectral output

    • Radiometer to measure light intensity

    • Analytical equipment for fungicide quantification (e.g., HPLC)

  • Procedure:

    • Solution Preparation: Prepare a stock solution of the fungicide in a water-miscible solvent (e.g., acetonitrile). Spike the purified water with the stock solution to achieve the desired test concentration. The final concentration of the solvent should be minimal (<0.1%).

    • Sample Preparation: Fill the test tubes with the fungicide solution. Prepare triplicate samples for each time point. Also, prepare dark controls by wrapping identical test tubes in aluminum foil.

    • Irradiation: Place the test tubes in the solar simulator. Position the dark controls alongside the irradiated samples to maintain the same temperature.

    • Sampling: At predetermined time intervals, remove triplicate samples from the light and dark conditions.

    • Analysis: Directly analyze the concentration of the fungicide in the water samples using a suitable analytical method like HPLC.

    • Data Analysis: Calculate the photodegradation rate and half-life of the fungicide. Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation versus other abiotic losses.

3. Soil Column Leaching of a Quinoline-Based Fungicide

  • Objective: To assess the mobility and leaching potential of a quinoline-based fungicide through a soil column.[18][19][20][21]

  • Materials:

    • Test soil, air-dried and sieved (<2 mm)

    • Test quinoline-based fungicide (preferably radiolabeled for easier tracking)[20]

    • Glass or stainless steel chromatography columns

    • Artificial rainwater solution (e.g., 0.01 M CaCl2)

    • Peristaltic pump

    • Fraction collector

    • Analytical equipment for fungicide quantification

  • Procedure:

    • Column Packing: Dry-pack the column with the test soil to a uniform bulk density. The typical column length is around 30 cm.

    • Saturation: Saturate the soil column from the bottom with the artificial rainwater solution to avoid air entrapment. Allow the column to equilibrate.

    • Fungicide Application: Apply a known amount of the fungicide to the top of the soil column.

    • Leaching: Apply the artificial rainwater to the top of the column at a constant flow rate using a peristaltic pump.

    • Leachate Collection: Collect the leachate in fractions using a fraction collector.

    • Soil Sectioning: After the leaching is complete, carefully extrude the soil core from the column and section it into segments (e.g., every 5 cm).

    • Extraction and Analysis: Extract the fungicide from each soil segment and analyze the extracts. Analyze the leachate fractions for the fungicide concentration.

    • Data Analysis: Calculate a mass balance to determine the distribution of the fungicide in the leachate and the different soil depths. This will provide an indication of its mobility.

Visualizations

Environmental_Impact_Assessment_Workflow cluster_Phase1 Phase 1: Preliminary Assessment cluster_Phase2 Phase 2: Biodegradation & Mobility cluster_Phase3 Phase 3: Ecotoxicity Assessment cluster_Phase4 Phase 4: Risk Characterization A Physicochemical Properties B Abiotic Degradation (Hydrolysis, Photolysis) A->B D Soil Adsorption/ Desorption A->D C Aerobic & Anaerobic Biodegradation B->C H Metabolite Identification & Toxicity B->H C->H E Leaching Potential (Column Studies) D->E I Environmental Fate Modeling E->I F Aquatic Toxicity (Algae, Daphnia, Fish) J Risk Assessment F->J G Terrestrial Toxicity (Earthworms, Soil Microbes) G->J H->J I->J

Caption: Workflow for assessing the environmental impact of fungicides.

Quinoline_Biodegradation_Pathway Quinoline Quinoline Hydroxyquinoline 2-Hydroxyquinoline Quinoline->Hydroxyquinoline Hydroxylation Dihydroxyquinoline 2,8-Dihydroxyquinoline Hydroxyquinoline->Dihydroxyquinoline Oxidation Hydroxycoumarin 8-Hydroxycoumarin Dihydroxyquinoline->Hydroxycoumarin Intermediates Further Intermediates Hydroxycoumarin->Intermediates Mineralization CO2 + H2O + NH3 Intermediates->Mineralization Troubleshooting_Biodegradation Start Low Biodegradation Rate Condition Check Environmental Conditions (pH, temp, moisture) Start->Condition Optimal Conditions Optimal? Condition->Optimal Bioaugmentation Consider Bioaugmentation Sufficient_Microbes Sufficient Degraders? Bioaugmentation->Sufficient_Microbes Concentration Test Lower Fungicide Concentrations Toxicity Toxicity an Issue? Concentration->Toxicity Nutrients Assess Nutrient Availability Limitation Nutrient Limitation? Nutrients->Limitation Optimal->Bioaugmentation Yes Adjust Adjust Conditions Optimal->Adjust No Sufficient_Microbes->Concentration Yes Inoculate Inoculate with Degrading Strains Sufficient_Microbes->Inoculate No Toxicity->Nutrients No Dilute Reduce Concentration Toxicity->Dilute Yes Amend Amend with Nutrients Limitation->Amend Yes

References

Technical Support Center: Overcoming Ipflufenoquin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ipflufenoquin.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of ipflufenoquin?

A1: Ipflufenoquin is a novel fungicide classified under FRAC Code 52.[1][2] Its mode of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial enzyme in the de novo pyrimidine biosynthesis pathway in fungi.[1][2][3] By inhibiting DHODH, ipflufenoquin disrupts the synthesis of pyrimidines, which are essential for fungal growth and RNA synthesis.[4]

Q2: We are observing a lack of efficacy of ipflufenoquin against a specific fungal isolate. What are the potential reasons?

A2: There are two primary reasons for a lack of efficacy:

  • Intrinsic Resistance: Some fungal species are naturally resistant to ipflufenoquin.[1][2] For example, isolates of Coniella vitis, Corynespora cassiicola, Pseudocercospora fuligena, and Rhizoctonia solani have shown inherent resistance.[1][2][4] This intrinsic resistance may be due to mechanisms other than target-site mutations.[1][2]

  • Acquired Resistance: The fungal isolate may have developed resistance to ipflufenoquin. As a single-site inhibitor, the risk of resistance development is considered medium to high.[2] The most common mechanism for acquired resistance is the development of mutations in the pyrE gene, which codes for the DHODH enzyme.[2]

Q3: Can the use of ipflufenoquin in our agricultural research lead to cross-resistance with clinical antifungals?

A3: Yes, this is a significant concern. Ipflufenoquin shares the same mode of action as the clinical antifungal drug olorofim.[1][5] Studies have shown that exposure of fungi, such as Aspergillus fumigatus, to ipflufenoquin can select for strains that are also resistant to olorofim.[6][7][8] This cross-resistance is a critical consideration for researchers in both agricultural and medical fields.

Q4: What are the known mutations that confer resistance to ipflufenoquin?

A4: In Aspergillus fumigatus, several non-synonymous mutations in the pyrE gene (encoding DHODH) have been identified to confer resistance to both ipflufenoquin and olorofim. These include H116R, G119A/C/S, L164P, and V200E.[2][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Complete lack of ipflufenoquin activity against a fungal species. The fungus may be intrinsically resistant.Review the literature to see if the species has been reported as naturally resistant.[1][2][4] Consider using an alternative fungicide with a different mode of action.
Gradual decrease in ipflufenoquin efficacy over time. The fungal population may be developing acquired resistance.1. Conduct a fungicide sensitivity assay to determine the EC50 value of your isolate and compare it to baseline sensitivity data. 2. Sequence the pyrE (DHODH) gene to check for known resistance mutations.[2] 3. Implement a resistance management strategy, such as rotating or mixing fungicides with different modes of action.[10]
Inconsistent results in in vitro sensitivity assays. Experimental variability.1. Ensure consistent spore concentration and media preparation.[11] 2. Verify the stability and concentration of the ipflufenoquin stock solution. 3. Include a known sensitive and a known resistant strain as controls in your assays.
Ipflufenoquin is effective in vitro but not in planta. Factors related to the plant host or environment.1. Consider the possibility of poor fungicide uptake, translocation, or degradation in the plant. 2. Environmental conditions may affect fungicide stability or fungal growth. 3. Evaluate the application method to ensure adequate coverage.

Data Presentation

Table 1: In Vitro Activity of Ipflufenoquin Against Various Fungal Species

Fungal Species EC50 / MIC (mg/L) Sensitivity Reference
Aspergillus fumigatusMIC: 12.5Susceptible[12]
Botrytis cinereaEC50: 0.0025 - 2.88 (mycelial growth)Highly Sensitive[4]
Botrytis cinereaEC50: 0.0095 - 0.41 (conidial elongation)Highly Sensitive[4]
Alternaria alternataEC50: 0.04 - >100Variable[4]
Colletotrichum truncatumEC50: 0.08 - 0.11Susceptible[4]
Fusarium graminearumEC50: 0.06 - 0.2Susceptible[4]
Rhizoctonia solaniEC50: >100Inherently Resistant[4]
Cladosporium tenuissimumEC50: >100Inherently Resistant[4]
Rhizopus oryzaeEC50: >100Inherently Resistant[4]

Table 2: Comparison of Inhibitory Activity of Ipflufenoquin and Olorofim against Aspergillus fumigatus DHODH

Compound IC50 (nM) Reference
Olorofim51 ± 14[3]
Ipflufenoquin774 ± 144[3]

Experimental Protocols

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

  • Prepare Fungal Inoculum:

    • Grow the fungal isolate on Potato Dextrose Agar (PDA) for 7-14 days.[13]

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare Fungicide Solutions:

    • Prepare a stock solution of ipflufenoquin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of each fungicide dilution per well.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature for the fungus for 48-72 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of ipflufenoquin that causes complete inhibition of visible growth. Alternatively, read the optical density at 600 nm to calculate the EC50 value.[9]

Protocol 2: Sequencing of the pyrE (DHODH) Gene

  • DNA Extraction:

    • Grow the fungal isolate in potato dextrose broth.

    • Harvest the mycelia by filtration.

    • Extract genomic DNA using a commercially available fungal DNA extraction kit.

  • PCR Amplification:

    • Design primers flanking the pyrE gene based on the known sequence for your fungal species.

    • Perform PCR using a high-fidelity DNA polymerase.

  • Sequencing:

    • Purify the PCR product.

    • Send the purified product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type pyrE gene sequence to identify any mutations.

Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... Nucleic Acids Nucleic Acids UMP->Nucleic Acids ... Ipflufenoquin Ipflufenoquin Ipflufenoquin->Orotate Inhibition

Caption: Ipflufenoquin's mode of action via DHODH inhibition.

Experimental_Workflow cluster_problem Troubleshooting Workflow Start Reduced Efficacy Observed CheckIntrinsic Is the species known to be intrinsically resistant? Start->CheckIntrinsic PerformAssay Conduct Fungicide Sensitivity Assay CheckIntrinsic->PerformAssay No Alternative Use Alternative Fungicide CheckIntrinsic->Alternative Yes SequenceGene Sequence pyrE (DHODH) Gene PerformAssay->SequenceGene AnalyzeResults Compare EC50 to baseline & analyze sequence SequenceGene->AnalyzeResults Outcome Resistance Confirmed? AnalyzeResults->Outcome Outcome->Start No, re-evaluate experimental conditions Action Implement Resistance Management Strategy Outcome->Action Yes

Caption: Troubleshooting workflow for suspected ipflufenoquin resistance.

References

Refinement of extraction protocols for ipflufenoquin from soil samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for ipflufenoquin from soil samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard method for ipflufenoquin extraction from soil?

A1: A widely accepted and validated method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Specifically, the analytical method GPL-MTH-099, validated by the EPA, utilizes a shaking-assisted extraction with a solution of acetonitrile, water, and acetic acid, followed by analysis with High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/MS/MS).[1] This method has been demonstrated to be effective for the quantitative determination of ipflufenoquin and its metabolites in soil.[1]

Q2: What are the typical solvents and reagents required for ipflufenoquin extraction?

A2: High-purity solvents and reagents are crucial for accurate analysis.[1] The primary components include:

  • Acetonitrile (ACN): The main extraction solvent.

  • Water: Used in conjunction with acetonitrile.

  • Acetic Acid: Added to the solvent mixture to improve extraction efficiency.

  • Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc) or Sodium Chloride (NaCl): These salts are used in the QuEChERS method to induce phase separation and remove excess water.[2][3]

Q3: What is the expected recovery rate for ipflufenoquin using a validated QuEChERS method?

A3: For a validated method, recovery rates are generally expected to be within the range of 70-120% to be considered acceptable.[4][5]

Q4: How significant is the matrix effect in ipflufenoquin soil analysis?

A4: The matrix effect, which is the influence of co-extracted compounds from the soil on the analytical signal, can vary depending on the soil type. While some studies on sandy loam and silt loam soils have found insignificant matrix effects[1], soils with high organic matter content can cause signal suppression.[6] It is crucial to evaluate the matrix effect for each new soil type. Using matrix-matched calibration standards is a common practice to compensate for this effect.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of ipflufenoquin from soil samples.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: The solvent may not be efficiently penetrating the soil matrix to dissolve the ipflufenoquin. Ipflufenoquin is known to be persistent in soil.[7]Optimize Shaking/Vortexing: Increase the shaking or vortexing time and intensity to ensure thorough mixing of the soil and solvent.[2]Solvent Ratio: While a standard acetonitrile/water/acetic acid mixture is recommended[1], adjusting the water percentage might be necessary for very dry soils to ensure proper hydration.[2]Acidification: Ensure the extraction solvent is properly acidified with acetic acid, as this can improve the extraction of certain pesticides.[2]
Strong Analyte-Matrix Interaction: Ipflufenoquin may be strongly adsorbed to soil particles, especially in soils with high organic matter or clay content.Sample Pre-treatment: For dry soil samples, a pre-hydration step with water before adding the extraction solvent can improve recovery.[2]Dispersive SPE (d-SPE) Cleanup: While the validated method may not require it for certain soils, for complex matrices, a d-SPE cleanup step with Primary Secondary Amine (PSA) or C18 sorbent can help remove interfering compounds that may be affecting recovery.[3]
High Variability in Results (Poor Precision) Inhomogeneous Samples: Soil samples may not be uniform, leading to inconsistent results.Thorough Homogenization: Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent Extraction Procedure: Minor variations in the experimental steps can lead to significant differences in results.Standardize Protocol: Strictly adhere to the validated protocol for all samples. Pay close attention to shaking times, solvent volumes, and centrifugation speeds.
Interference Peaks in Chromatogram Matrix Interferences: Co-extracted organic matter from the soil can interfere with the detection of ipflufenoquin.Optimize d-SPE Cleanup: Use a d-SPE cleanup step. PSA is effective at removing organic acids and polar pigments, while C18 can remove non-polar interferences.[3]Selective Detection: Utilize the high selectivity of tandem mass spectrometry (MS/MS) by monitoring specific ion transitions for ipflufenoquin to minimize the impact of interfering compounds.[1]
Instrumental Issues Contamination: The analytical instrument (HPLC-MS/MS) may be contaminated.System Cleaning: Run solvent blanks to check for contamination and clean the system if necessary.

Experimental Protocols

Detailed Methodology for QuEChERS Extraction (Based on EPA validated method GPL-M-099)

This protocol is a generalized representation based on the principles of the validated method.

  • Sample Preparation:

    • Homogenize the soil sample to ensure uniformity.

    • Weigh 20 g of the homogenized soil into a 250-mL HDPE Nalgene bottle.[1]

  • Extraction:

    • Add the extraction solution of acetonitrile/water/acetic acid to the soil sample.

    • Shake the bottle vigorously for a specified period (e.g., 1-2 minutes).

    • Repeat the extraction step.[1]

  • Phase Separation:

    • Add the appropriate QuEChERS salts (e.g., magnesium sulfate and sodium acetate).

    • Shake vigorously immediately for at least 1 minute.[2]

    • Centrifuge the sample at a specified speed (e.g., ≥3000 rcf) for 5 minutes to separate the layers.[2]

  • Sample Cleanup and Analysis:

    • Take an aliquot of the upper acetonitrile layer.

    • Gravity filter the extract.[1]

    • Bring the extract to a known volume with water.[1]

    • Dilute an aliquot of the extract with a solution of acetonitrile/water.[1]

    • Syringe-filter the diluted extract into an autosampler vial for LC-MS/MS analysis.[1]

Quantitative Data Summary

Parameter Method GPL-MTH-099 Specification Reference
Analyte Ipflufenoquin and its metabolites (QP-1-1, QP-1-7)[1]
Matrix Sandy Loam and Silt Loam Soil[1]
Extraction Solvent Acetonitrile/Water/Acetic Acid[1]
Analytical Technique HPLC/MS/MS[1]
Limit of Quantification (LOQ) 0.002 µg/g[1]
Limit of Detection (LOD) 0.0003 µg/g to 0.0005 µg/g[1]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Homogenize Soil Sample Weigh Weigh 20g of Soil Homogenize->Weigh AddSolvent Add Acetonitrile/ Water/Acetic Acid Weigh->AddSolvent Shake1 Shake Vigorously AddSolvent->Shake1 AddSalts Add QuEChERS Salts Shake1->AddSalts Shake2 Shake Vigorously AddSalts->Shake2 Centrifuge Centrifuge Shake2->Centrifuge Filter Gravity Filter Extract Centrifuge->Filter Dilute Dilute with Acetonitrile/Water Filter->Dilute SyringeFilter Syringe Filter Dilute->SyringeFilter LCMS Analyze by LC-MS/MS SyringeFilter->LCMS

Caption: Experimental workflow for ipflufenoquin extraction from soil.

TroubleshootingFlowchart Start Low Analyte Recovery? CheckShaking Increase Shaking Time/ Intensity Start->CheckShaking Yes End Re-analyze Start->End No CheckSolvent Adjust Solvent/Water Ratio for Soil Type CheckShaking->CheckSolvent CheckAcid Ensure Proper Acidification CheckSolvent->CheckAcid PreHydrate Pre-hydrate Dry Soil CheckAcid->PreHydrate dSPE Implement d-SPE Cleanup (PSA/C18) PreHydrate->dSPE MatrixMatched Use Matrix-Matched Calibration dSPE->MatrixMatched MatrixMatched->End

Caption: Troubleshooting logic for low recovery of ipflufenoquin.

References

Validation & Comparative

Comparing the antifungal activity of ipflufenoquin with other fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antifungal activity of ipflufenoquin in comparison to other leading fungicides.

This guide provides an objective comparison of the novel fungicide ipflufenoquin with established alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the potential of ipflufenoquin for controlling fungal pathogens.

Executive Summary

Ipflufenoquin, a novel quinoline fungicide, demonstrates potent and broad-spectrum antifungal activity. It operates through a distinct mode of action, inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway in fungi[1][2]. This mechanism, classified under FRAC Group 52, differentiates it from other widely used fungicide classes such as Quinone outside Inhibitors (QoIs) and Succinate Dehydrogenase Inhibitors (SDHIs)[1]. Experimental data indicates that ipflufenoquin exhibits high efficacy against a range of plant pathogenic fungi, including strains resistant to conventional fungicides.

Comparative Antifungal Activity: Quantitative Data

The in vitro efficacy of ipflufenoquin has been evaluated against various fungal pathogens and compared with other commercially available fungicides. The following tables summarize the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of antifungal potency. Lower values indicate higher antifungal activity.

Table 1: In Vitro Efficacy (EC50, mg/L) of Ipflufenoquin and Other Fungicides against Various Fungal Pathogens of Strawberry.

Fungal SpeciesIpflufenoquinPyraclostrobinFluxapyroxadBenomyl
Botrytis cinerea0.0025 - 2.88---
Alternaria alternata0.04 - >100---
Colletotrichum siamense0.0007 - 1.69---
Pestalotiopsis spp.0.0007 - 1.69---
Neopestalotiopsis spp.0.0007 - 1.69---
Cladosporium tenuissimum>100---
Rhizopus oryzae>100---

Data sourced from a 2024 study on strawberry fungal pathogens. Note that direct comparative EC50 values for pyraclostrobin, fluxapyroxad, and benomyl were not provided in this specific study, but the research confirmed ipflufenoquin's efficacy against strains resistant to these fungicides[1].

Table 2: Comparative Efficacy (IC50) of Ipflufenoquin and Olorofim against Aspergillus fumigatus Dihydroorotate Dehydrogenase (DHODH).

CompoundIC50 (nM)
Ipflufenoquin774 ± 144
Olorofim51 ± 14

Data indicates that while both compounds inhibit DHODH, olorofim is a more potent inhibitor in this specific assay[3].

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Ipflufenoquin and Olorofim against various Aspergillus species.

FungusIpflufenoquinOlorofim
Aspergillus fumigatus Af293>320.06
Aspergillus flavus Afl140.06
Aspergillus niger An1>32>8
Aspergillus terreus At440.03

This data highlights the potent in vitro activity of olorofim against several Aspergillus species, with ipflufenoquin showing varied efficacy[3].

Table 4: General Efficacy (EC50, µg/mL) of Other Fungicide Classes against Various Plant Pathogens.

FungicideFungal PathogenMean EC50 (µg/mL)
AzoxystrobinAlternaria alternata0.015 - 0.087
PyraclostrobinFusarium pseudograminearum-
BoscalidAlternaria alternata1.214 - 1.515
BoscalidBotrytis cinerea-
ngcontent-ng-c4139270029="" class="ng-star-inserted">

Note: These values are sourced from various studies and are not direct head-to-head comparisons with ipflufenoquin. They are provided for general reference of the efficacy of other fungicide classes.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal activities.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for filamentous fungi[3][6][7].

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungal isolate.

Materials:

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 2% Glucose solution

  • Fungicide stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Sterile saline solution (0.85%) with 0.05% Tween 20

Procedure:

  • Inoculum Preparation:

    • Fungal cultures are grown on potato dextrose agar (PDA) for 7 days at 28°C.

    • Conidia are harvested by flooding the plate with sterile saline-Tween solution and gently scraping the surface.

    • The resulting suspension is filtered through sterile gauze to remove hyphal fragments.

    • The conidial concentration is determined using a hemocytometer and adjusted to a final concentration of 2 x 10^5 to 5 x 10^5 CFU/mL in RPMI 2% glucose medium[3][6][7].

  • Plate Preparation:

    • The fungicide is serially diluted in RPMI 2% glucose medium in a 96-well plate to achieve a range of concentrations.

    • A growth control well (medium without fungicide) and a sterility control well (medium only) are included.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35°C for 48-72 hours[3][6][7].

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the fungicide that causes complete inhibition of visible growth[3][6][7]. For some fungicides and fungi, a significant reduction (e.g., ≥50%) in growth compared to the control is used as the endpoint.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of a compound against the DHODH enzyme.

Materials:

  • Recombinant DHODH enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100, 1 mM DTT)

  • Substrates: Dihydroorotate and Decylubiquinone

  • Electron acceptor: 2,6-dichloroindophenol (DCIP)

  • Test compound (e.g., ipflufenoquin)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The reaction is initiated by adding the recombinant DHODH enzyme to a mixture containing the assay buffer, substrates, and varying concentrations of the test compound.

  • The reduction of DCIP is monitored spectrophotometrically at 600 nm over time.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[3].

Mechanism of Action and Signaling Pathways

Ipflufenoquin's unique mode of action targets a crucial metabolic pathway in fungi. Understanding this, and the pathways targeted by other fungicide classes, is vital for predicting efficacy and managing resistance.

Ipflufenoquin: Inhibition of Pyrimidine Biosynthesis

Ipflufenoquin inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a key step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other cellular components. By blocking this enzyme, ipflufenoquin deprives the fungal cell of essential pyrimidines, leading to cessation of growth and cell death[2].

G carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate aspartate Aspartate aspartate->dihydroorotate dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp dna_rna DNA/RNA Synthesis utp->dna_rna ctp->dna_rna ipflufenoquin Ipflufenoquin ipflufenoquin->dhodh dhodh->orotate

Caption: Ipflufenoquin inhibits the DHODH enzyme in the pyrimidine biosynthesis pathway.

QoI Fungicides: Inhibition of Mitochondrial Respiration (Complex III)

Quinone outside Inhibitor (QoI) fungicides, such as azoxystrobin and pyraclostrobin, target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. By binding to the Qo site of this complex, they block the transfer of electrons, which disrupts ATP production and ultimately leads to fungal cell death[8][9].

G complex_i Complex I q Ubiquinone Pool complex_i->q complex_ii Complex II (SDH) complex_ii->q complex_iii Complex III (Cytochrome bc1) q->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp qoi QoI Fungicides (e.g., Azoxystrobin) qoi->complex_iii

Caption: QoI fungicides inhibit Complex III of the mitochondrial electron transport chain.

SDHI Fungicides: Inhibition of Mitochondrial Respiration (Complex II)

Succinate Dehydrogenase Inhibitor (SDHI) fungicides, including boscalid, act on Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This inhibition blocks the oxidation of succinate to fumarate, disrupting the Krebs cycle and electron transport, which in turn halts ATP synthesis[10][11][12].

G succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii fumarate Fumarate complex_ii->fumarate q Ubiquinone Pool complex_ii->q complex_iii Complex III q->complex_iii electron_transport To Electron Transport Chain complex_iii->electron_transport sdhi SDHI Fungicides (e.g., Boscalid) sdhi->complex_ii

Caption: SDHI fungicides inhibit Complex II of the mitochondrial electron transport chain.

Conclusion

Ipflufenoquin presents a valuable addition to the arsenal of antifungal agents, particularly due to its novel mode of action targeting DHODH. This distinct mechanism provides an effective tool for managing fungal populations, including those that have developed resistance to other fungicide classes. The quantitative data demonstrates its potent activity against a broad spectrum of fungal pathogens. Further research into the in-field performance and resistance management strategies for ipflufenoquin will be crucial for its long-term sustainable use in agriculture and potentially other applications. The provided experimental protocols offer a standardized framework for future comparative studies.

References

Validation of 6,8-Difluoro-2-methylquinolin-4-ol as a Novel Antifungal Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The quinoline scaffold has garnered considerable attention in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] This guide provides a comparative analysis of the potential of 6,8-Difluoro-2-methylquinolin-4-ol as a novel antifungal agent, based on the performance of structurally related quinolin-4-ol derivatives. While direct experimental data for this specific compound is not yet available in published literature, the data presented for analogous compounds provide a strong rationale for its further investigation.

Comparative Antifungal Activity

To contextualize the potential efficacy of this compound, the following tables summarize the in vitro activity of representative quinolin-4-ol derivatives against various fungal pathogens, compared with established antifungal drugs.

Table 1: In Vitro Activity of Quinolone Derivatives Against Phytopathogens

Compound/DrugSclerotinia sclerotiorum (EC50 µg/mL)Botrytis cinerea (EC50 µg/mL)Reference
Compound Ac12¹0.520.50[3][4]
2,8-bis(trifluoromethyl)-4-quinolinol1.721.89[3][4]
Azoxystrobin>30>30[3][4]
8-Hydroxyquinoline2.125.28[3][4]
BoscalidComparable to Ac12 (in vivo)Comparable to Ac12 (in vivo)[3][4]

¹Ac12 is a derivative of 2,8-bis(trifluoromethyl)-4-quinolinol.

Table 2: In Vitro Activity of Standard Antifungals Against Human Pathogens

DrugCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Reference
Fluconazole0.25 - 8Not typically active[5][6]
Amphotericin B0.06 - 1.00.25 - 2.0[1][7]
Voriconazole0.03 - 0.50.12 - 4[8]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half maximal effective concentration) values are standard measures of antifungal potency. Lower values indicate higher efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2.[9][10][11][12][13][14]

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Serial two-fold dilutions are then prepared in RPMI-1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

  • Microdilution Plate Setup: 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate. 100 µL of the prepared fungal inoculum is then added to each well. A growth control (inoculum without drug) and a sterility control (medium without inoculum) are also included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

2. Cytotoxicity Assays

To assess the potential toxicity of a novel compound to mammalian cells, a standard in vitro cytotoxicity assay, such as the MTT assay, is performed.

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa or HEK293) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then exposed to serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The CC50 (50% cytotoxic concentration) is then determined.

Visualizations

Experimental Workflow for Antifungal Agent Validation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Toxicity and Safety Assessment cluster_3 In Vivo Efficacy a Primary Screening (Single Concentration) b Dose-Response Assay (MIC/EC50 Determination) a->b c Spectrum of Activity (Panel of Fungi) b->c d Cell Membrane Permeability Assay c->d g In Vitro Cytotoxicity (Mammalian Cells) c->g e Ergosterol Biosynthesis Inhibition d->e f Target Identification e->f h In Vivo Acute Toxicity (Animal Model) g->h i Animal Model of Infection h->i j Evaluation of Treatment Outcome i->j

Caption: A typical workflow for the validation of a novel antifungal agent.

Proposed Mechanism of Action for Quinolin-4-ol Derivatives

G cluster_0 Fungal Cell cell_membrane Fungal Cell Membrane Ergosterol Phospholipids disruption Membrane Disruption cell_membrane->disruption quinolin_ol Quinolin-4-ol Derivative quinolin_ol->cell_membrane leakage Ion Leakage & Content Release disruption->leakage death Cell Death leakage->death

Caption: Postulated mechanism of action of quinolin-4-ol derivatives.

Conclusion

The available evidence on quinolin-4-ol derivatives strongly suggests that this compound is a promising candidate for a novel antifungal agent. The high potency of analogous compounds against a range of fungal pathogens, including those of agricultural importance, warrants its synthesis and thorough evaluation.[3][4] The proposed mechanism of action, involving the disruption of the fungal cell membrane, is a desirable trait as it can lead to fungicidal activity and may have a lower propensity for resistance development compared to fungistatic agents.[3][15] Future studies should focus on the synthesis of this compound, followed by a comprehensive in vitro and in vivo evaluation as outlined in the experimental workflow. This will be crucial in determining its potential as a next-generation antifungal drug.

References

A Comparative Guide to Antibody Cross-Reactivity in Quinolone Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accurate detection and quantification of quinoline derivatives. This guide provides a comparative analysis of antibody cross-reactivity against this important class of compounds, supported by experimental data from various studies. The focus is on immunoassays, a common technique for the detection of these residues in various samples.

Quinolone and fluoroquinolone antimicrobials are widely used in both human and veterinary medicine.[1][2] Their residues in food products of animal origin are a significant concern, necessitating sensitive and specific detection methods.[2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective screening tool for these compounds.[1][3][4] The core of these assays lies in the specificity of the antibodies used, and their cross-reactivity with structurally related quinoline derivatives determines the breadth or narrowness of detection.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is its ability to bind to substances other than the one that induced its production. In the context of quinolone detection, antibodies are often designed to be either specific to a single compound or generic, with broad reactivity to a range of quinolones.[1] This is typically achieved by carefully selecting the hapten used for immunization and the site of its conjugation to a carrier protein.[5][6]

Below are tables summarizing the cross-reactivity data from several studies that have developed antibodies for the detection of quinoline derivatives. The data is presented as the 50% maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity (CR%) calculated relative to the primary target analyte.

Table 1: Cross-Reactivity of a Monoclonal Antibody (MAb 9H9) Raised Against Ciprofloxacin [7]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin3.21100
Enrofloxacin3.01106.6
Ofloxacin8.1539.4
Danofloxacin4.8566.2
Norfloxacin7.7541.4
Enoxacin3.7086.8
Marbofloxacin9.8332.7
Lomefloxacin6.2151.7
Sarafloxacin11.6227.6
Difloxacin200.701.6

Table 2: Cross-Reactivity of a Monoclonal Antibody (Mab C4A9H1) Raised Against Ciprofloxacin [8]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin0.31100
Enrofloxacin0.3588.6
Norfloxacin0.3393.9
Ofloxacin0.4470.5
Danofloxacin0.28110.7
Flumequine0.8835.2
Sarafloxacin0.3296.9
Marbofloxacin0.4175.6
Lomefloxacin0.4568.9
Difloxacin0.3979.5
Levofloxacin0.3686.1
Gatifloxacin0.4273.8
Nalidixic acid>100<0.31
Oxolinic acid>100<0.31

Table 3: Cross-Reactivity of Polyclonal Antibodies Raised Against Norfloxacin [9]

CompoundCross-Reactivity (%)
Norfloxacin100
Ciprofloxacin110
Enrofloxacin120
Sarafloxacin90
Danofloxacin80
Ofloxacin70
Lomefloxacin60
Flumequine50
Nalidixic acid40

Experimental Methodologies

The data presented above was primarily generated using competitive ELISA formats. Below are detailed protocols for the key experiments.

Competitive Indirect ELISA (ciELISA)

This is a common method for detecting small molecules like quinolones.[7][8]

Antigen Coating:

  • Coating antigens (e.g., quinolone-ovalbumin conjugate) are diluted in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).

  • The diluted antigen solution is added to the wells of a microtiter plate (100 µL/well).

  • The plate is incubated overnight at 4°C or for 2 hours at 37°C.

  • The coating solution is discarded, and the plate is washed three to five times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • The remaining binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% bovine serum albumin in PBS) and incubating for 1-2 hours at 37°C.

  • The plate is washed again as described above.

Competitive Reaction:

  • A solution of the antibody (e.g., monoclonal or polyclonal anti-quinolone) is prepared at a predetermined optimal dilution.

  • Standard solutions of the target quinolone or the test samples are prepared.

  • Equal volumes (e.g., 50 µL) of the antibody solution and the standard/sample are added to the wells of the coated and blocked microtiter plate.

  • The plate is incubated for 30-60 minutes at 37°C to allow for the competitive binding of the free quinolone and the coated quinolone to the antibody.

  • The plate is washed to remove unbound antibodies and other components.

Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is diluted in an appropriate buffer and added to each well (100 µL/well).

  • The plate is incubated for 30-60 minutes at 37°C.

  • The plate is washed again.

  • A substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to each well (100 µL/well).

  • The plate is incubated in the dark at room temperature for 10-15 minutes to allow for color development.

  • The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).

  • The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (Absorbance of sample or standard / Absorbance of zero standard)] x 100

The IC50 values are determined from a dose-response curve by plotting the inhibition percentage against the logarithm of the analyte concentration. Cross-reactivity is calculated as: CR (%) = (IC50 of target analyte / IC50 of competing analyte) x 100

Direct Competitive ELISA

In this format, the enzyme is conjugated directly to the hapten.[2]

Assay Procedure:

  • Microtiter plates are pre-coated with the specific antibody against the quinolone.

  • Standard solutions or samples are added to the wells, followed by the addition of a quinolone-enzyme conjugate (e.g., norfloxacin-HRP).[2]

  • The plate is incubated for a specific time (e.g., 1 hour) to allow for competition between the free quinolone in the sample/standard and the enzyme-conjugated quinolone for the antibody binding sites.[2]

  • The plate is washed to remove unbound reagents.

  • A substrate solution is added, and the color development, stopping of the reaction, and absorbance reading are performed as in the ciELISA protocol.

Visualizing Experimental Workflows and Biological Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining antibody cross-reactivity and the mechanism of action of quinolone antibiotics.

experimental_workflow cluster_prep Preparation cluster_ab_prod Antibody Production cluster_elisa Competitive ELISA cluster_analysis Data Analysis hapten Quinolone Hapten (e.g., Ciprofloxacin) conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (e.g., BSA, OVA) carrier->conjugation immunogen Immunogen (Hapten-BSA) conjugation->immunogen coating_antigen Coating Antigen (Hapten-OVA) conjugation->coating_antigen immunization Immunization of Mice immunogen->immunization plate_coating Plate Coating with Coating Antigen coating_antigen->plate_coating fusion Hybridoma Technology immunization->fusion screening Screening for Positive Clones fusion->screening mab_production Monoclonal Antibody (MAb) Production screening->mab_production competition Competitive Reaction: MAb + Quinolone Analogs mab_production->competition blocking Blocking plate_coating->blocking blocking->competition detection Addition of Secondary Antibody-Enzyme Conjugate competition->detection color_dev Substrate Addition & Color Development detection->color_dev readout Absorbance Reading color_dev->readout inhibition_curve Inhibition Curve Generation readout->inhibition_curve ic50 IC50 Determination inhibition_curve->ic50 cr_calc Cross-Reactivity Calculation (%) ic50->cr_calc quinolone_moa quinolone Quinolone Antibiotic bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_division Cell Division topoisomerase_iv->cell_division Enables bacterial_death Bacterial Cell Death dna_replication->bacterial_death Disruption leads to cell_division->bacterial_death Disruption leads to

References

A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of various quinoline compounds, supported by experimental data. The information is intended to assist researchers in understanding the structure-toxicity relationships of this important class of heterocyclic compounds, which are prevalent in both therapeutic agents and environmental contaminants.

Data Presentation: Comparative Toxicology of Quinoline Compounds

The following tables summarize the quantitative toxicological data for a selection of quinoline compounds across different assays, providing a comparative overview of their cytotoxic, genotoxic, and in vivo toxic potentials.

Table 1: Cytotoxicity of Quinoline Derivatives in Human Cancer Cell Lines (IC50 Values in µM)
CompoundMCF-7 (Breast)HepG2 (Liver)K-562 (Leukemia)A549 (Lung)HCT-116 (Colon)Reference
Quinoline >100>100>100>100>100
8-Hydroxyquinoline -----[1]
4-Nitroquinoline-1-oxide PotentPotentPotentPotentPotent
Compound 8a 0.69550.18710.1884--[2]
Compound 8b 0.19080.22420.4642--[2]
Compound 9b 0.20900.19440.1902--[2]
Compound 4c -0.2617.72-14.10[3][4]
Pyrotinib -----[3]
Gefitinib -----[3]

Note: "-" indicates data not available in the cited sources. "Potent" indicates high cytotoxicity, but specific IC50 values were not provided in a comparative context in the reviewed literature.

Table 2: In Vivo Acute Toxicity of Quinoline Derivatives
CompoundAnimal ModelRoute of AdministrationLD50Reference
Quinoline RatOral460 mg/kg[5]
Quinoline MouseOral330 mg/kg[5]
SF3 (a dihydrobenzo[h]quinolin-2(1H)-one derivative) RatOral>2000 mg/kg[6]
Table 3: Genotoxicity of Selected Quinoline Compounds
CompoundAssayCell/OrganismResultReference
Quinoline Unscheduled DNA Synthesis (UDS)Rat Liver (in vivo)Negative[1]
8-Hydroxyquinoline Unscheduled DNA Synthesis (UDS)Rat Liver (in vivo)Negative[1]
Quinoline Comet AssayRat LiverPositive[7]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Comet AssayZebrafish LiverPositive[8]
Sodium Arsenite (as a control) Comet AssayRat Liver & StomachNegative[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of the cited experimental data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Test compound (quinoline derivatives)

  • Cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMP agarose.

  • Cell Encapsulation: Mix a suspension of treated cells with LMP agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in the electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization: Neutralize the slides with the neutralizing buffer.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.[7][9]

Unscheduled DNA Synthesis (UDS) Assay for Genotoxicity

The UDS assay measures the repair of DNA damage by quantifying the incorporation of radiolabeled thymidine into the DNA of non-S-phase cells.

Materials:

  • Primary hepatocytes or other suitable cell types

  • Culture medium

  • Test compound (quinoline derivatives)

  • [³H]-Thymidine

  • Scintillation fluid and counter

  • Autoradiography equipment

Procedure:

  • Cell Culture: Culture primary hepatocytes on coverslips.

  • Compound Treatment: Treat the cells with the test compounds in the presence of [³H]-thymidine.

  • Incubation: Incubate for a defined period (e.g., 18-24 hours) to allow for DNA repair and incorporation of the radiolabel.

  • Fixation and Autoradiography: Fix the cells, mount the coverslips onto microscope slides, and coat with photographic emulsion.

  • Exposure and Development: Store the slides in the dark for an appropriate exposure time, then develop the autoradiographs.

  • Grain Counting: Count the number of silver grains over the nuclei of non-S-phase cells using a light microscope. An increase in the number of grains compared to the control indicates UDS.[1]

Signaling Pathways and Experimental Workflows

Quinoline-Induced Toxicity Signaling Pathways

Quinoline and its derivatives can induce toxicity through the activation of several key signaling pathways, often initiated by oxidative stress. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central to these toxic responses.

Quinoline_Toxicity_Pathways cluster_stimulus Cellular Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_outcome Toxicological Outcome Quinoline Quinoline Compounds ROS Reactive Oxygen Species (ROS) Quinoline->ROS Induces RTK Receptor Tyrosine Kinases (RTKs) Quinoline->RTK Activates ASK1 ASK1 ROS->ASK1 Activates DNA_Damage DNA Damage ROS->DNA_Damage MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Apoptosis Inhibition leads to Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_screening Phase 2: Initial Toxicity Screening cluster_genotoxicity Phase 3: Genotoxicity Assessment cluster_mechanistic Phase 4: Mechanistic Studies cluster_reporting Phase 5: Data Analysis and Reporting A Compound Selection and Characterization B Cell Line Selection and Culture A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Dose-Response Analysis (IC50 Determination) C->D E Comet Assay D->E F Micronucleus Test G UDS Assay H Signaling Pathway Analysis (e.g., Western Blot for MAPK, Akt) D->H J Data Integration and Comparative Analysis E->J I Oxidative Stress Assays (e.g., ROS measurement) H->J K Toxicological Profile Report J->K

References

Navigating the Challenge of Fungal Resistance: A Comparative Guide to 6,8-Difluoro-2-methylquinolin-4-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the emergence of drug-resistant fungal strains presents a significant and growing threat to public health. Researchers are in a constant search for novel therapeutic agents capable of overcoming these resistance mechanisms. Among the promising candidates, quinoline-based compounds have garnered considerable attention for their broad-spectrum antimicrobial properties. This guide offers a comparative analysis of the efficacy of 6,8-Difluoro-2-methylquinolin-4-ol derivatives and related fluorinated quinoline analogs against resistant fungal pathogens, providing researchers, scientists, and drug development professionals with a synthesis of available data, experimental methodologies, and mechanistic insights.

While specific research focusing exclusively on this compound derivatives is emerging, this guide draws upon published data from structurally similar quinoline and quinolinol compounds to provide a foundational understanding and comparative landscape.

Comparative Efficacy of Quinoline Derivatives Against Fungal Pathogens

The antifungal activity of quinoline derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of various quinoline derivatives against a range of fungal species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound Class/DerivativeFungal Strain(s)MIC Range (µg/mL)Key Findings & Reference(s)
8-Hydroxyquinoline Derivatives Candida spp., Dermatophytes0.031 - 1024Clioquinol showed potent activity (MIC 0.031-2 µg/mL). Activity varies significantly with substitution patterns.[1]
Quinoline-Thiazole Hybrids Candida albicans, C. glabrata, C. krusei, C. parapsilosis1.95 - >250Some derivatives showed high activity against C. albicans (MIC = 1.95 µg/mL).[2]
2-substituted-4-amino-quinolines Invasive Fungi4 - 32Certain derivatives exhibited potent and broad-spectrum antifungal activities.[3]
Quinoline-based Hydroxyimidazolium Hybrids Cryptococcus neoformans, Candida albicans, Aspergillus spp.15.6 - >250Showed notable activity against C. neoformans (MIC = 15.6 µg/mL).[4]
Fluorinated Quinoline Analogs Plant Pathogenic Fungi (S. sclerotiorum, R. solani)>80% inhibition at 50 µg/mLCertain fluorinated derivatives demonstrated significant inhibition of fungal growth.[5]

Understanding the Mechanisms of Action and Fungal Resistance

The efficacy of quinoline derivatives is intrinsically linked to their mechanism of action and the ability of fungi to develop resistance.

Proposed Mechanisms of Action for Quinolinol Derivatives:

8-Hydroxyquinoline derivatives, structurally related to the quinolin-4-ol scaffold, are believed to exert their antifungal effects through multiple mechanisms. One prominent theory involves the chelation of metal ions essential for fungal enzymatic activity. Another proposed mechanism is the disruption of the fungal cell wall and membrane integrity, leading to leakage of cellular contents.[6][7] Some quinoline derivatives may also interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

Fungal Resistance Pathways:

Fungi employ several strategies to counteract the effects of antifungal agents. A common mechanism is the overexpression of efflux pumps, which actively transport the drug out of the cell, preventing it from reaching its target. Mutations in the target enzyme, reducing the binding affinity of the drug, and alterations in the sterol biosynthesis pathway are other well-documented resistance mechanisms.

Below is a diagram illustrating a generalized signaling pathway for drug efflux pump upregulation in resistant fungal strains, a common challenge that novel quinoline derivatives aim to overcome.

fungal_resistance_pathway cluster_stress Cellular Stress (Antifungal Drug) cluster_cell Fungal Cell Antifungal_Drug Antifungal_Drug Transcription_Factor Transcription Factor (e.g., Pdr1) Antifungal_Drug->Transcription_Factor Activation Drug_Export Drug_Export Promoter_Region Promoter Region (PDRE) Transcription_Factor->Promoter_Region Binds to Efflux_Pump_Gene Efflux Pump Gene (e.g., CDR1) Promoter_Region->Efflux_Pump_Gene Initiates Transcription Efflux_Pump_Protein Efflux Pump Protein Efflux_Pump_Gene->Efflux_Pump_Protein Translation Efflux_Pump_Protein->Drug_Export Exports Drug

Caption: Upregulation of efflux pumps as a fungal drug resistance mechanism.

Experimental Protocols for Antifungal Evaluation

The assessment of novel antifungal agents requires standardized and reproducible experimental protocols. Below are methodologies for key assays typically employed in these studies.

1. Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials: 96-well microtiter plates, fungal inoculum, RPMI-1640 medium buffered with MOPS, test compounds, positive and negative controls.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the microtiter plates.

    • Adjust the fungal inoculum to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL).

    • Add the fungal inoculum to each well.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

  • Reference Standards: Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi provide detailed guidelines.[4]

2. Cellular Leakage Assay

This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.

  • Materials: Fungal cell suspension, test compounds, phosphate-buffered saline (PBS), spectrophotometer.

  • Procedure:

    • Incubate a standardized fungal cell suspension with the test compound at its MIC for various time intervals.

    • Centrifuge the samples to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm, which corresponds to the leakage of nucleic acids.

    • Compare the results to a positive control (e.g., a known membrane-disrupting agent) and an untreated negative control.[6][7]

3. Ergosterol Binding Assay

This assay investigates whether the compound's mechanism of action involves binding to ergosterol in the fungal cell membrane.

  • Procedure:

    • Perform the broth microdilution MIC test as described above.

    • In parallel, perform the same test in media supplemented with exogenous ergosterol.

    • A significant increase in the MIC value in the presence of ergosterol suggests that the compound targets ergosterol.[6]

The following diagram illustrates a typical experimental workflow for the evaluation of novel antifungal compounds.

experimental_workflow Compound_Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Antifungal Susceptibility Testing (MIC) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Leakage, Ergosterol Binding) In_Vitro_Screening->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity Assays (Mammalian Cell Lines) In_Vitro_Screening->Cytotoxicity_Assay Resistant_Strains Resistant & Susceptible Fungal Strains Resistant_Strains->In_Vitro_Screening Lead_Optimization Lead Compound Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Cytotoxicity_Assay->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization

Caption: Workflow for the preclinical evaluation of novel antifungal candidates.

Conclusion and Future Directions

The quinoline scaffold, particularly with fluorine substitutions, represents a promising avenue for the development of new antifungal agents to combat resistant pathogens. While comprehensive data on this compound derivatives is still forthcoming, the broader class of quinolinols has demonstrated significant in vitro efficacy. Future research should focus on the systematic synthesis and evaluation of these specific derivatives against a wide panel of clinically relevant resistant fungal strains. Elucidating their precise mechanisms of action and resistance profiles will be crucial for their advancement as potential therapeutic agents. The methodologies and comparative data presented in this guide provide a valuable framework for these ongoing and future investigations.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6,8-Difluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 6,8-Difluoro-2-methylquinolin-4-ol, a key intermediate in the development of various pharmaceutical agents. The comparison focuses on synthetic efficiency, supported by experimental data from established literature, to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a crucial heterocyclic building block. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. Traditionally, its synthesis has relied on high-temperature cyclization reactions, which, while effective, present challenges in terms of energy consumption and scalability. This guide benchmarks the traditional thermal cyclization method against a modern, milder, acid-catalyzed alternative, providing a clear comparison of their respective efficiencies.

Comparative Analysis of Synthetic Routes

Two principal routes for the synthesis of this compound are evaluated:

  • Route 1: The Gould-Jacobs Thermal Cyclization. This classical approach involves two main stages: the formation of an enamine intermediate, ethyl 3-(2,6-difluoroanilino)crotonate, from 2,6-difluoroaniline and ethyl acetoacetate, followed by a high-temperature intramolecular cyclization.

  • Route 2: Acid-Catalyzed Cyclization using Eaton's Reagent. This modern alternative utilizes the same enamine intermediate but employs Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to facilitate a much lower-temperature cyclization.

The following diagram illustrates the logical workflow for comparing these two synthetic pathways.

cluster_start Starting Materials cluster_step1 Step 1: Intermediate Formation cluster_route1 Route 1: Thermal Cyclization cluster_route2 Route 2: Acid-Catalyzed Cyclization cluster_product Final Product A 2,6-Difluoroaniline C Condensation Reaction A->C B Ethyl Acetoacetate B->C D Ethyl 3-(2,6-difluoroanilino)crotonate C->D Yield: ~78% E High-Temperature Cyclization (in Dowtherm A) D->E Gould-Jacobs F Mild Acid-Catalyzed Cyclization (with Eaton's Reagent) D->F Eaton's Reagent G This compound E->G Yield: ~78% F->G Yield: >95%

Caption: Comparative workflow of two synthetic routes to the target molecule.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their efficiencies.

Table 1: Synthesis of Intermediate - Ethyl 3-(2,6-difluoroanilino)crotonate

ParameterValueReference
Starting Materials 2,6-Difluoroaniline, Ethyl AcetoacetateGeneral Procedure
Solvent Benzene[1]
Catalyst Acetic Acid (catalytic amount)[1]
Reaction Time ~3 hours[1]
Temperature ~125 °C (Reflux)[1]
Reported Yield 76-80%[1]

Table 2: Cyclization Step - A Comparison of Two Methods

ParameterRoute 1: Thermal CyclizationRoute 2: Acid-Catalyzed Cyclization
Reagent Dowtherm A (or Diphenyl Ether)Eaton's Reagent (P₂O₅ in MeSO₃H)
Temperature >250 °C50-90 °C
Reaction Time Several hours (estimated)~1 hour
Reported Yield ~78% (for a similar substrate)>95% (often quantitative)[2]
Work-up High-temperature distillation/crystallizationQuenching with water, extraction
Scalability Concerns High energy costs, handling of high-boiling solventsMore manageable on a larger scale

Experimental Protocols

The following are detailed experimental methodologies for the key steps in each synthetic route, based on established literature.

Protocol for Step 1: Synthesis of Ethyl 3-(2,6-difluoroanilino)crotonate

This procedure is adapted from a general method for the synthesis of anilinocrotonates.[1]

  • To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,6-difluoroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), benzene (as solvent), and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux at approximately 125 °C.

  • Continuously remove the water that forms via the Dean-Stark trap.

  • After no more water is collected (typically around 3 hours), cool the reaction mixture.

  • Remove the benzene under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 3-(2,6-difluoroanilino)crotonate.

Protocol for Step 2, Route 1: Thermal Cyclization

This protocol is based on the classical Gould-Jacobs reaction conditions.

  • Add the ethyl 3-(2,6-difluoroanilino)crotonate intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature, typically above 250 °C, and maintain for several hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., toluene, hexanes) to remove the high-boiling solvent.

  • The crude this compound can be further purified by recrystallization.

Protocol for Step 2, Route 2: Acid-Catalyzed Cyclization with Eaton's Reagent

This protocol is adapted from the general procedure for 4-quinolone synthesis using Eaton's reagent.[2]

  • In a reaction vessel, carefully add the ethyl 3-(2,6-difluoroanilino)crotonate intermediate to Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid).

  • Heat the resulting solution to between 50-90 °C for approximately 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to ice water.

  • Neutralize the acidic solution with a suitable base (e.g., NaOH solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Conclusion

The comparative analysis clearly indicates that the acid-catalyzed cyclization using Eaton's reagent (Route 2) is a significantly more efficient method for the synthesis of this compound compared to the traditional high-temperature thermal cyclization (Route 1). The advantages of Route 2 include:

  • Higher Yields: The Eaton's reagent method consistently produces near-quantitative yields, surpassing the typical yields of the thermal method.[2]

  • Milder Reaction Conditions: The dramatically lower reaction temperature reduces energy consumption and the need for specialized high-temperature equipment.

  • Shorter Reaction Times: The acid-catalyzed reaction is significantly faster, improving throughput.

  • Improved Scalability and Safety: The milder conditions and easier handling of Eaton's reagent compared to high-boiling, flammable solvents make it more amenable to large-scale synthesis.

For researchers and drug development professionals, the adoption of the Eaton's reagent-based synthesis offers a more cost-effective, time-efficient, and scalable approach to obtaining this compound, thereby accelerating the development of novel therapeutics.

The following diagram outlines the decision-making logic for selecting a synthetic route based on key efficiency parameters.

Start Select Synthetic Route for This compound Decision1 High Yield Critical? Start->Decision1 Decision2 Mild Conditions Required? Decision1->Decision2 Yes Route1 Choose Route 1: Thermal Cyclization Decision1->Route1 No Decision3 Short Reaction Time Needed? Decision2->Decision3 Yes Decision2->Route1 No Decision3->Route1 No Route2 Choose Route 2: Eaton's Reagent Cyclization Decision3->Route2 Yes

Caption: Decision tree for selecting an optimal synthetic route.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agricultural chemicals is paramount for assessing their ecological impact and ensuring the development of safer, more sustainable alternatives. This guide provides a comparative analysis of the environmental persistence of the novel quinoline fungicide, ipflufenoquin, and other relevant fungicidal compounds. The data presented is compiled from regulatory assessments and scientific literature, offering a quantitative and methodological overview for informed research and development.

Executive Summary

Ipflufenoquin, a broad-spectrum quinoline fungicide, exhibits significant persistence in the environment, particularly in soil. Its degradation is slow, with half-lives extending to several hundred days under various conditions. This persistence, coupled with low mobility, suggests a potential for accumulation in the topsoil layers. In comparison, other quinoline fungicides such as quinoxyfen and fenazaquin also demonstrate moderate to high persistence. Fungicides with different modes of action, such as strobilurins and SDHIs, show a wide range of environmental half-lives, highlighting the compound-specific nature of environmental persistence. This guide presents a detailed comparison of these compounds' environmental fate characteristics, the experimental methods used for their determination, and their known degradation pathways.

Data Presentation: A Comparative Overview of Fungicide Environmental Persistence

The following tables summarize the key environmental persistence parameters for ipflufenoquin and a selection of related and comparative fungicides. "DT50" refers to the dissipation time for 50% of the compound.

CompoundChemical ClassMode of Action (FRAC Group)Soil Aerobic DT50 (days)Water DT50 (days)Soil Photolysis DT50 (days)Aqueous Photolysis DT50 (days)Organic Carbon-Water Partitioning Coefficient (Koc) [mL/g]Bioaccumulation Potential (BCF)
Ipflufenoquin Quinoline52 (DHODH inhibitor)28 - 767[1]271 - 573 (aerobic aquatic)[2]111 - 406[2][3]8.7 - 12.3[2]347.33[3]Low (BCF = 147 - 164 L/kg)[4]
Quinoxyfen Quinoline13 (Signal transduction)>102[1]18 - 50 (aerobic aquatic)[1]-<1[1]18,339 - 75,930[1]Expected to bioaccumulate[1]
Fenazaquin Quinazoline21 (Mitochondrial complex I electron transport inhibitor)47 - 64[4]3.5 - 37.6[4]-~15[2]15,800 - 101,083[5]No potential for bioaccumulation[3]
Trifloxystrobin Strobilurin11 (QoI)1.8 - 2.3[1]--0.7 - 1.3[1][3]--
Benzovindiflupyr Pyrazole-carboxamide7 (SDHI)Up to >2000[6]Up to 2920[6]-11.2[6]3829 - 5221[6]-
Pydiflumetofen Pyrazole-carboxamide7 (SDHI)84 - 811[5]148 - 301 (anaerobic)[5]76.6[5]95.3[5]1383 - 2463[5]Low potential[7]
Sedaxane Pyrazole-carboxamide7 (SDHI)296 - 422[8]-253[9]46[9]257 - 662[8]Not expected to bioaccumulate[8]
Penflufen Pyrazole-carboxamide7 (SDHI)117 - 433[10]---365[10]Not expected to bioaccumulate[10]
Mandestrobin Strobilurin11 (QoI)108 - 606[4]>1 year (anaerobic)[4]193 - 278[4]4.4 - 4.6[4]287 - 1104[4]-
Cyflufenamid AmidoximeU6 (Unknown)7 - 408[11]---1934 - 3087[11]Potential to bioaccumulate[11]
Broflanilide Diamide30 (GABA-gated chloride channel allosteric modulator)26 - 182 (field)[12]----Potential for bioaccumulation (Log Kow = 5.2)[13]
Inpyrfluxam Pyrazole-carboxamide7 (SDHI)Moderately persistent to persistent[14]---691[15]-
Picoxystrobin Strobilurin11 (QoI)29 - 73[16]7 - 15[17]-20.3[18]790 - 1200[17]Bioaccumulation is not expected[16]

Experimental Protocols

The environmental persistence data cited in this guide are primarily generated through standardized laboratory and field studies, often following guidelines set by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and comparability across different compounds and regulatory bodies.

Soil Half-Life Determination (Aerobic and Anaerobic)

A common method for determining the rate of a pesticide's degradation in soil is the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[2][3][14]

  • Objective: To determine the rate and pathway of degradation of a chemical in soil under controlled aerobic and anaerobic conditions.

  • Methodology:

    • Soil Selection: Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.

    • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is saturated with water and purged with an inert gas like nitrogen.

    • Sampling and Analysis: At predetermined intervals, soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its transformation products. Mineralization to ¹⁴CO₂ is also monitored.

    • Data Analysis: The dissipation of the parent compound over time is used to calculate the DT50 value, typically using first-order kinetics.

Water/Sediment Half-Life Determination

The persistence of a pesticide in aquatic environments is often assessed using the OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems .[1][11]

  • Objective: To evaluate the degradation and partitioning of a chemical in a simulated water-sediment environment.

  • Methodology:

    • System Setup: Intact water-sediment cores are collected from natural water bodies.

    • Test Substance Application: The radiolabeled test substance is applied to the water phase.

    • Incubation: The systems are incubated in the dark at a controlled temperature. Aerobic conditions are maintained in the overlying water for aerobic studies, while anaerobic conditions are established for anaerobic studies.

    • Sampling and Analysis: The water and sediment phases are periodically sampled and analyzed separately to determine the concentration of the parent compound and its transformation products.

    • Data Analysis: The dissipation of the test substance from the total system (water and sediment) is used to calculate the system DT50.

Photolysis Studies

The degradation of a pesticide by sunlight is evaluated through photolysis studies, such as OECD Guideline 309: Phototransformation on Soil Surfaces and photolysis in water.

  • Objective: To determine the rate of photodegradation of a chemical on soil surfaces or in water.

  • Methodology:

    • Sample Preparation: The test substance is applied to thin layers of soil or dissolved in sterile, buffered water.

    • Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are maintained to differentiate between photolytic and other degradation processes.

    • Sampling and Analysis: Samples are taken at various time points and analyzed for the parent compound and photoproducts.

    • Data Analysis: The rate of disappearance of the parent compound under irradiation is used to calculate the photolysis half-life.

Adsorption/Desorption (Koc Determination)

The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles. The OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method is a standard protocol for this assessment.[4][10]

  • Objective: To determine the adsorption and desorption characteristics of a chemical in different soil types.

  • Methodology:

    • Equilibration: Soil samples are equilibrated with an aqueous solution of the test substance of known concentration.

    • Separation and Analysis: After an equilibration period, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

    • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous solution. The adsorption coefficient (Kd) is then calculated.

    • Normalization: The Kd is normalized to the organic carbon content of the soil to obtain the organic carbon-water partitioning coefficient (Koc), which allows for comparison across different soils.

Visualization of Degradation Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a generalized degradation pathway for quinoline fungicides and the experimental workflow for determining soil half-life.

cluster_workflow Experimental Workflow: Soil Half-Life (OECD 307) start Select & Characterize Soil apply Apply Radiolabeled Fungicide start->apply incubate Incubate (Aerobic/Anaerobic, Dark, 20°C) apply->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analyze HPLC Analysis extract->analyze calculate Calculate DT50 analyze->calculate end Determine Half-Life calculate->end

Experimental workflow for determining soil half-life.

cluster_degradation Generalized Degradation Pathway of Quinoline Fungicides Parent Parent Quinoline Fungicide (e.g., Ipflufenoquin) Metabolite1 Metabolite QP-1-7 (Hydroxylation/Demethylation) Parent->Metabolite1 Biotransformation Metabolite2 Other Minor Metabolites Parent->Metabolite2 Biotransformation Bound Bound Residues (Incorporation into soil organic matter) Parent->Bound Sequestration Metabolite1->Bound Further Sequestration Mineralization Mineralization (CO2 + H2O) Metabolite1->Mineralization Microbial Degradation Metabolite2->Mineralization Microbial Degradation

Generalized degradation pathway of quinoline fungicides.

Conclusion

The data compiled in this guide underscore the significant environmental persistence of ipflufenoquin, particularly in soil ecosystems. While its low mobility may limit widespread contamination of groundwater, its long half-life raises concerns about potential accumulation and long-term effects on soil health and non-target organisms. The comparative data reveals a broad spectrum of persistence among different classes of fungicides, emphasizing the need for a case-by-case evaluation of their environmental fate. For researchers and professionals in drug and pesticide development, these findings highlight the importance of incorporating environmental persistence studies early in the development pipeline to design molecules with improved degradation profiles and reduced ecological footprints. Future research should focus on elucidating the complete degradation pathways of these persistent compounds and identifying the environmental factors that can enhance their breakdown.

References

Validating the Target Engagement of Quinoline-Based Antifungals in Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline scaffold is a promising chemotype in the development of novel antifungal agents. Validating that a lead compound, such as a substituted 2-methylquinolin-4-ol derivative, directly interacts with its intended molecular target within the complex environment of a fungal cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of state-of-the-art methodologies for confirming target engagement, with a focus on experimental protocols and data interpretation. While this document centers on the hypothetical compound 6,8-Difluoro-2-methylquinolin-4-ol, the principles and techniques described are broadly applicable to other quinoline-based antifungals.

Comparative Analysis of Target Validation Methodologies

Effective validation of target engagement requires a multi-pronged approach, often combining genetic, biochemical, and biophysical methods. Below is a comparison of key techniques.

Methodology Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.In-cell/in-vivo applicability, no compound labeling required, reflects physiological conditions.[1][2][3]Not suitable for all targets (e.g., membrane proteins), requires specific antibodies or tagged proteins.Western blot band intensities, melt curves, isothermal dose-response curves.[2][3]
Haploinsufficiency Profiling A fungal strain with only one copy of the target gene will be hypersensitive to the inhibitor.[4][5]Unbiased, genome-wide approach, can identify targets without prior knowledge.[6][7]Not all targets show a haploinsufficient phenotype, requires a comprehensive mutant library.Growth inhibition curves (MIC values), fitness profiles of mutant strains.
Biochemical Assays (e.g., Kinase Assays) Direct measurement of the compound's inhibitory effect on the purified target protein.Quantitative (IC50/Ki), allows for detailed mechanistic studies.In vitro results may not translate to cellular efficacy, requires purified, active protein.Enzyme activity curves, IC50 values.
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[5]Can identify novel targets, useful for target deconvolution.Can be prone to false positives (non-specific binding), requires chemical modification of the compound.Mass spectrometry identification of bound proteins.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a yeast model system (e.g., Saccharomyces cerevisiae or a pathogenic fungus like Candida albicans).

Objective: To determine if this compound binds to and stabilizes its putative target protein in intact fungal cells.

Materials:

  • Fungal cell culture

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler

  • Western blotting equipment

Procedure:

  • Compound Treatment: Treat fungal cell cultures with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.[8]

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic methods.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.

  • Protein Quantification: Measure the protein concentration in the supernatant.

  • Western Blotting: Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

Haploinsufficiency Profiling

Objective: To identify the gene target of this compound by screening a library of heterozygous fungal mutants.

Materials:

  • A collection of heterozygous fungal deletion strains (each with one of two alleles of a gene deleted).

  • Growth medium (liquid or solid).

  • This compound.

  • Microplate reader or high-resolution scanner.

Procedure:

  • Library Preparation: Array the heterozygous mutant library in a microtiter plate format.

  • Compound Treatment: Add the test compound at a sub-lethal concentration to the growth medium.

  • Growth Assay: Incubate the plates and monitor fungal growth over time by measuring optical density or colony size.

  • Data Analysis: Compare the growth of each mutant strain in the presence of the compound to its growth in the control condition. Strains that exhibit significantly reduced growth (hypersensitivity) are potential candidates for harboring the drug's target.[4][5]

Data Presentation

Table 1: CETSA Data Summary
Compound Target Protein Tagg (°C) - Vehicle Tagg (°C) - 10 µM Compound ΔTagg (°C)
This compoundPutative Target X52.356.8+4.5
Alternative Fungicide YPutative Target X52.152.5+0.4
Negative Control Compound ZPutative Target X52.452.3-0.1
Table 2: Antifungal Activity and Target Inhibition
Compound Fungal Species Minimum Inhibitory Concentration (MIC50, µM) Target X IC50 (nM) (Biochemical Assay)
This compoundCandida albicans2.550
Azole Antifungal (e.g., Fluconazole)Candida albicans1.0N/A (Targets Erg11p)
Echinocandin (e.g., Caspofungin)Candida albicans0.1N/A (Targets β-(1,3)-D-glucan synthase)

Visualizations

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Target Detection cluster_analysis 5. Data Analysis start Fungal Cell Culture treat Incubate with Compound or Vehicle (DMSO) start->treat heat Heat aliquots across a temperature gradient treat->heat lyse Cell Lysis heat->lyse spin Centrifugation to pellet aggregated proteins lyse->spin wb Western Blot for soluble target protein spin->wb quant Quantify band intensity wb->quant melt_curve Generate Melt Curve quant->melt_curve compare Compare Tagg between treated and vehicle melt_curve->compare Target_Validation_Logic cluster_hypothesis Hypothesis Generation cluster_primary_validation Primary Validation (In-Cell) cluster_secondary_validation Secondary Validation (In Vitro) cluster_conclusion Conclusion hip Compound shows antifungal activity cetsa CETSA shows thermal stabilization hip->cetsa genetic Haploinsufficiency profile identifies target gene hip->genetic biochem Biochemical assay confirms direct inhibition of purified target cetsa->biochem genetic->biochem conclusion Target Engagement Validated biochem->conclusion

References

Side-by-side comparison of analytical methods for quinoline fungicide detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of quinoline fungicides are paramount for ensuring product safety, efficacy, and regulatory compliance. This guide provides a side-by-side comparison of common analytical methods employed for this purpose, supported by experimental data to aid in selecting the most appropriate technique for specific research needs.

The primary methods for detecting quinoline fungicides include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes key quantitative data for the different techniques, offering a clear comparison to inform your methodological choices.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Throughput
HPLC-PDA 0.009 - 0.017 µg/mL[1]0.028 - 0.052 µg/mL[1]93.61 - 98.08[1]Medium
GC-MS 0.1 mg/kg[2][3]Not explicitly stated82.9 - 92.0[2][3]Medium to High
LC-MS/MS 0.12 - 1.31 µg/kg[4]0.96 - 2.60 µg/kg[4]78.9 - 110[4]High
ELISA 8 ng/mL[5]14.9 ng/mL[5]79.40 - 111.95[5]High

Experimental Workflow Overview

The general workflow for the analysis of quinoline fungicides involves several key stages, from sample collection to data interpretation. The following diagram illustrates a typical experimental process.

Fungicide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction Homogenization Cleanup Clean-up/Purification Extraction->Cleanup Solid-Phase Extraction (SPE) Analytical_Method Analytical Instrumentation (HPLC, GC-MS, LC-MS/MS, ELISA) Cleanup->Analytical_Method Sample Injection Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of quinoline fungicide residues.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed, providing a foundation for laboratory implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of quinoline fungicides.

  • Instrumentation : A standard HPLC system equipped with a UV/PDA detector is typically used.[6]

  • Column : A C18 column is a common choice for the separation of these compounds.[7]

  • Mobile Phase : A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid) is used. The ratio is optimized to achieve good separation. For example, a ratio of 55:45:0.1 (v/v/v) of methanol, water, and phosphoric acid has been reported.[6]

  • Flow Rate : A typical flow rate is around 1.0 mL/min.[6]

  • Detection : UV detection is commonly performed at a wavelength where the analyte shows maximum absorbance, for instance, 220 nm.[6]

  • Sample Preparation : Samples are typically extracted with an organic solvent, followed by filtration before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile quinoline fungicides.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Extraction : Ultrasonic extraction with a suitable organic solvent like toluene is a common method for solid samples.[2][3]

  • Sample Preparation : The extract is filtered through a membrane filter (e.g., 0.45 µm) before analysis.[2][3]

  • GC Conditions :

    • Inlet Temperature : Optimized to ensure complete vaporization without decomposition of the analyte (e.g., 250 °C).[2]

    • Column : A capillary column suitable for pesticide analysis is used.

    • Carrier Gas : Helium or nitrogen is typically used.

  • MS Conditions : The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of quinoline fungicides in complex matrices.[4]

  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions : Similar to HPLC, a C18 column is often used with a gradient elution of an organic solvent (e.g., acetonitrile with formic acid) and an aqueous phase.[7]

  • Ionization : Electrospray ionization (ESI) in positive mode is commonly employed.[8]

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for the target analyte.

  • Sample Preparation : Extraction with an appropriate solvent followed by a clean-up step, often using solid-phase extraction (SPE), is crucial to minimize matrix effects.[8]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that offers a rapid and cost-effective screening method for quinoline fungicides.[5]

  • Principle : This method relies on the specific binding of antibodies to the target fungicide. A competitive format is often used where the sample analyte competes with a labeled antigen for a limited number of antibody binding sites.[5]

  • Procedure :

    • Coating : Microtiter plates are coated with an antibody specific to the quinoline fungicide.

    • Competition : The sample extract and an enzyme-conjugated form of the fungicide are added to the wells.

    • Washing : Unbound reagents are washed away.

    • Substrate Addition : A substrate is added that reacts with the enzyme to produce a colored product.

    • Detection : The intensity of the color is measured using a plate reader, which is inversely proportional to the concentration of the fungicide in the sample.

  • Advantages : ELISA is known for its simplicity, high throughput, and sensitivity, making it suitable for screening a large number of samples.[5]

Conclusion

The choice of an analytical method for quinoline fungicide detection depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the available instrumentation. For high-throughput screening, ELISA is an excellent choice. For confirmatory analysis and quantification at low levels, LC-MS/MS is often the preferred method due to its superior sensitivity and selectivity. HPLC and GC-MS remain valuable and robust techniques for routine analysis. Proper method validation, including the determination of parameters like LOD, LOQ, and recovery, is essential to ensure the reliability of the analytical results.[9]

References

Comparative Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases did not yield a specific, detailed structure-activity relationship (SAR) study for a series of 6,8-difluoro-2-methylquinolin-4-ol analogs. While research on structurally related compounds, such as fluoroquinolone antibacterials and certain fungicides, provides insights into the potential biological activities of this chemical scaffold, a direct comparative analysis with quantitative data for the specified series of analogs is not presently available in the public domain.

This guide, therefore, summarizes the findings on closely related structures to provide a contextual understanding for researchers, scientists, and drug development professionals interested in the this compound core. The information is drawn from studies on similar quinolone and difluoroquinoline derivatives.

Insights from Structurally Related Fluoroquinolones

Research into fluoroquinolone antibiotics, which are characterized by a fluorine atom at the C6-position of the quinolone ring, offers valuable insights into the SAR of this class of compounds. The antibacterial activity of fluoroquinolones is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. The substituents on the quinolone core play a crucial role in determining the potency and spectrum of activity.

For instance, studies on 5-substituted 6,8-difluoroquinolones have demonstrated that the nature of the substituent at the C5 and C7 positions significantly influences antibacterial efficacy. While a direct SAR table for this compound analogs cannot be constructed, the general principles observed in related series suggest that modifications at various positions on the quinoline ring would likely lead to significant changes in biological activity.

The Case of Ipflufenoquin: A Fungicidal Analog

A commercially developed fungicide, Ipflufenoquin, possesses a 7,8-difluoro-2-methylquinoline core, which is isomeric to the scaffold of interest. Ipflufenoquin functions by inhibiting fungal respiration. While not a direct comparison, the biological activity of this compound underscores the potential for difluoro-2-methylquinoline derivatives to exhibit potent bioactivity in different therapeutic or agrochemical areas. The development of Ipflufenoquin involved extensive research into the optimization of the substituents on the quinoline ring to achieve high efficacy against a range of plant pathogenic fungi.

General Experimental Approaches

Based on the methodologies reported for the synthesis and evaluation of related quinolone derivatives, the following experimental protocols would be relevant for a future SAR study of this compound analogs.

General Synthesis of Quinolone Analogs

The synthesis of substituted quinolin-4-ol derivatives typically involves a cyclization reaction. A common method is the Conrad-Limpach synthesis or its variations, where an aniline is reacted with a β-ketoester, followed by a thermal or acid-catalyzed cyclization to form the quinolone ring. For the synthesis of this compound, 2,4-difluoroaniline would be a key starting material, reacting with ethyl acetoacetate. Subsequent modifications at various positions would be carried out to generate a library of analogs.

In Vitro Biological Activity Assays

To establish a structure-activity relationship, a panel of biological assays would be necessary. The choice of assays would depend on the therapeutic target of interest.

  • Antibacterial Assays: The minimum inhibitory concentration (MIC) of the compounds against a panel of Gram-positive and Gram-negative bacteria would be determined using methods such as broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Antifungal Assays: The antifungal activity could be assessed by determining the MIC against various fungal strains, such as Candida albicans or pathogenic plant fungi, using established protocols.

  • Enzyme Inhibition Assays: If a specific enzyme is targeted (e.g., a kinase or a bacterial enzyme), in vitro inhibition assays would be performed to determine the IC50 values of the analogs. These assays typically involve measuring the enzyme activity in the presence of varying concentrations of the test compounds.

Proposed Research Workflow

To conduct a formal SAR study on this compound analogs, a systematic approach would be required. The following diagram illustrates a potential workflow for such a research program.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR A Design of Analog Library (Substitutions at R1, R2, etc.) B Chemical Synthesis of Analogs A->B C Purification & Structural Confirmation (NMR, MS, etc.) B->C D Primary Screening (e.g., Antibacterial MIC) C->D Test Compounds E Secondary Assays (e.g., Enzyme Inhibition IC50) D->E F In Vitro Toxicity Assays E->F G Data Compilation & Analysis F->G Biological Data H Structure-Activity Relationship (SAR) Determination G->H I Identification of Lead Compounds H->I I->A Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Conclusion

While a specific and detailed SAR comparison guide for this compound analogs cannot be provided due to the lack of publicly available, focused research data, the study of related fluoroquinolones and other quinoline derivatives provides a solid foundation for future investigations. The synthesis and evaluation of a dedicated library of these analogs against various biological targets would be a valuable endeavor to uncover their therapeutic potential. Researchers are encouraged to use the outlined experimental approaches and workflow as a starting point for such studies.

Safety Operating Guide

Proper Disposal of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe handling and disposal of 6,8-Difluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safety and compliance with environmental regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general principles for the disposal of halogenated organic compounds, fluorinated chemicals, and quinoline derivatives. It is imperative to treat this compound as hazardous and to consult with a certified hazardous waste disposal company for final disposition.

I. Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: For small spills, use an inert absorbent material, such as vermiculite, sand, or commercial spill pillows, to contain the substance.[1][2]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable, and properly labeled hazardous waste container.[1][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.

III. Disposal Procedures

Proper disposal is critical to mitigate environmental impact. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[1][2][5]

  • Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled container for "Halogenated Solvent Waste."[1][2][5] Do not mix with non-halogenated waste to avoid higher disposal costs.[2]

Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • The date of accumulation

Final Disposal:

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company. Common disposal methods for such compounds include:

Disposal MethodDescriptionConsiderations
Incineration High-temperature destruction of the chemical.This is a promising method for permanently eliminating fluorinated compounds, but it must be managed by experts to prevent the release of harmful byproducts.[6]
Hazardous Waste Landfill Disposal in a specially designed landfill with environmental controls.This method contains the waste but does not destroy it.[6]
Deep Well Injection Injection of liquid waste deep underground into stable geological formations.An option for liquid waste forms, regulated to protect groundwater.[6]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste (Solid or Liquid) B Solid Waste (Pure compound, contaminated labware) A->B C Liquid Waste (Solutions in organic solvents) A->C D Collect in Labeled 'Halogenated Solid Waste' Container B->D E Collect in Labeled 'Halogenated Liquid Waste' Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Contact Certified Hazardous Waste Disposal Company F->G H Arrange for Pickup and Final Disposal (e.g., Incineration) G->H

References

Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potential for skin and eye irritation, as indicated by the safety profile of the similar compound Ipflufenoquin, a comprehensive PPE strategy is crucial.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving 6,8-Difluoro-2-methylquinolin-4-ol.

Activity Required Personal Protective Equipment
Routine Handling & Preparation - Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Safety glasses with side shields
Weighing & Transfer of Solids - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential.
Accidental Spills or Releases - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved shirt and long pants- Shoes and socks

Note: The selection of appropriate PPE should always be guided by a site-specific risk assessment.

Operational Plan: A Step-by-Step Approach to Safety

A clear and concise operational plan is paramount to minimizing exposure and ensuring safe handling from receipt of the compound to its final disposal.

1. Pre-Experiment Preparation:

  • Information Review: All personnel must review the available safety information and this guide before handling the compound.

  • Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily accessible.

2. Handling Procedures:

  • Avoid Inhalation: Handle the compound in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[3]

  • Prevent Contact: Wear the recommended PPE to avoid direct contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with soap and water.[4]

  • No Consumption: Do not eat, drink, or smoke in the designated handling area.[3]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method
Unused Compound - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., glassware, pipette tips) - Rinse with a suitable solvent (collecting the rinsate as hazardous waste).- Dispose of as solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) - Place in a designated, sealed hazardous waste bag.- Dispose of as solid hazardous waste.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal ReviewInfo Review Safety Info DonPPE Don Appropriate PPE ReviewInfo->DonPPE WeighTransfer Weigh & Transfer DonPPE->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Decontaminate Decontaminate Work Area ConductExperiment->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.